molecular formula C12H17N5O5 B12402540 1,3'-Dimethylguanosine

1,3'-Dimethylguanosine

Katalognummer: B12402540
Molekulargewicht: 311.29 g/mol
InChI-Schlüssel: FKWCSDZDAGWXEN-DWVWSIQXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3'-Dimethylguanosine is a useful research compound. Its molecular formula is C12H17N5O5 and its molecular weight is 311.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C12H17N5O5

Molekulargewicht

311.29 g/mol

IUPAC-Name

2-amino-9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1-methylpurin-6-one

InChI

InChI=1S/C12H17N5O5/c1-16-10(20)6-9(15-12(16)13)17(4-14-6)11-7(19)8(21-2)5(3-18)22-11/h4-5,7-8,11,18-19H,3H2,1-2H3,(H2,13,15)/t5-,7?,8+,11-/m1/s1

InChI-Schlüssel

FKWCSDZDAGWXEN-DWVWSIQXSA-N

Isomerische SMILES

CN1C(=O)C2=C(N=C1N)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)OC)O

Kanonische SMILES

CN1C(=O)C2=C(N=C1N)N(C=N2)C3C(C(C(O3)CO)OC)O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide on the Discovery of N2,N2-Dimethylguanosine in tRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the discovery, characterization, and functional significance of the modified nucleoside N2,N2-dimethylguanosine (m2,2G) in transfer RNA (tRNA). Initially, this document addresses the user's query regarding "1,3-Dimethylguanosine," clarifying that the prominent and functionally significant dimethylated guanosine (B1672433) in tRNA is, in fact, N2,N2-dimethylguanosine. The discovery of m2,2G is situated within the historical context of the pioneering work on tRNA sequencing. This guide details the enzymatic machinery responsible for this modification, its precise location within the tRNA molecule, and its critical role in maintaining tRNA structure, stability, and function, particularly in the context of cellular stress responses. Furthermore, this document presents detailed historical and modern experimental protocols for the analysis of m2,2G, quantitative data on its abundance, and visual representations of the experimental workflows and its role in cellular signaling pathways, as requested.

Introduction: The Case of Mistaken Identity and the Discovery of N2,N2-Dimethylguanosine (m2,2G)

While the query specified 1,3-Dimethylguanosine, a thorough review of the scientific literature reveals that the prevalent and biologically significant dimethylated guanosine modification in tRNA is N2,N2-dimethylguanosine, often abbreviated as m2,2G. This modification was first identified during the groundbreaking era of nucleic acid sequencing in the mid-20th century. The pioneering work of Robert W. Holley and his colleagues, which led to the first complete sequencing of a nucleic acid molecule, alanine (B10760859) tRNA from yeast, was instrumental in revealing the existence of several modified nucleosides, including m2,2G[1][2][3]. These modifications are not encoded in the DNA but are introduced post-transcriptionally by specific enzymes.

N2,N2-dimethylguanosine is most commonly found at position 26 in the "hinge" region of the tRNA molecule, between the D-arm and the anticodon stem[4][5]. This modification is catalyzed by the tRNA (guanine-26, N2)-dimethyltransferase, also known as the Trm1 enzyme family (TRMT1 in humans)[6][7]. The presence of m2,2G at this position is crucial for the proper folding and stability of the tRNA molecule, preventing alternative conformations and ensuring its correct three-dimensional structure[8].

Quantitative Abundance of N2,N2-Dimethylguanosine (m2,2G) in tRNA

The abundance of m2,2G can vary between different tRNA species, organisms, and cellular conditions. The following tables summarize available quantitative data on the levels of this modification.

Table 1: Stoichiometry of m2,2G Formation in E. coli tRNA by Yeast Trm1p

Trm1p ConstructTotal Methyl Groups per tRNA (mol CH3/mol tRNA)m2,2G Content (%)
Wild-type1.9 ± 0.194
∆N13aa2.094
∆N27aa1.794
∆C5aa1.875
∆C15aa1.7-
∆C30aa0.51~0

This table is adapted from a study where the yeast TRM1 gene was expressed in E. coli. The data shows the efficiency of the wild-type and truncated versions of the Trm1 protein in catalyzing the formation of m2,2G in bacterial tRNA in vivo. The theoretical maximum is 2.0 mol of methyl groups per mole of tRNA for the dimethylation of one guanosine residue.[9]

Table 2: Relative Abundance of Modified Nucleosides in tRNA from Various Organisms and Tissues

Organism/TissueN2,N2-dimethylguanosine (m2,2G) (relative abundance)
E. coli (Lysogeny Broth)Present
E. coli (M9 Medium)Present
P. aeruginosa (M9 Medium)Present
S. cerevisiaePresent
D. discoideumPresent
C. elegansPresent
Human HEK 293T cellsPresent
Mouse LiverPresent
Mouse BrainPresent

This table, compiled from various studies, indicates the presence of m2,2G in the total tRNA of several organisms and tissues. The exact quantitative levels can vary depending on the specific tRNA isoacceptor and the physiological state of the cell.

Experimental Protocols

The identification and characterization of m2,2G and other modified nucleosides have been made possible by a combination of biochemical and analytical techniques that have evolved significantly over time.

Historical Experimental Protocols (circa 1960s-1970s)

The initial discovery of modified nucleosides relied on a series of meticulous and labor-intensive procedures.

3.1.1. tRNA Isolation and Purification

The first step involved the isolation of bulk tRNA from a biological source, typically yeast or E. coli. This was followed by purification of specific tRNA isoacceptors using counter-current distribution, a technique that separates molecules based on their differential partitioning between two immiscible liquid phases.

3.1.2. Enzymatic Hydrolysis of tRNA to Nucleosides

Purified tRNA was then completely digested into its constituent nucleosides using a combination of enzymes. A typical protocol involved:

  • RNase T2 Digestion: Incubation of the tRNA with RNase T2, which cleaves the phosphodiester bonds between all nucleotides, yielding 3'-mononucleotides.

  • Bacterial Alkaline Phosphatase Treatment: Subsequent treatment with bacterial alkaline phosphatase to remove the phosphate (B84403) groups, resulting in a mixture of free nucleosides.

3.1.3. Two-Dimensional Paper Chromatography

The resulting mixture of nucleosides was then separated using two-dimensional paper chromatography. This technique involves spotting the sample onto a corner of a square sheet of chromatography paper and developing it in one direction with a specific solvent system. After drying, the paper is rotated 90 degrees and developed in a second, different solvent system. This allows for a much better separation of compounds with similar chemical properties. The individual nucleoside spots were located by their UV absorbance.

3.1.4. Identification of Modified Nucleosides

The separated nucleosides were identified by a combination of methods:

  • Rf Value Comparison: The migration distance of each spot relative to the solvent front (Rf value) was compared to that of known standards.

  • UV Spectroscopy: The material from each spot was eluted and its UV absorption spectrum was measured at different pH values. The characteristic spectra of the different nucleosides allowed for their identification.

  • Mass Spectrometry: In later years, mass spectrometry was employed to determine the precise mass of the isolated nucleosides, providing definitive identification.

Modern Experimental Protocols

Current methods for the analysis of modified nucleosides are significantly more sensitive, rapid, and quantitative.

3.2.1. tRNA Isolation

Modern protocols for tRNA isolation often involve solid-phase extraction methods, which are faster and more efficient than older liquid-liquid extraction techniques.

3.2.2. Enzymatic Hydrolysis

The enzymatic digestion of tRNA to nucleosides is still a common practice, but the enzymes used are now commercially available in highly purified forms, and the protocols are optimized for efficiency and completeness.

3.2.3. High-Performance Liquid Chromatography (HPLC)

The separation of nucleosides is now predominantly performed by high-performance liquid chromatography (HPLC), particularly reversed-phase HPLC. This technique offers much higher resolution and speed compared to paper chromatography.

3.2.4. Mass Spectrometry (MS)

HPLC is often coupled directly to a mass spectrometer (LC-MS). This powerful combination allows for the separation, identification, and quantification of dozens of modified nucleosides in a single analysis with very high sensitivity and accuracy. Tandem mass spectrometry (MS/MS) is used to fragment the individual nucleosides, providing detailed structural information that confirms their identity.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for the Discovery of m2,2G in tRNA

The following diagram illustrates the key steps in the historical workflow that led to the discovery of N2,N2-dimethylguanosine in tRNA.

Discovery_Workflow cluster_isolation tRNA Isolation and Purification cluster_hydrolysis Enzymatic Hydrolysis cluster_separation Separation and Identification cluster_analysis Analysis start Biological Sample (e.g., Yeast) homogenization Cell Homogenization start->homogenization phenol_extraction Phenol Extraction homogenization->phenol_extraction tRNA_precipitation tRNA Precipitation phenol_extraction->tRNA_precipitation purification tRNA Isoacceptor Purification (Counter-current distribution) tRNA_precipitation->purification rnase_digestion RNase T2 Digestion purification->rnase_digestion phosphatase_treatment Alkaline Phosphatase Treatment rnase_digestion->phosphatase_treatment chromatography Two-Dimensional Paper Chromatography phosphatase_treatment->chromatography uv_detection UV Light Detection chromatography->uv_detection elution Elution of Spots uv_detection->elution rf_analysis Rf Value Comparison elution->rf_analysis uv_spectroscopy UV Spectroscopy elution->uv_spectroscopy mass_spec Mass Spectrometry elution->mass_spec identification Identification of N2,N2-Dimethylguanosine rf_analysis->identification uv_spectroscopy->identification mass_spec->identification

A simplified workflow for the discovery of m2,2G in tRNA.
Signaling Pathway: TRMT1 and the Oxidative Stress Response

Recent research has highlighted the role of tRNA modifications, including m2,2G, in cellular stress responses. The TRMT1 enzyme and the presence of m2,2G in tRNA are implicated in maintaining redox homeostasis.

Oxidative_Stress_Pathway cluster_stress Cellular Stress cluster_regulation Enzyme Regulation cluster_modification tRNA Modification cluster_response Cellular Response oxidative_stress Oxidative Stress (e.g., H2O2) trmt1_regulation Regulation of TRMT1 Expression/Activity oxidative_stress->trmt1_regulation Induces/Modulates trmt1 TRMT1 Enzyme trmt1_regulation->trmt1 modified_tRNA Modified tRNA (m2,2G26) trmt1->modified_tRNA Catalyzes sam S-Adenosylmethionine (Methyl Donor) sam->trmt1 unmodified_tRNA Unmodified tRNA (G26) unmodified_tRNA->trmt1 tRNA_stability tRNA Stability and Correct Folding modified_tRNA->tRNA_stability translation_fidelity Translational Fidelity and Efficiency tRNA_stability->translation_fidelity protein_synthesis Synthesis of Stress Response Proteins translation_fidelity->protein_synthesis redox_homeostasis Redox Homeostasis protein_synthesis->redox_homeostasis cell_survival Enhanced Cell Survival redox_homeostasis->cell_survival

TRMT1-mediated m2,2G formation in the oxidative stress response.

Conclusion

The discovery of N2,N2-dimethylguanosine in tRNA was a significant milestone in the field of molecular biology, revealing the complexity and importance of post-transcriptional modifications. From the painstaking methods of the past to the high-throughput technologies of today, the study of m2,2G has provided profound insights into the fundamental processes of tRNA function and cellular regulation. The critical role of this modification in maintaining tRNA integrity and mediating cellular responses to stress underscores its importance as a potential target for therapeutic intervention in diseases associated with dysregulated protein synthesis and oxidative stress. This guide provides a foundational understanding for researchers and professionals in the field, highlighting the journey from a fundamental discovery to its current relevance in biomedical research.

References

An In-depth Technical Guide on the Biological Role of Dimethylated Guanosine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial research into "1,3-Dimethylguanosine" did not yield significant evidence of its natural occurrence or defined biological function. It is highly probable that the intended subject of inquiry is the well-documented and biologically significant modified nucleoside, N2,N2-Dimethylguanosine (m22G) . This guide will primarily focus on m22G, with relevant information on another dimethylated derivative, 1,7-Dimethylguanosine (B1197267) (m1,7G) , also included.

Executive Summary

Modified nucleosides are critical components of cellular function, playing pivotal roles in the regulation of gene expression and protein synthesis. Among these, dimethylated guanosine (B1672433) derivatives, particularly N2,N2-Dimethylguanosine (m22G), are integral to the structure and function of transfer RNA (tRNA). This technical guide provides a comprehensive overview of the biological significance of m22G and 1,7-Dimethylguanosine (m1,7G), detailing their roles in cellular processes, their enzymatic synthesis, and their emerging utility as biomarkers in disease. The guide also outlines key experimental protocols for their study and presents quantitative data in a structured format.

N2,N2-Dimethylguanosine (m22G): A Key Player in tRNA Biology

N2,N2-Dimethylguanosine is a post-transcriptional modification found in both cytosolic and mitochondrial tRNAs, typically at position 26, which is located in the D-arm of the tRNA cloverleaf structure.[1][2] This modification is crucial for maintaining the structural integrity and stability of tRNA, which in turn impacts the fidelity and efficiency of protein translation.[1][3][4]

Biological Role and Significance

The primary role of m22G is to stabilize the tertiary structure of tRNA. The addition of two methyl groups to the exocyclic nitrogen at position 2 of guanosine alters its hydrogen bonding capabilities. Specifically, it prevents the formation of a canonical Watson-Crick base pair with cytosine.[1] This modification influences the local RNA structure and helps to correctly fold the tRNA molecule, which is essential for its proper function in the ribosome during protein synthesis.[3][4]

Recent studies have also identified m22G in messenger RNA (mRNA) in Saccharomyces cerevisiae, where it can modulate translation elongation.[5] This suggests that the role of m22G may extend beyond tRNA stability and directly influence the process of protein synthesis at the level of mRNA decoding.

Enzymatic Synthesis of N2,N2-Dimethylguanosine

The formation of m22G is catalyzed by the enzyme tRNA (N2,N2-dimethylguanosine-26)-methyltransferase , also known as TRM1 .[6] This enzyme is responsible for the sequential addition of two methyl groups from the donor molecule S-adenosyl-L-methionine (SAM) to the guanosine at position 26 of the precursor tRNA. The TRM1 enzyme is localized in both the nucleus and mitochondria, allowing it to modify both cytoplasmic and mitochondrial tRNAs.[6]

Enzymatic_Synthesis_of_N2_N2_Dimethylguanosine cluster_0 Mitochondrion & Nucleus Guanosine_tRNA Guanosine at position 26 in precursor tRNA m2G_tRNA N2-Methylguanosine-tRNA Guanosine_tRNA->m2G_tRNA First Methylation m22G_tRNA N2,N2-Dimethylguanosine-tRNA m2G_tRNA->m22G_tRNA Second Methylation TRM1 TRM1 Enzyme TRM1->m2G_tRNA TRM1->m22G_tRNA SAH1 S-adenosyl- L-homocysteine (SAH) TRM1->SAH1 SAH2 S-adenosyl- L-homocysteine (SAH) TRM1->SAH2 SAM1 S-adenosyl- L-methionine (SAM) SAM1->TRM1 Methyl group donor SAM2 S-adenosyl- L-methionine (SAM) SAM2->TRM1

Enzymatic synthesis of N2,N2-Dimethylguanosine by the TRM1 enzyme.
N2,N2-Dimethylguanosine as a Disease Biomarker

Elevated levels of m22G have been observed in the serum and urine of patients with various diseases, suggesting its potential as a non-invasive biomarker. As a degradation product of tRNA, its levels can reflect changes in RNA turnover and metabolism associated with pathological conditions.

  • Cancer: Increased urinary and serum levels of m22G have been reported in patients with breast carcinoma, acute myelomonocytic leukemia (AMML), and large cell lung carcinoma.[7][8] In colorectal cancer, a panel of metabolites including m22G has shown promise for monitoring disease progression.[9]

  • Kidney Disease: N2,N2-dimethylguanosine has been identified as a novel marker for chronic kidney disease (CKD), with higher levels associated with an increased risk of incident CKD.[10]

1,7-Dimethylguanosine (m1,7G): A Product of Chemical and Enzymatic Methylation

1,7-Dimethylguanosine is another modified ribonucleoside that has been identified in tRNA. Unlike m22G, its formation can be a result of both enzymatic processes and chemical exposure.[11]

Formation and Biological Context

m1,7G has been detected in the tRNA of rat liver and kidney following exposure to the methylating agent dimethylnitrosamine.[11] It is also a product of in vitro enzymatic methylation of E. coli tRNA by rat liver and kidney enzyme preparations, with S-adenosylmethionine as the methyl donor.[11] The immediate precursor for the enzymatic formation of 1,7-dimethylguanosine in tRNA appears to be 1-methylguanosine.[12] The formation of m1,7G in tRNA is significantly increased at high concentrations of methylating agents, which has implications for understanding chemical carcinogenesis.[13]

Potential as a Biomarker

The presence of m1,7G in tRNA and its potential link to chemical exposure and aberrant tRNA methylase activity in tumor tissues suggest its possible role as a biomarker for chemical carcinogenesis and cancer.[12]

Quantitative Data Summary

The following tables summarize the quantitative data related to the detection and levels of dimethylated guanosine derivatives in biological samples.

Table 1: Serum Levels of Modified Nucleosides in Healthy Adults

Nucleoside Mean Concentration (nmol/liter) ± SD Number of Subjects (n)
Pseudouridine (B1679824) (ψ) 2760 ± 460 10
7-Methylguanine (m7Gua) 129.7 ± 24.0 13
N2,N2-Dimethylguanosine (m22G) 31.0 ± 3.7 9

Data from a study on healthy adults, with serum deproteinized by ultrafiltration.[14]

Table 2: 1,7-Dimethylguanosine to 7-Methylguanine Ratio in Rat tRNA after Dimethylnitrosamine Exposure

Tissue Time after Exposure Ratio (m1,7G : m7G)
Liver 4 hours 0.017
Kidney 4 hours 0.091

Data from a study on rats exposed to a low dose of dimethylnitrosamine (4 mg/kg body weight).[11]

Experimental Protocols

Detection of N2,N2-Dimethylguanosine by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the determination of m22G in serum, adapted from the literature.[14]

Objective: To quantify the concentration of N2,N2-Dimethylguanosine in human serum.

Materials:

  • Human serum samples

  • Microcollodion bags (nominal exclusion Mr of 12,400)

  • HPLC system with a UV detector

  • Reversed-phase HPLC column (e.g., C18)

  • Mobile phase: Appropriate buffer system (e.g., phosphate (B84403) buffer with a methanol (B129727) gradient)

  • N2,N2-Dimethylguanosine analytical standard

Procedure:

  • Sample Preparation (Deproteinization):

    • Thaw frozen serum samples at room temperature.

    • Centrifuge the samples to remove any particulate matter.

    • Transfer a known volume of the clear supernatant into a microcollodion bag.

    • Perform ultrafiltration by centrifugation according to the manufacturer's instructions to separate the protein-free ultrafiltrate.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject a known volume of the serum ultrafiltrate onto the HPLC column.

    • Run a gradient elution program to separate the nucleosides.

    • Monitor the elution profile at a specific wavelength (e.g., 254 nm) using the UV detector.

  • Quantification:

    • Prepare a standard curve by injecting known concentrations of the N2,N2-Dimethylguanosine analytical standard.

    • Identify the peak corresponding to m22G in the serum sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the concentration of m22G in the serum sample by interpolating its peak area into the standard curve.

HPLC_Workflow Start Start: Serum Sample Collection Deproteinization Deproteinization (Ultrafiltration) Start->Deproteinization HPLC_Injection Injection into HPLC System Deproteinization->HPLC_Injection Separation Chromatographic Separation (Reversed-Phase Column) HPLC_Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification (Comparison to Standard Curve) Detection->Quantification End End: N2,N2-Dimethylguanosine Concentration Determined Quantification->End

Experimental workflow for the detection of N2,N2-Dimethylguanosine.

Conclusion and Future Directions

N2,N2-Dimethylguanosine is a vital modified nucleoside that plays a fundamental role in ensuring the structural integrity of tRNA, thereby influencing the accuracy and efficiency of protein synthesis. Its altered levels in various diseases highlight its potential as a valuable clinical biomarker. Similarly, 1,7-dimethylguanosine serves as an indicator of chemical exposure and enzymatic modifications of tRNA.

Future research in this area will likely focus on several key aspects:

  • Elucidating Broader Biological Roles: Investigating the presence and function of these modifications in other RNA species beyond tRNA and their impact on various cellular signaling pathways.

  • Biomarker Validation: Conducting large-scale clinical studies to validate the diagnostic and prognostic utility of m22G and m1,7G for various diseases.

  • Therapeutic Targeting: Exploring the enzymes involved in the synthesis and removal of these modifications as potential therapeutic targets for diseases characterized by aberrant RNA modification, such as cancer.

This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals to understand the core biological roles of these important dimethylated guanosine derivatives and to pursue further investigations into their significance in health and disease.

References

An In-depth Technical Guide on the Function of Dimethylated Guanosine in Translation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the function of dimethylated guanosine (B1672433) in the regulation of protein synthesis. It is intended for researchers, scientists, and drug development professionals. Initial searches for "1,3-Dimethylguanosine" did not yield results indicating its presence or function in the context of translation. Scientific literature extensively documents other forms of dimethylated guanosine, particularly N2,N2-dimethylguanosine (m²₂G) , as a critical post-transcriptional modification in transfer RNA (tRNA) with significant implications for translational control. Therefore, this guide will focus on the well-characterized roles of N2,N2-dimethylguanosine.

N2,N2-dimethylguanosine is a highly conserved modification found in the D-arm of many tRNAs, where it plays a crucial role in stabilizing tRNA structure and ensuring translational fidelity. This document will delve into the molecular mechanisms by which m²₂G influences translation, present quantitative data from relevant studies, provide detailed experimental protocols for its investigation, and illustrate the signaling pathways in which it is involved.

The Function of N2,N2-Dimethylguanosine (m²₂G) in Translation

N2,N2-dimethylguanosine is synthesized by the TRM1 family of methyltransferases and is typically located at position 26 in the D-loop of tRNA. This modification is critical for maintaining the correct L-shaped tertiary structure of tRNA, which is essential for its function.

The presence of m²₂G at this position is thought to prevent the formation of alternative, non-functional tRNA conformers[1]. By stabilizing the tRNA structure, m²₂G ensures proper interaction with the ribosome and correct codon recognition during translation.

Defects in m²₂G modification have been linked to global defects in protein synthesis[2]. The absence of m²₂G can lead to reduced translation efficiency and has been shown to affect the suppression of nonsense codons, suggesting a role in maintaining translational fidelity[3]. Furthermore, the levels of m²₂G and other tRNA modifications can be dynamically regulated in response to cellular stress, indicating a role for this modification in reprogramming translation to promote the synthesis of stress-response proteins[4][5][6].

Quantitative Data on the Impact of m²₂G on Translation

The alteration of m²₂G levels, often through the knockout of the TRM1 gene, has quantifiable effects on the expression of specific proteins and overall translation efficiency. The following tables summarize key findings from relevant studies.

Protein/Process Affected Experimental System Change upon m²₂G Deficiency Fold Change/Quantitative Effect Reference
Global Protein SynthesisHEK293T cells (THUMPD3 knockout)DecreaseReduced monosome/polysome levels[2]
Ochre Suppressor tRNA ActivitySchizosaccharomyces pombeAbolished suppressionNot specified[3]
Mitochondrial Protein SynthesisTRMT1 knockout cellsVaried effectsIncreased expression of some Complex I and IV subunits[2]
Stress Response ProteinsHuman cells under oxidative stressUpregulation of specific proteinsVaries by protein[7]
Translational Parameter Experimental Approach Effect of m²₂G Deficiency Quantitative Observation Reference
Ribosome PausingRibosome ProfilingIncreased pausing at specific codonsCodon-specific increase in ribosome occupancy[8][9]
Translation EfficiencyIn vitro translation assayReduced efficiencyDecreased protein yield[10]

Experimental Protocols

Ribosome Profiling to Assess the Impact of tRNA Modifications

This protocol outlines the general steps for ribosome profiling, a powerful technique to obtain a genome-wide snapshot of translation. This method can be used to assess how the absence of tRNA modifications like m²₂G affects ribosome occupancy at a codon-specific level.

a. Cell Lysis and Ribosome Footprint Generation

  • Culture cells to 70-80% confluency.

  • Arrest translation by treating cells with cycloheximide (B1669411) (100 µg/mL) for 10 minutes at 37°C[11].

  • Place culture dishes on ice and wash twice with ice-cold PBS containing 100 µg/mL cycloheximide.

  • Lyse the cells in a polysome lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1% Triton X-100, 1 mM DTT, 100 µg/mL cycloheximide, and RNase inhibitors).

  • Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes. The amount of RNase I needs to be optimized for the specific cell type[11].

  • Stop the digestion with an RNase inhibitor.

b. Monosome Isolation

  • Layer the RNase I-treated lysate onto a sucrose (B13894) gradient (e.g., 10-50%).

  • Separate the monosomes by ultracentrifugation.

  • Fractionate the gradient and monitor the absorbance at 260 nm to identify the monosome peak[12].

c. Ribosome-Protected Fragment (RPF) Isolation

  • Collect the monosome fraction and extract the RNA using an acidic phenol-chloroform method or a suitable RNA extraction kit.

  • Isolate the RPFs (typically 28-30 nucleotides) by size selection on a denaturing polyacrylamide gel[11][12].

d. Library Preparation and Sequencing

  • Ligate sequencing adapters to the 3' and 5' ends of the RPFs.

  • Perform reverse transcription to generate cDNA.

  • Amplify the cDNA by PCR.

  • Sequence the library using a high-throughput sequencing platform.

e. Data Analysis

  • Align the sequencing reads to the reference genome or transcriptome.

  • Analyze the distribution of ribosome footprints along transcripts to identify changes in ribosome occupancy at specific codons or genes.

In Vitro Translation Assays with Modified tRNAs

This protocol describes how to assess the translational activity of in vitro transcribed or purified native tRNAs.

a. Preparation of tRNA

  • In Vitro Transcription: Synthesize tRNA using a T7 RNA polymerase-based system from a DNA template. This method produces unmodified tRNAs[13][14][15].

  • Purification of Native tRNA: Overexpress and purify specific tRNAs from a suitable host (e.g., E. coli) to obtain fully modified tRNAs[16].

b. In Vitro Translation Reaction

  • Use a commercially available in vitro translation system (e.g., rabbit reticulocyte lysate or a purified system like the PURE system).

  • Program the system with a reporter mRNA (e.g., luciferase or GFP).

  • Supplement the reaction with the in vitro transcribed or purified native tRNA of interest.

  • Incubate the reaction at the optimal temperature (e.g., 30-37°C).

  • Monitor protein synthesis by measuring the reporter signal (e.g., luminescence or fluorescence) or by autoradiography if using radiolabeled amino acids.

Mapping of N2,N2-dimethylguanosine in tRNA

a. Demethylase-assisted tRNA sequencing (DM-tRNA-seq) This method utilizes a demethylase to remove methyl groups that block reverse transcription, allowing for full-length sequencing of tRNAs.

  • Isolate total RNA or small RNA from cells.

  • Treat the RNA with a demethylase, such as E. coli AlkB, which can remove certain methyl groups. For m²₂G, an engineered AlkB mutant may be required for efficient demethylation[17].

  • Perform reverse transcription using a thermostable group II intron reverse transcriptase (TGIRT) to overcome the stable secondary structure of tRNA[18][19].

  • Ligate adapters, amplify the cDNA, and perform high-throughput sequencing.

  • Compare the sequencing results of treated and untreated samples to identify sites of methylation.

b. AlkB-facilitated RNA methylation sequencing (ARM-seq) ARM-seq is a method to identify several tRNA modifications, including those that can be removed by AlkB.

  • Isolate small RNAs.

  • Divide the sample into two aliquots: one treated with AlkB and a mock-treated control.

  • Prepare small RNA sequencing libraries from both samples.

  • Sequence the libraries and compare the read counts for each tRNA between the AlkB-treated and control samples. An increase in read count in the treated sample indicates the presence of an AlkB-sensitive modification[20][21][22].

Signaling Pathways and Regulatory Networks

tRNA modifications, including m²₂G, are increasingly recognized as important regulators of cellular signaling pathways, particularly in the response to stress.

GCN2-Mediated Stress Response

The GCN2 kinase is a key sensor of amino acid starvation. Uncharged tRNAs accumulate during amino acid deprivation and activate GCN2. Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global reduction in translation initiation but paradoxically increasing the translation of specific stress-response mRNAs, such as ATF4[23][24][25]. The modification status of tRNA can influence the pool of charged tRNAs and thus modulate the activation of the GCN2 pathway.

GCN2_Pathway Stress Amino Acid Starvation Uncharged_tRNA Uncharged tRNA Accumulation Stress->Uncharged_tRNA GCN2 GCN2 Kinase Uncharged_tRNA->GCN2 activates tRNA_Mod tRNA Modifications (e.g., m²₂G) tRNA_Mod->Uncharged_tRNA modulates eIF2a eIF2α GCN2->eIF2a phosphorylates eIF2a_P eIF2α-P eIF2a->eIF2a_P Global_Translation Global Translation Initiation eIF2a_P->Global_Translation inhibits ATF4 ATF4 mRNA Translation eIF2a_P->ATF4 promotes Stress_Response Stress Response Gene Expression ATF4->Stress_Response

Caption: GCN2 pathway activation by uncharged tRNA.

mTORC1 Signaling and Translational Control

The mTORC1 pathway is a central regulator of cell growth and proliferation, in part by controlling protein synthesis. When nutrients are abundant, mTORC1 is active and promotes translation. Under nutrient-limiting conditions, mTORC1 is inhibited, leading to a decrease in global translation. tRNA modifications can influence mTORC1 signaling and the translational response to nutrient availability.

mTOR_Pathway Nutrients Nutrient Abundance mTORC1 mTORC1 Nutrients->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates FourEBP1 4E-BP1 mTORC1->FourEBP1 inhibits Translation_Initiation Translation Initiation S6K1->Translation_Initiation eIF4E eIF4E FourEBP1->eIF4E eIF4E->Translation_Initiation tRNA_Mod tRNA Modifications (e.g., m²₂G) tRNA_Mod->Translation_Initiation modulates efficiency

Caption: mTORC1 signaling and its impact on translation.

Experimental Workflow for Studying m²₂G Function

The following diagram illustrates a typical workflow for investigating the role of m²₂G in translation.

Experimental_Workflow cluster_model Cellular Model cluster_analysis Analysis cluster_validation Functional Validation WT_cells Wild-Type Cells Ribo_Seq Ribosome Profiling WT_cells->Ribo_Seq Mass_Spec Mass Spectrometry (Proteomics) WT_cells->Mass_Spec tRNA_Seq tRNA Sequencing (DM-tRNA-seq) WT_cells->tRNA_Seq KO_cells TRM1 Knockout (m²₂G deficient) KO_cells->Ribo_Seq KO_cells->Mass_Spec KO_cells->tRNA_Seq IVT In Vitro Translation Ribo_Seq->IVT informs Stress_Assay Cellular Stress Assays Mass_Spec->Stress_Assay guides tRNA_Seq->IVT provides substrate info

Caption: Workflow for m²₂G functional analysis.

Conclusion

While the initially queried 1,3-Dimethylguanosine is not a known player in translation, N2,N2-dimethylguanosine (m²₂G) stands out as a critical tRNA modification with profound effects on protein synthesis. Its role in maintaining tRNA structural integrity is fundamental to efficient and accurate translation. The dynamic regulation of m²₂G and other tRNA modifications in response to cellular stress highlights a sophisticated layer of translational control that allows cells to adapt to changing environments. The experimental approaches detailed in this guide provide a robust framework for further investigation into the epitranscriptomic regulation of translation, offering promising avenues for understanding disease mechanisms and developing novel therapeutic strategies.

References

An In-depth Technical Guide to Dimethylated Guanosine: Focusing on N2,N2-Dimethylguanosine as a Key Modified Nucleoside

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 1,3-Dimethylguanosine: Initial literature searches for "1,3-Dimethylguanosine" yielded limited specific information regarding its biological significance and detailed experimental protocols. The vast majority of scientific research on dimethylated guanosine (B1672433) focuses on N2,N2-dimethylguanosine (m2,2G) , a modified nucleoside with well-documented roles in RNA metabolism and disease. Therefore, this technical guide will primarily focus on N2,N2-dimethylguanosine, addressing the core requirements of the prompt for this biologically significant isomer.

Introduction

N2,N2-dimethylguanosine (m2,2G) is a post-transcriptionally modified nucleoside found in various RNA molecules, most notably in transfer RNA (tRNA). This modification, where two methyl groups are added to the exocyclic amine of guanine (B1146940), plays a crucial role in maintaining the structural integrity of tRNA, ensuring proper protein synthesis, and has been implicated in several human diseases, including cancer. This technical guide provides a comprehensive overview of the core aspects of m2,2G, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

N2,N2-dimethylguanosine is a purine (B94841) nucleoside with the chemical formula C12H17N5O5 and a molecular weight of approximately 311.29 g/mol .[1] It is a white, crystalline powder with a melting point of around 235-236°C. The presence of the two methyl groups on the guanine base alters its hydrogen bonding capabilities, preventing it from forming a standard Watson-Crick base pair with cytosine.[2] This modification significantly influences the local RNA structure and its interactions with other molecules.

Biosynthesis of N2,N2-Dimethylguanosine

The synthesis of m2,2G in tRNA is catalyzed by the enzyme tRNA (guanine-26,N2)-dimethyltransferase, commonly known as TRM1.[3][4] This enzyme is highly conserved across eukaryotes and archaea. The biosynthesis is a two-step process involving the sequential addition of two methyl groups from the donor molecule S-adenosylmethionine (SAM) to the guanine base at position 26 of the tRNA molecule.[2]

The TRM1 enzyme itself is subject to regulation at both the transcriptional and post-transcriptional levels, although the specific signaling pathways are still under investigation. Studies have shown that the expression of the TRM1 gene can be influenced by cellular stress conditions and developmental stages.[5][6] The activity of the TRM1 enzyme can also be modulated by its subcellular localization and interaction with other proteins.[4]

TRM1_Regulation cluster_upstream Upstream Regulation cluster_downstream Downstream Effects Cellular Stress Cellular Stress Transcriptional Factors Transcriptional Factors Cellular Stress->Transcriptional Factors Developmental Cues Developmental Cues Developmental Cues->Transcriptional Factors TRM1 Gene TRM1 Gene Transcriptional Factors->TRM1 Gene Transcription tRNA Stability tRNA Stability Cellular Proliferation Cellular Proliferation tRNA Stability->Cellular Proliferation Translation Fidelity Translation Fidelity Translation Fidelity->Cellular Proliferation TRM1 mRNA TRM1 mRNA TRM1 Gene->TRM1 mRNA Transcription TRM1 Protein TRM1 Protein TRM1 mRNA->TRM1 Protein Translation m2,2G Modification m2,2G Modification TRM1 Protein->m2,2G Modification Catalysis m2,2G Modification->tRNA Stability m2,2G Modification->Translation Fidelity

Caption: Simplified overview of TRM1 gene regulation and its downstream effects.

Biological Role of N2,N2-Dimethylguanosine in tRNA and Translation

The primary biological function of m2,2G is to stabilize the tertiary structure of tRNA. Located at the junction of the D- and anticodon-stems in the tRNA cloverleaf structure, the bulky dimethylated guanine helps to lock the tRNA into its proper L-shaped conformation.[2] This structural stabilization is critical for several aspects of tRNA function:

  • Aminoacylation: The correct tRNA structure is essential for recognition and charging by the correct aminoacyl-tRNA synthetase.

  • Ribosome Binding: A stable tRNA structure ensures efficient binding to the ribosome during translation.

  • Translation Fidelity: By maintaining the correct anticodon loop conformation, m2,2G contributes to the accuracy of codon-anticodon pairing.

Defects in m2,2G formation can lead to tRNA instability, misfolding, and degradation, ultimately impacting the efficiency and fidelity of protein synthesis.[7]

tRNA_Modification_Workflow Total RNA Isolation Total RNA Isolation tRNA Enrichment tRNA Enrichment Total RNA Isolation->tRNA Enrichment e.g., PAGE or affinity chromatography tRNA Digestion to Nucleosides tRNA Digestion to Nucleosides tRNA Enrichment->tRNA Digestion to Nucleosides Enzymatic Hydrolysis LC-MS/MS Analysis LC-MS/MS Analysis tRNA Digestion to Nucleosides->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification and Identification

Caption: General experimental workflow for the analysis of tRNA modifications.

N2,N2-Dimethylguanosine as a Disease Biomarker

Elevated levels of modified nucleosides, including m2,2G, in bodily fluids such as urine and serum have been associated with various diseases, particularly cancer.[8][9] The increased turnover of RNA in rapidly proliferating cancer cells leads to the release of these modified nucleosides, which are then excreted. This has led to the investigation of m2,2G as a potential non-invasive biomarker for cancer diagnosis, prognosis, and monitoring treatment response.

Quantitative Data on N2,N2-Dimethylguanosine in Cancer Patients
Cancer TypeSample TypePatient CohortFindingReference
Breast CarcinomaUrineMetastatic Disease (n=131)35.1% of patients showed elevated m2,2G levels.[8]
Breast CarcinomaUrinePreoperative (n=14)21.4% of patients showed elevated m2,2G levels.[8]
Breast CarcinomaUrinePostoperative N+ (n=28)21.4% of patients showed elevated m2,2G levels.[8]
Acute LeukemiaSerumNot specifiedElevated levels of m2,2G observed.[3]
Breast CancerSerumNot specifiedElevated levels of m2,2G observed.[3]

Experimental Protocols

Quantification of N2,N2-Dimethylguanosine in Urine by LC-MS/MS (Representative Protocol)

This protocol outlines a general procedure for the quantification of m2,2G in urine samples using liquid chromatography-tandem mass spectrometry.

a. Sample Preparation:

  • Thaw frozen urine samples on ice.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet any cellular debris.

  • Transfer the supernatant to a new tube.

  • Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to partially purify the nucleosides and remove interfering substances. For SPE, a C18 cartridge can be used.

  • Evaporate the purified fraction to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in a specific volume of the initial mobile phase (e.g., 100 µL).

b. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 0% to 30% B over 10 minutes, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • N2,N2-dimethylguanosine: Precursor ion (m/z) 312.1 -> Product ion (m/z) 180.1

      • Internal Standard (e.g., 13C-labeled m2,2G): Precursor ion (m/z) 322.1 -> Product ion (m/z) 185.1

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy should be optimized for maximum sensitivity.

c. Quantification:

  • Prepare a calibration curve using a series of known concentrations of an N2,N2-dimethylguanosine standard.

  • Add a fixed concentration of an appropriate internal standard to all samples and calibrators.

  • Calculate the concentration of m2,2G in the urine samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

LCMS_Workflow Urine Sample Collection Urine Sample Collection Sample Preparation Sample Preparation Urine Sample Collection->Sample Preparation Centrifugation, Extraction LC Separation LC Separation Sample Preparation->LC Separation Injection MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Elution & Ionization Data Analysis & Quantification Data Analysis & Quantification MS/MS Detection->Data Analysis & Quantification MRM Data

Caption: Workflow for LC-MS/MS quantification of N2,N2-dimethylguanosine.
Chemical Synthesis of N2,N2-Dimethylguanosine (Representative Protocol)

This protocol is a generalized representation of a multi-step chemical synthesis of m2,2G.[2][10]

Step 1: Protection of Guanosine Hydroxyl Groups

  • Dissolve guanosine in a suitable solvent (e.g., pyridine).

  • Add an excess of a protecting group reagent, such as acetic anhydride, to protect the hydroxyl groups of the ribose sugar.

  • Allow the reaction to proceed at room temperature until complete, monitoring by thin-layer chromatography (TLC).

  • Purify the resulting per-acetylated guanosine.

Step 2: Conversion to 2-Fluoro-inosine Derivative

  • The protected guanosine is converted to a 2-fluoro-inosine derivative. This can be achieved through a diazotization reaction in the presence of a fluoride (B91410) source.

Step 3: Nucleophilic Substitution with Dimethylamine

  • Dissolve the 2-fluoro-inosine derivative in a suitable aprotic solvent (e.g., dimethylformamide).

  • Add an excess of dimethylamine.

  • Heat the reaction mixture to facilitate the nucleophilic aromatic substitution of the fluorine atom with the dimethylamino group.

  • Monitor the reaction by TLC.

Step 4: Deprotection

  • Once the substitution is complete, remove the protecting groups from the ribose sugar. This is typically achieved by treatment with a base, such as sodium methoxide (B1231860) in methanol.

  • Neutralize the reaction and purify the final product, N2,N2-dimethylguanosine, using column chromatography or recrystallization.

Conclusion

N2,N2-dimethylguanosine is a vital modified nucleoside that plays a fundamental role in tRNA structure and function, thereby ensuring the fidelity of protein synthesis. Its altered levels in disease states, particularly cancer, highlight its potential as a valuable biomarker. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the synthesis, detection, and biological significance of this important molecule. Further research into the regulatory pathways governing m2,2G formation and its precise roles in various cellular processes will undoubtedly open new avenues for diagnostic and therapeutic development.

References

An In-depth Technical Guide to N2,N2-dimethylguanosine (m2,2G) in Transfer RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the post-transcriptional modification N2,N2-dimethylguanosine (m2,2G) in transfer RNA (tRNA). Initial inquiries into 1,3-dimethylguanosine in ribosomal RNA (rRNA) did not yield evidence of its presence in scientific literature. However, the closely related and extensively studied modification, N2,N2-dimethylguanosine, is a critical component of tRNA, playing a significant role in its structure, function, and the overall fidelity of protein synthesis. This guide will delve into the biosynthesis of m2,2G, its functional implications, and the experimental protocols for its detection and analysis.

The N2,N2-dimethylguanosine (m2,2G) Modification

N2,N2-dimethylguanosine is a modified purine (B94841) nucleoside where two methyl groups are attached to the exocyclic amine of guanine. This modification is predominantly found at position 26 in the D-loop of both cytosolic and mitochondrial tRNAs across eukaryotes.[1][2] The presence of m2,2G is crucial for maintaining the correct three-dimensional structure of tRNA, which is essential for its function in translation.

Biosynthesis of N2,N2-dimethylguanosine

The formation of m2,2G is a two-step enzymatic process catalyzed by the tRNA methyltransferase TRM1.[3][4] Using S-adenosyl-L-methionine (SAM) as a methyl donor, TRM1 first catalyzes the addition of one methyl group to form N2-methylguanosine (m2G), and subsequently adds a second methyl group to yield N2,N2-dimethylguanosine.[4] The TRM1 enzyme is encoded by a nuclear gene, and different isoforms of the protein are targeted to the cytoplasm and mitochondria to modify the respective tRNA populations.[1][5]

cluster_0 Biosynthesis of N2,N2-dimethylguanosine (m2,2G) in tRNA Guanosine (B1672433) Guanosine at position 26 in pre-tRNA m2G N2-methylguanosine (m2G) Guanosine->m2G Methylation m22G N2,N2-dimethylguanosine (m2,2G) m2G->m22G Methylation TRM1 TRM1 Enzyme TRM1->m2G TRM1->m22G SAH S-adenosyl-L-homocysteine (SAH) TRM1->SAH Byproduct SAM S-adenosyl-L-methionine (SAM) SAM->TRM1 Methyl donor

Biosynthesis of N2,N2-dimethylguanosine by the TRM1 enzyme.

Function of N2,N2-dimethylguanosine in tRNA

The dimethylation of guanosine at position 26 has significant implications for tRNA structure and function:

  • Structural Stability: The m2,2G modification is critical for maintaining the correct L-shaped tertiary structure of tRNA. It does so by preventing the formation of alternative, non-functional conformations.[6] This structural integrity is essential for the tRNA's interaction with the ribosome and aminoacyl-tRNA synthetases.

  • Protein Synthesis: By ensuring the proper folding of tRNA, m2,2G contributes to the efficiency and fidelity of protein translation.[7] The absence of this modification can lead to defects in protein synthesis.[8]

  • Redox Homeostasis: Studies have shown that TRM1-catalyzed tRNA modifications are required for maintaining redox homeostasis, which is crucial for proper cellular proliferation and survival under oxidative stress.

N2,N2-dimethylguanosine and Human Disease

Defects in tRNA modifications, including the absence of m2,2G, have been linked to various human diseases. Mutations in the TRM1 gene have been associated with autosomal recessive intellectual disability.[4] This highlights the critical role of proper tRNA modification in neurological development and function. The link between m2,2G and disease underscores its potential as a biomarker and a target for therapeutic intervention.[9]

cluster_1 Logical Relationship of m2,2G to Cellular Function and Disease TRM1_gene TRM1 Gene TRM1_protein TRM1 Protein TRM1_gene->TRM1_protein Expression m22G_mod m2,2G Modification in tRNA TRM1_protein->m22G_mod Catalyzes impaired_mod Impaired m2,2G Modification TRM1_protein->impaired_mod tRNA_stability tRNA Stability & Correct Folding m22G_mod->tRNA_stability Ensures protein_synthesis Efficient & Accurate Protein Synthesis tRNA_stability->protein_synthesis Leads to cellular_health Cellular Health & Homeostasis protein_synthesis->cellular_health Maintains mutation TRM1 Gene Mutation mutation->TRM1_protein Affects tRNA_instability tRNA Instability impaired_mod->tRNA_instability translation_defects Translation Defects tRNA_instability->translation_defects disease Neurological Disorders (e.g., Intellectual Disability) translation_defects->disease

Logical flow from TRM1 gene to cellular health and disease.

Experimental Protocols for the Detection and Analysis of N2,N2-dimethylguanosine

Several methods are employed to detect and quantify m2,2G in tRNA. The two primary techniques are mass spectrometry and primer extension analysis.

5.1 Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for the unambiguous identification and quantification of RNA modifications.

Protocol Outline for LC-MS/MS Analysis of m2,2G in tRNA:

  • tRNA Isolation: Isolate total RNA from the sample of interest and purify the tRNA fraction using methods such as high-performance liquid chromatography (HPLC).[10]

  • Enzymatic Digestion: Digest the purified tRNA into individual nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases.

  • Chromatographic Separation: Separate the resulting nucleosides using liquid chromatography (LC), typically reversed-phase HPLC.

  • Mass Spectrometry Analysis: Analyze the separated nucleosides using tandem mass spectrometry (MS/MS). The m2,2G nucleoside is identified by its specific mass-to-charge ratio and fragmentation pattern.[10][11]

  • Quantification: Quantify the amount of m2,2G relative to unmodified guanosine or other canonical nucleosides.[10]

5.2 Primer Extension Analysis

Primer extension analysis can be used to detect modifications that block or pause reverse transcriptase.

Protocol Outline for Primer Extension Analysis of m2,2G:

  • Primer Design: Design a DNA oligonucleotide primer that is complementary to a sequence downstream of the suspected modification site (position 26) in the target tRNA.

  • Primer Labeling: Label the 5' end of the primer with a radioactive isotope (e.g., ³²P) or a fluorescent dye.[12][13]

  • Annealing: Anneal the labeled primer to the tRNA sample.

  • Reverse Transcription: Perform a reverse transcription reaction using a reverse transcriptase enzyme. The presence of the m2,2G modification can cause the enzyme to pause or stop, resulting in a truncated cDNA product.[14]

  • Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide gel.

  • Analysis: Visualize the truncated products by autoradiography or fluorescence imaging. The size of the truncated product corresponds to the position of the modification.[13]

cluster_2 Experimental Workflow for m2,2G Detection cluster_ms Mass Spectrometry cluster_pe Primer Extension start tRNA Sample ms1 Enzymatic Digestion to Nucleosides start->ms1 pe1 Primer Annealing start->pe1 ms2 LC Separation ms1->ms2 ms3 MS/MS Analysis ms2->ms3 ms4 Quantification ms3->ms4 pe2 Reverse Transcription pe1->pe2 pe3 Gel Electrophoresis pe2->pe3 pe4 Detection of Truncation pe3->pe4

Workflow for the detection of N2,N2-dimethylguanosine in tRNA.

Quantitative Data Presentation

The quantitative analysis of m2,2G modification can provide valuable insights into its role in various biological processes and disease states. The following table summarizes the types of quantitative data that can be obtained through the described experimental methods.

Parameter Mass Spectrometry (LC-MS/MS) Primer Extension Significance
Presence/Absence Unambiguous identification based on mass and fragmentation.Inferred from reverse transcriptase stop.Confirms the existence of the modification in a given sample.
Location Can be determined through analysis of RNA fragments.Precisely maps the location of the RT stop.Pinpoints the exact position of the modification within the tRNA.
Stoichiometry Relative quantification of modified vs. unmodified nucleosides.Can provide semi-quantitative data based on band intensity.Determines the percentage of tRNA molecules that are modified at a specific site.[15]
Relative Abundance Comparison of modification levels across different samples.Comparison of band intensities across different samples.Reveals changes in modification levels in response to stimuli or in disease states.

Conclusion

While 1,3-dimethylguanosine is not a known modification in ribosomal RNA, N2,N2-dimethylguanosine is a vital and highly conserved modification in transfer RNA. Its role in maintaining tRNA structural integrity is crucial for the efficiency and accuracy of protein synthesis. The enzyme responsible for this modification, TRM1, is a key player in cellular homeostasis, and its dysfunction is linked to human disease. The experimental protocols outlined in this guide provide a framework for the detection, quantification, and further study of this important RNA modification, offering avenues for future research and potential therapeutic development.

References

The Structural Impact of 1,3-Dimethylguanosine on RNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-transcriptional modifications of RNA nucleosides are a critical layer of gene expression regulation, influencing RNA folding, stability, and interactions with other molecules. Among the plethora of known modifications, methylation of guanosine (B1672433) residues plays a significant role in fine-tuning the structure and function of various RNA species, including transfer RNA (tRNA) and ribosomal RNA (rRNA). This technical guide provides an in-depth analysis of the structural impact of 1,3-Dimethylguanosine (m1,3G) on RNA. Due to the limited availability of data specifically for 1,3-Dimethylguanosine, this guide will draw upon the closely related and well-studied N2,N2-dimethylguanosine (m2,2G) as a structural and functional analogue. This modification, found predominantly in tRNA, offers significant insights into how dimethylation at the guanine (B1146940) base can modulate RNA architecture and its biological implications.

Core Concepts: The Structural Influence of Dimethylation

The presence of two methyl groups on the exocyclic amino group of guanine, as seen in N2,N2-dimethylguanosine (m2,2G), introduces significant steric hindrance and alters the hydrogen bonding potential of the nucleobase. This modification has profound consequences for RNA secondary and tertiary structure.

One of the most notable effects of m2,2G is its influence on non-canonical base pairing, particularly with adenosine (B11128) (A). While standard G-A mismatches can adopt various conformations, including a sheared conformation, the dimethylation at the N2 position of guanine sterically prevents this arrangement. Instead, m2,2G forces the G:A pair into an imino-hydrogen bonded, pseudo-Watson-Crick conformation.[][2] This restriction in conformational flexibility can dictate the local RNA structure, influencing the competition between duplex and hairpin formation.[][2]

The presence of m2,2G is particularly important in the context of tRNA structure. Located at the junction of the acceptor stem and the D-arm, and the D-arm and the anticodon stem loop, m2,2G contributes to the proper folding and stability of the tRNA molecule.[3] By preventing alternative base-pairing arrangements, m2,2G helps to maintain the canonical L-shaped tertiary structure of tRNA, which is essential for its function in translation.[3]

Quantitative Analysis of Structural Impact

While extensive thermodynamic data for RNA duplexes containing 1,3-Dimethylguanosine is scarce, studies on related methylated guanosine analogues indicate that such modifications are generally destabilizing to RNA duplexes. The introduction of methyl groups can disrupt the precise stacking interactions and hydrogen bonding that stabilize the helical structure. The table below summarizes the conceptual thermodynamic impact based on qualitative descriptions from the literature. A comprehensive quantitative analysis would require further dedicated biophysical studies.

ModificationEffect on Duplex StabilityObserved Structural ChangesRelevant Citations
N2,N2-Dimethylguanosine (m2,2G)Generally destabilizing; shifts equilibrium towards hairpin structures in some contexts.Prevents sheared G:A base pair conformation; favors imino-hydrogen bonded pseudo-Watson-Crick conformation with A.[][2]

Experimental Protocols

Synthesis of RNA Oligonucleotides Containing Modified Guanosine

The chemical synthesis of RNA oligonucleotides bearing modified nucleosides is most commonly achieved through solid-phase phosphoramidite (B1245037) chemistry.[][4][5][6][7][8][9][10][]

Materials:

  • Controlled-pore glass (CPG) solid support pre-loaded with the initial nucleoside.

  • Phosphoramidites of standard (A, C, G, U) and modified (e.g., N2,N2-dimethylguanosine) ribonucleosides with appropriate protecting groups (e.g., 5'-DMT, 2'-TBDMS, and base-labile protecting groups for exocyclic amines).

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole).

  • Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole).

  • Oxidizing agent (e.g., iodine solution).

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane).

  • Cleavage and deprotection solution (e.g., a mixture of aqueous ammonia (B1221849) and methylamine).

  • Buffers for purification (e.g., triethylammonium (B8662869) acetate).

  • HPLC system for purification.

Procedure:

  • Deprotection (Detritylation): The synthesis cycle begins with the removal of the 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support using a solution of trichloroacetic acid in dichloromethane. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.[4][8]

  • Coupling: The next phosphoramidite in the sequence (dissolved in anhydrous acetonitrile) is activated by an activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[4][8]

  • Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are acetylated using capping reagents.[4][6][8]

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution.[4][8]

  • Iteration: The cycle of deprotection, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the desired sequence.

  • Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups (on the bases, phosphates, and 2'-hydroxyls) are removed by treatment with a basic solution, such as a mixture of aqueous ammonia and methylamine.[4]

  • Purification: The crude oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC), to isolate the full-length product.[4]

Analysis of RNA Duplex Stability by UV-Melting

UV-melting analysis is a standard technique to determine the thermodynamic parameters of RNA duplex formation, including the melting temperature (Tm), enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°).[12][13]

Materials:

  • Purified RNA oligonucleotides (modified and unmodified).

  • Melting buffer (e.g., 1 M NaCl, 20 mM sodium cacodylate, 0.5 mM EDTA, pH 7.0).[12]

  • UV-Vis spectrophotometer with a temperature controller.

  • Quartz cuvettes.

Procedure:

  • Sample Preparation: Anneal the complementary RNA strands by mixing them in the melting buffer, heating to 90-95°C for a few minutes, and then slowly cooling to room temperature. Prepare a series of dilutions to measure the concentration dependence of the melting temperature.

  • Data Acquisition: Place the RNA sample in a quartz cuvette in the spectrophotometer. Increase the temperature at a controlled rate (e.g., 1°C/minute) and monitor the absorbance at 260 nm or 280 nm.[12]

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, corresponding to the midpoint of the absorbance transition.

  • Thermodynamic Parameter Calculation: By plotting the inverse of the melting temperature (1/Tm) against the natural logarithm of the total RNA concentration (ln CT), the enthalpy (ΔH°) and entropy (ΔS°) of duplex formation can be determined from the slope and intercept of the resulting van't Hoff plot. The Gibbs free energy (ΔG°) can then be calculated using the equation: ΔG° = ΔH° - TΔS°.[12][14][15][16][17][18]

Visualizations

Logical Relationship of m2,2G Structural Impact

structural_impact cluster_pairing Base Pairing with Adenosine cluster_structure RNA Secondary Structure G Guanosine Sheared Sheared Conformation G->Sheared Allows Imino Imino H-bonded Pseudo-Watson-Crick G->Imino Allows m22G N2,N2-dimethylguanosine (m2,2G) m22G->Sheared Prevents (Steric Hindrance) m22G->Imino Favors Hairpin Hairpin Formation m22G->Hairpin Can shift equilibrium towards A Adenosine Duplex Duplex Formation Sheared->Duplex Can participate in Imino->Duplex Can participate in

Caption: Logical diagram illustrating how N2,N2-dimethylguanosine restricts G:A pairing to influence RNA secondary structure.

Experimental Workflow for Studying Modified RNA

experimental_workflow cluster_synthesis RNA Synthesis and Purification cluster_analysis Biophysical Analysis Synthesis Solid-Phase Phosphoramidite Synthesis of Modified RNA Cleavage Cleavage and Deprotection Synthesis->Cleavage Purification HPLC Purification Cleavage->Purification Annealing Annealing of Complementary Strands Purification->Annealing UV_Melting UV-Melting Analysis Annealing->UV_Melting Thermo_Calc Calculation of Thermodynamic Parameters (Tm, ΔG°, ΔH°, ΔS°) UV_Melting->Thermo_Calc

Caption: Experimental workflow for the synthesis and thermodynamic analysis of RNA containing modified nucleosides.

tRNA Modification and Cellular Stress Response Pathway

While a direct signaling cascade initiated by 1,3-Dimethylguanosine is not established, the modification of tRNA, including N2,N2-dimethylguanosine, is known to be dynamic and play a role in the cellular response to stress, thereby influencing translation.[19][20][21][22]

stress_response_pathway Stress Cellular Stress (e.g., Oxidative Stress) TRM1 TRM1 (tRNA Methyltransferase) Stress->TRM1 Regulates activity Survival Cell Survival Stress->Survival Impacts tRNA tRNA TRM1->tRNA Catalyzes methylation of G to m2,2G Translation Global Protein Translation tRNA->Translation Participates in m22G_tRNA m2,2G-modified tRNA m22G_tRNA->Translation Modulates efficiency m22G_tRNA->Survival Contributes to (under stress) Translation->Survival Essential for

Caption: A conceptual pathway illustrating the role of tRNA N2,N2-dimethylguanosine modification in the cellular stress response and translation regulation.[19][21][22]

Conclusion

The dimethylation of guanosine, as exemplified by N2,N2-dimethylguanosine, exerts a significant and specific structural impact on RNA. By altering the hydrogen bonding potential and introducing steric constraints, this modification plays a crucial role in dictating local RNA conformation, particularly in the context of non-canonical base pairs. This, in turn, influences the overall architecture and stability of RNA molecules like tRNA, which is vital for their biological function. The provided experimental protocols offer a framework for the synthesis and biophysical characterization of RNA containing such modifications, enabling further research into their precise roles in cellular processes. The connection between tRNA modification and the cellular stress response highlights a dynamic regulatory layer where structural changes in RNA can modulate translational output to facilitate adaptation and survival. Further investigation into the specific thermodynamic contributions and the full extent of the regulatory networks involving 1,3-Dimethylguanosine and its analogues will undoubtedly provide deeper insights into the intricate world of epitranscriptomics and its potential for therapeutic intervention.

References

An In-depth Technical Guide to the Cellular Localization of N2,N2-Dimethylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 1,3-Dimethylguanosine: Extensive review of the current scientific literature did not yield specific information regarding the cellular localization of 1,3-Dimethylguanosine. This suggests that it may not be a prevalent or well-characterized naturally occurring modification in cellular RNA. This guide will therefore focus on the closely related and extensively studied molecule, N2,N2-Dimethylguanosine (m2,2G), to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the subcellular landscape of a key dimethylated guanosine.

Introduction to N2,N2-Dimethylguanosine (m2,2G)

N2,N2-dimethylguanosine (m2,2G) is a post-transcriptional modification found in transfer RNA (tRNA) molecules. This modification is crucial for the proper folding, stability, and function of tRNA, thereby playing a significant role in the fidelity and efficiency of protein synthesis.[1][2][3][4][5] The enzyme primarily responsible for the formation of m2,2G at position 26 of both cytosolic and mitochondrial tRNAs is tRNA methyltransferase 1 (TRMT1).[6][7] A homolog, TRMT1L, is responsible for the m2,2G modification at position 27 in a specific subset of tRNAs.[8] Understanding the cellular localization of m2,2G and its modifying enzymes is critical for elucidating its role in cellular processes and its implication in human diseases, including neurological disorders.[4][5][7]

Cellular Localization of N2,N2-Dimethylguanosine and its Modifying Enzyme, TRMT1

The localization of m2,2G is intrinsically linked to the location of its substrate, tRNA, and the subcellular distribution of the TRMT1 enzyme.

2.1. Subcellular Distribution of TRMT1

TRMT1 exhibits a multi-compartmental localization, ensuring the modification of both nuclear-encoded and mitochondrial-encoded tRNAs.[9][6][10] Studies in various cell lines, including human HeLa and neuroblastoma-derived SH-SY5Y cells, have demonstrated the presence of TRMT1 in the following compartments:

  • Mitochondria: TRMT1 contains a mitochondrial-targeting signal and is actively imported into the mitochondria to modify mitochondrial tRNAs (mt-tRNAs).[9][6]

  • Nucleus: TRMT1 is also localized to the nucleus.[9][6][10] In some cell types, it is enriched in this compartment.[6]

  • Cytoplasm: TRMT1 is found in the cytoplasm, often in punctate domains, where it modifies cytosolic tRNAs.

Interestingly, the subcellular distribution of TRMT1 is not static. In response to specific cellular signals, such as neuronal activation, TRMT1 can undergo relocalization. For instance, upon neuronal activation, TRMT1 has been observed to move from the mitochondria and cytoplasm into distinct, uncharacterized punctate compartments within the nucleus.[8][11] This dynamic localization suggests that the function of TRMT1 and the modification of its targets may be regulated by cellular signaling pathways.

2.2. Data Presentation: Subcellular Localization of TRMT1

Cellular CompartmentPresence of TRMT1Cell Type ExamplesCitation
Mitochondria Yes (Enriched)HeLa, SH-SY5Y[6]
Nucleus Yes (Enriched in some cases)HeLa, SH-SY5Y[9][6][10]
Cytoplasm Yes (Punctate domains)SH-SY5Y[9]

Experimental Protocols for Determining Cellular Localization

Several key experimental techniques are employed to determine the subcellular localization of TRMT1 and the presence of m2,2G.

3.1. Subcellular Fractionation and Western Blotting

This method physically separates cellular compartments to determine the distribution of a protein of interest.

  • Protocol:

    • Harvest cultured cells (e.g., HeLa cells).

    • Lyse the cells using a hypotonic buffer to rupture the plasma membrane while keeping organelles intact.

    • Perform differential centrifugation to separate the nuclear, mitochondrial, and cytosolic fractions.

    • Validate the purity of each fraction using marker proteins specific to each compartment (e.g., cytochrome c for mitochondria, histone H3 for nucleus).

    • Resolve proteins from each fraction by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody specific to TRMT1.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein using a chemiluminescent substrate.

3.2. Immunofluorescence Microscopy

This technique uses fluorescently labeled antibodies to visualize the location of a protein within intact cells.

  • Protocol:

    • Grow cells (e.g., SH-SY5Y or HeLa) on glass coverslips.

    • Fix the cells with paraformaldehyde to preserve cellular structures.

    • Permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibody entry.

    • Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin).

    • Incubate with a primary antibody against TRMT1.

    • Wash to remove unbound primary antibody.

    • Incubate with a fluorescently labeled secondary antibody.

    • (Optional) Counterstain specific organelles or the nucleus (e.g., with MitoTracker for mitochondria or DAPI for the nucleus).

    • Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

3.3. Primer Extension Assay for m2,2G Detection

This method is used to detect the presence of m2,2G in tRNA, as the modification causes a reverse transcriptase to stall and terminate extension.

  • Protocol:

    • Isolate total RNA or specific RNA fractions (e.g., cytosolic or mitochondrial) from cells.

    • Anneal a fluorescently or radioactively labeled DNA primer to a specific tRNA sequence downstream of the potential modification site (position 26 or 27).

    • Perform a reverse transcription reaction using a reverse transcriptase enzyme and dNTPs.

    • The presence of m2,2G will cause the reverse transcriptase to stop, resulting in a truncated cDNA product.

    • Analyze the size of the cDNA products on a denaturing polyacrylamide gel. A band corresponding to the size of the truncated product indicates the presence of the modification.

Visualization of Workflows and Pathways

4.1. Experimental Workflow for TRMT1 Localization

G cluster_0 Subcellular Fractionation & Western Blot cluster_1 Immunofluorescence Microscopy A1 Cell Culture (e.g., HeLa) A2 Cell Lysis A1->A2 A3 Differential Centrifugation A2->A3 A4 Fraction Isolation (Cytosol, Mitochondria, Nucleus) A3->A4 A5 SDS-PAGE A4->A5 A6 Western Blotting with anti-TRMT1 Antibody A5->A6 A7 Detection & Analysis A6->A7 B1 Cell Culture on Coverslips B2 Fixation & Permeabilization B1->B2 B3 Antibody Incubation (Primary: anti-TRMT1, Secondary: Fluorescent) B2->B3 B4 Counterstaining (e.g., DAPI, MitoTracker) B3->B4 B5 Fluorescence Microscopy B4->B5 B6 Image Analysis B5->B6

Caption: Workflow for determining the subcellular localization of TRMT1.

4.2. Cellular Localization and Function of TRMT1

G cluster_cell Eukaryotic Cell cluster_nucleus Nucleus cluster_mito Mitochondrion cluster_cyto Cytoplasm TRMT1_N TRMT1 tRNA_pre pre-tRNA TRMT1_M TRMT1 mt_tRNA mt-tRNA TRMT1_M->mt_tRNA modifies mt_tRNA_mod m2,2G-mt-tRNA mt_tRNA->mt_tRNA_mod TRMT1_C TRMT1 cyto_tRNA cyto-tRNA TRMT1_C->cyto_tRNA modifies cyto_tRNA_mod m2,2G-cyto-tRNA cyto_tRNA->cyto_tRNA_mod TRMT1_gene TRMT1 Gene TRMT1_mRNA TRMT1 mRNA TRMT1_gene->TRMT1_mRNA Transcription Ribosome Ribosome TRMT1_mRNA->Ribosome Export TRMT1_protein TRMT1 Protein Ribosome->TRMT1_protein Translation TRMT1_protein->TRMT1_N Nuclear Import TRMT1_protein->TRMT1_M Mitochondrial Import TRMT1_protein->TRMT1_C

Caption: Synthesis, transport, and localization of the TRMT1 enzyme.

Conclusion

The cellular localization of N2,N2-dimethylguanosine is dictated by the distribution of tRNA and the multi-compartmental presence of the modifying enzyme, TRMT1. Residing in the mitochondria, nucleus, and cytoplasm, TRMT1 ensures the proper modification of both mitochondrial and cytosolic tRNAs. The dynamic relocalization of TRMT1 in response to cellular stimuli points to a regulatory layer that may fine-tune protein translation in specific cellular contexts. The experimental protocols detailed herein provide a robust framework for researchers to investigate the localization of RNA modifying enzymes and their substrates, which is essential for a deeper understanding of post-transcriptional gene regulation and its role in health and disease.

References

The Evolutionary Trajectory of N2,N2-Dimethylguanosine: A Key Regulator of tRNA Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Post-transcriptional modifications of transfer RNA (tRNA) are critical for the fidelity and efficiency of protein synthesis. Among the more than 170 known modifications, N2,N2-dimethylguanosine (m2,2G) plays a crucial role in maintaining tRNA structure and stability. This whitepaper provides a comprehensive overview of the evolution of m2,2G modification, from its enzymatic origins to its functional implications and its emerging role in cellular signaling pathways. We delve into the phylogenetic distribution of the enzymes responsible for m2,2G synthesis, the TRM1 family of methyltransferases, and explore the diversification of their function in different domains of life. This guide also presents quantitative data on m2,2G abundance, detailed experimental protocols for its detection, and visual representations of the key enzymatic pathways and experimental workflows. Understanding the evolution and function of this critical tRNA modification opens new avenues for research and therapeutic development, particularly in the context of diseases linked to tRNA dysfunction.

Introduction: The Significance of N2,N2-Dimethylguanosine (m2,2G)

N2,N2-dimethylguanosine (m2,2G) is a post-transcriptional modification found in tRNA, primarily at position 26 in the hinge region between the D-arm and the anticodon stem loop in eukaryotes and archaea.[1][2] This modification, where two methyl groups are added to the exocyclic nitrogen of guanosine (B1672433), is crucial for the structural integrity of tRNA. The presence of m2,2G at position 26 is thought to prevent alternative tRNA conformations by destabilizing non-canonical base-pairing interactions.[3] Deficiencies in m2,2G modification have been linked to severe growth defects and human diseases, including intellectual disability, highlighting its importance in cellular function.[3][4]

The Enzymatic Machinery: Evolution of the TRM1 Family

The synthesis of m2,2G is catalyzed by a conserved family of S-adenosyl-L-methionine (SAM)-dependent methyltransferases known as tRNA methyltransferase 1 (Trm1).[3][5]

2.1. Fungal and Protozoan Trm1: In the yeast Saccharomyces cerevisiae, a single Trm1 enzyme is responsible for the m2,2G modification of both cytoplasmic and mitochondrial tRNAs.[6] This dual localization suggests an early evolutionary adaptation to ensure the proper functioning of tRNAs in different cellular compartments. The Trm1 enzyme in fission yeast has also been shown to possess a catalytic-independent chaperone activity, aiding in the proper folding of tRNA.[7]

2.2. Vertebrate Diversification: TRMT1 and TRMT1L: In vertebrates, the Trm1 family has expanded, giving rise to two paralogs: TRMT1 and TRMT1L.[5][8]

  • TRMT1: This enzyme retains the ancestral function of methylating guanosine at position 26 in most nuclear- and mitochondrial-encoded tRNAs.[5][8]

  • TRMT1L: This paralog has evolved a new specificity, catalyzing the m2,2G modification at position 27, specifically in tyrosine tRNAs.[3][8]

This division of labor suggests a subfunctionalization event during vertebrate evolution, allowing for more specialized regulation of tRNA function.

2.3. Archaeal Trm1 Homologs: Archaea also possess Trm1 homologs that catalyze the formation of m2,2G. Interestingly, different archaeal enzymes have evolved distinct specificities. For instance, in the genus Pyrococcus, one enzyme catalyzes m2,2G formation at position 10, while another acts on position 26.[9] This highlights the independent evolution of substrate specificity within this enzyme family.

Quantitative Insights into m2,2G Modification

The abundance of m2,2G can vary depending on the specific tRNA, cellular conditions, and the organism. Quantitative analysis is crucial for understanding the dynamics of this modification.

Organism/Cell LinetRNAModification SiteChange in m2,2G LevelsConditionReference
Human (HEK293T)Tyrosine tRNA26 & 27~50% reductionTRMT1 Knockout[4]
Human (HEK293T)Tyrosine tRNA26 & 27~50% reductionTRMT1L Knockout[4]
Human (HEK293T)Tyrosine tRNA26 & 27Near complete absenceTRMT1/TRMT1L Double Knockout[4]
GeneralVarious tRNAs-Up to 75% of sites can be incompletely modifiedBaseline

Table 1: Quantitative data on N2,N2-dimethylguanosine (m2,2G) modification levels.

Functional Roles of m2,2G Modification

4.1. tRNA Stability and Folding: The primary role of m2,2G is to ensure the correct three-dimensional structure of tRNA. By preventing the formation of alternative, non-functional conformations, m2,2G is essential for tRNA stability.[3][10]

4.2. Fidelity of Protein Translation: Proper tRNA structure is a prerequisite for accurate decoding of mRNA codons. By maintaining the correct tRNA architecture, m2,2G contributes to the fidelity of protein synthesis.

4.3. Cellular Stress Response: Emerging evidence suggests that tRNA modifications, including m2,2G, are involved in cellular responses to stress, such as amino acid starvation and oxidative stress. The levels of certain tRNA modifications can change in response to environmental cues, leading to the selective translation of specific mRNAs.

Link to Cellular Signaling Pathways

The regulation of tRNA modification enzymes and the dynamic nature of the modifications themselves suggest a link to cellular signaling pathways.

  • Metabolic Sensing: The synthesis of m2,2G is dependent on the universal methyl donor SAM, linking the modification process to the metabolic state of the cell.

  • Neuronal Activation: Studies have shown that upon neuronal activation, both TRMT1 and TRMT1L can change their subcellular localization, suggesting a role in neuronal plasticity and information transmission.[3]

  • GAAC Response: In eukaryotes, the General Amino Acid Control (GAAC) response is triggered by amino acid starvation and involves the sensing of uncharged tRNAs. While a direct regulatory link to TRMT1/1L is yet to be established, the overall importance of tRNA integrity in this pathway is clear.[11]

Signaling_Pathway Hypothesized Regulation of TRMT1/1L Activity cluster_inputs Cellular Signals cluster_regulation Regulatory Pathways cluster_enzymes tRNA Methyltransferases cluster_outputs Cellular Responses Amino Acid Starvation Amino Acid Starvation Signaling Cascades Signaling Cascades Amino Acid Starvation->Signaling Cascades Oxidative Stress Oxidative Stress Oxidative Stress->Signaling Cascades Neuronal Activation Neuronal Activation Neuronal Activation->Signaling Cascades Metabolic State (SAM levels) Metabolic State (SAM levels) TRMT1 TRMT1 Metabolic State (SAM levels)->TRMT1 TRMT1L TRMT1L Metabolic State (SAM levels)->TRMT1L Signaling Cascades->TRMT1 Transcriptional/Post-translational Regulation Signaling Cascades->TRMT1L Transcriptional/Post-translational Regulation tRNA Stability & Function tRNA Stability & Function TRMT1->tRNA Stability & Function m2,2G at G26 TRMT1L->tRNA Stability & Function m2,2G at G27 Translational Regulation Translational Regulation tRNA Stability & Function->Translational Regulation Stress Adaptation Stress Adaptation Translational Regulation->Stress Adaptation

Caption: Hypothesized signaling pathways influencing TRMT1/1L activity and function.

Experimental Protocols

6.1. Detection of m2,2G by Immuno-Northern Blotting

This method utilizes an antibody specific for m2,2G to detect its presence in isolated tRNA.

  • tRNA Isolation: Isolate total RNA from cells or tissues of interest. Purify the tRNA fraction using anion-exchange chromatography.

  • tRNA Capture: For analysis of specific tRNAs, use biotinylated oligonucleotides complementary to the target tRNA to capture it on streptavidin-coated magnetic beads.

  • Northern Blotting: Separate the tRNA by denaturing polyacrylamide gel electrophoresis and transfer to a nylon membrane.

  • Immunodetection: Block the membrane and probe with a primary antibody specific for m2,2G.

  • Visualization: Use a labeled secondary antibody and a suitable detection reagent to visualize the signal.

Immuno_Northern_Blotting Workflow for Immuno-Northern Blotting of m2,2G Total RNA Isolation Total RNA Isolation tRNA Purification (Anion-Exchange) tRNA Purification (Anion-Exchange) Total RNA Isolation->tRNA Purification (Anion-Exchange) Denaturing PAGE Denaturing PAGE tRNA Purification (Anion-Exchange)->Denaturing PAGE Transfer to Membrane Transfer to Membrane Denaturing PAGE->Transfer to Membrane Antibody Incubation (anti-m2,2G) Antibody Incubation (anti-m2,2G) Transfer to Membrane->Antibody Incubation (anti-m2,2G) Detection & Visualization Detection & Visualization Antibody Incubation (anti-m2,2G)->Detection & Visualization

Caption: Experimental workflow for detecting m2,2G by immuno-northern blotting.

6.2. Quantitative Analysis of m2,2G by HPLC-Coupled Mass Spectrometry

This highly sensitive method allows for the precise quantification of various tRNA modifications.

  • tRNA Purification: Isolate and purify total tRNA from the biological sample.

  • Enzymatic Hydrolysis: Digest the purified tRNA to its constituent nucleosides using a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).

  • HPLC Separation: Separate the nucleosides using reversed-phase high-performance liquid chromatography (HPLC).

  • Mass Spectrometry Analysis: Eluted nucleosides are introduced into a tandem mass spectrometer. The identification and quantification of m2,2G are achieved by selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), comparing the results to a standard curve generated with a known amount of pure m2,2G.

Mass_Spectrometry_Workflow Workflow for Quantitative Mass Spectrometry of m2,2G Purified tRNA Purified tRNA Enzymatic Digestion to Nucleosides Enzymatic Digestion to Nucleosides Purified tRNA->Enzymatic Digestion to Nucleosides Reversed-Phase HPLC Separation Reversed-Phase HPLC Separation Enzymatic Digestion to Nucleosides->Reversed-Phase HPLC Separation Tandem Mass Spectrometry (MS/MS) Tandem Mass Spectrometry (MS/MS) Reversed-Phase HPLC Separation->Tandem Mass Spectrometry (MS/MS) Quantification (SRM/MRM) Quantification (SRM/MRM) Tandem Mass Spectrometry (MS/MS)->Quantification (SRM/MRM)

Caption: Experimental workflow for quantitative analysis of m2,2G by LC-MS/MS.

6.3. Identification of m2,2G sites by tRNA Sequencing

Specialized tRNA sequencing methods can identify the location and relative abundance of modifications that affect reverse transcription.

  • tRNA-seq with Demethylase Treatment: This method compares two tRNA samples: one untreated and one treated with a demethylase that can remove m2,2G (e.g., a specifically engineered AlkB mutant). The m2,2G modification can cause misincorporations during reverse transcription. By comparing the sequencing results of the treated and untreated samples, sites of m2,2G can be identified by a decrease in the misincorporation rate at a specific position in the treated sample.

  • Modification-induced Misincorporation tRNA sequencing (mim-tRNAseq): This approach utilizes a reverse transcriptase that reads through most modifications but introduces specific misincorporations at modified sites. A computational pipeline then analyzes these misincorporation signatures to identify and quantify various tRNA modifications, including m2,2G.

Future Directions and Therapeutic Implications

The study of m2,2G evolution and function is a rapidly advancing field. Future research will likely focus on:

  • Elucidating the signaling pathways that regulate TRMT1 and TRMT1L expression and activity.

  • Understanding the interplay between m2,2G and other tRNA modifications in fine-tuning translation.

  • Investigating the role of m2,2G dysregulation in a broader range of human diseases, including cancer and neurodegenerative disorders.

From a therapeutic perspective, the TRM1 family of enzymes presents potential drug targets. Modulating the activity of these enzymes could offer a novel approach to treating diseases caused by tRNA dysfunction or to selectively target the translation machinery of pathogenic organisms.

Conclusion

The evolution of N2,N2-dimethylguanosine modification and its enzymatic machinery highlights the intricate layers of regulation governing protein synthesis. From a single enzyme in yeast to a diversified family in vertebrates, the Trm1 methyltransferases have adapted to meet the evolving needs of cellular complexity. The crucial role of m2,2G in maintaining tRNA integrity and its emerging connections to cellular signaling underscore its importance in cellular health and disease. The methodologies outlined in this guide provide a robust toolkit for researchers to further explore the fascinating biology of this essential tRNA modification.

References

1,3-Dimethylguanosine in Different Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modified nucleosides are post-transcriptional modifications of RNA that play a crucial role in a wide range of biological processes, including the regulation of gene expression, tRNA stability, and codon recognition. Among these, methylated guanosine (B1672433) derivatives are of significant interest due to their diverse functions and potential as biomarkers. This technical guide focuses on 1,3-dimethylguanosine, a lesser-studied isomer of the more prevalent N2,N2-dimethylguanosine (m2,2G). While specific data on 1,3-dimethylguanosine is limited, this guide provides a comprehensive overview of the analytical methodologies for its detection and quantification, its likely metabolic context, and relevant data from its closely related isomer to offer a valuable resource for researchers in this field.

Data Presentation: Quantitative Analysis of Methylated Guanosines

Table 1: Concentration of N2,N2-Dimethylguanosine in Human Urine

AnalyteBiospecimenConcentration (umol/mmol creatinine)Age GroupSexConditionReference
N2,N2-DimethylguanosineUrine0.360 (Range: 0.224-0.496)Adult (>18 years)BothNormal[1]

Note: This data is for N2,N2-dimethylguanosine and is provided as a proxy due to the lack of available quantitative data for 1,3-dimethylguanosine.

Experimental Protocols

The quantitative analysis of 1,3-dimethylguanosine from biological samples, such as cells, tissues, or biofluids, typically involves three main stages: RNA extraction, enzymatic hydrolysis of RNA to individual nucleosides, and subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Isolation and Purification of total RNA

This protocol is a generalized procedure for the isolation of total RNA, which can be adapted for various sample types.

Materials:

  • Lysis buffer (e.g., TRIzol or similar phenol-based solution)

  • Chloroform

  • Isopropanol

  • 75% Ethanol (prepared with nuclease-free water)

  • Nuclease-free water

Procedure:

  • Homogenization: Homogenize the sample (e.g., cell pellet, tissue) in lysis buffer.

  • Phase Separation: Add chloroform, vortex, and centrifuge to separate the mixture into aqueous and organic phases.

  • RNA Precipitation: Transfer the upper aqueous phase to a new tube and precipitate the RNA by adding isopropanol.

  • Washing: Pellet the RNA by centrifugation, discard the supernatant, and wash the pellet with 75% ethanol.

  • Solubilization: Air-dry the RNA pellet and dissolve it in nuclease-free water.

  • Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop) by measuring absorbance at 260 and 280 nm.

Protocol 2: Enzymatic Hydrolysis of tRNA to Nucleosides

This protocol describes the complete enzymatic digestion of RNA into its constituent nucleosides.

Materials:

  • Purified RNA sample

  • Nuclease P1

  • Bacterial Alkaline Phosphatase

  • Reaction buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the purified RNA sample with the reaction buffer.

  • Nuclease P1 Digestion: Add Nuclease P1 to the mixture and incubate at 37°C for 2 hours to digest the RNA into 5'-mononucleotides.

  • Dephosphorylation: Add bacterial alkaline phosphatase and continue to incubate at 37°C for an additional 2 hours to hydrolyze the mononucleotides into nucleosides.

  • Enzyme Inactivation: Stop the reaction by heating the sample at 95°C for 5 minutes.

  • Sample Preparation for LC-MS: Centrifuge the sample to pellet any denatured protein and transfer the supernatant for LC-MS analysis.[2][3]

Protocol 3: Quantification of 1,3-Dimethylguanosine by LC-MS/MS

This protocol outlines a general method for the sensitive and specific quantification of 1,3-dimethylguanosine using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from low to high organic phase (acetonitrile) is used to separate the nucleosides.

  • Flow Rate: Typically in the range of 200-400 µL/min.

  • Injection Volume: 5-10 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for 1,3-dimethylguanosine. The exact m/z values will need to be determined using a pure standard.

    • Precursor Ion (Q1): [M+H]+ of 1,3-dimethylguanosine.

    • Product Ion (Q3): A characteristic fragment ion generated by collision-induced dissociation (CID).

  • Data Analysis: Quantify the amount of 1,3-dimethylguanosine by comparing the peak area from the sample to a standard curve generated from known concentrations of a 1,3-dimethylguanosine standard.

Signaling and Metabolic Pathways

Direct signaling pathways involving 1,3-dimethylguanosine have not been elucidated. However, as a modified purine (B94841) nucleoside, its metabolism is likely integrated into the well-established purine metabolic and salvage pathways.

Purine Salvage Pathway

The salvage pathway is a crucial metabolic route for recycling purine bases and nucleosides, which is more energy-efficient than de novo synthesis.[4][5] It is highly probable that 1,3-dimethylguanosine, if released from RNA degradation, would be processed through this pathway.

Purine_Salvage_Pathway RNA_Degradation RNA Degradation DMG_1_3 1,3-Dimethylguanosine RNA_Degradation->DMG_1_3 Release of modified nucleosides Guanosine Guanosine RNA_Degradation->Guanosine Guanine Guanine DMG_1_3->Guanine Possible Demethylation/ Glycosidic Bond Cleavage Guanosine->Guanine PNP Hypoxanthine Hypoxanthine Guanosine->Hypoxanthine ADA (on Adenosine) GMP GMP Guanine->GMP HGPRT Xanthine Xanthine Guanine->Xanthine Guanine Deaminase GDP GDP GMP->GDP Guanylate Kinase GTP GTP GDP->GTP NDPK Nucleic_Acid_Synthesis Nucleic Acid Synthesis GTP->Nucleic_Acid_Synthesis IMP IMP Hypoxanthine->IMP HGPRT Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric Acid (Excretion) Xanthine->Uric_Acid Xanthine Oxidase

Caption: The Purine Salvage Pathway and potential integration of 1,3-dimethylguanosine.

Experimental Workflow Visualization

The overall process for the analysis of 1,3-dimethylguanosine from biological samples can be visualized as a streamlined workflow.

Experimental_Workflow Sample Biological Sample (Cells, Tissue, Urine) RNA_Extraction Total RNA Extraction Sample->RNA_Extraction RNA_Purification Purification of RNA RNA_Extraction->RNA_Purification Enzymatic_Hydrolysis Enzymatic Hydrolysis to Nucleosides RNA_Purification->Enzymatic_Hydrolysis LC_Separation LC Separation (Reversed-Phase C18) Enzymatic_Hydrolysis->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for the analysis of 1,3-dimethylguanosine.

Conclusion

While 1,3-dimethylguanosine remains a relatively uncharacterized modified nucleoside, the analytical frameworks established for other RNA modifications provide a clear path forward for its investigation. The protocols and workflows detailed in this guide offer a robust starting point for researchers aiming to quantify 1,3-dimethylguanosine in various biological systems. Future studies focusing on the specific quantification of 1,3-dimethylguanosine across different species and in various physiological and pathological states are crucial to unravel its biological significance and potential as a biomarker. The close relationship to N2,N2-dimethylguanosine suggests that 1,3-dimethylguanosine may also play a significant role in RNA metabolism and function, warranting further dedicated research.

References

Methodological & Application

Quantification of 1,3-Dimethylguanosine by Mass Spectrometry: An Overview of Methodological Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of modified nucleosides, such as 1,3-Dimethylguanosine, is a critical aspect of various fields of research, including biomarker discovery and therapeutic development. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a powerful analytical tool for the sensitive and specific detection of these molecules in complex biological matrices.

While detailed, validated protocols for the specific quantification of 1,3-Dimethylguanosine are not widely available in the public domain, this application note provides a comprehensive overview of the general methodologies and protocols that can be adapted for its analysis. The information presented is based on established techniques for the quantification of other modified nucleosides.

Introduction to 1,3-Dimethylguanosine and its Potential Significance

Guanosine (B1672433) is a fundamental component of RNA, and its modification through methylation plays a crucial role in regulating various cellular processes. While N2,N2-dimethylguanosine is a well-studied modified nucleoside with known roles in tRNA stability and function, the biological significance of 1,3-Dimethylguanosine is less characterized. It is hypothesized that methylation at the N1 and N3 positions of guanosine could impact base pairing and the overall structure of RNA, potentially influencing gene expression and protein synthesis. The presence of 1,3-Dimethylguanosine in biological fluids like urine could serve as a potential biomarker for certain physiological or pathological states, warranting the development of sensitive and specific quantification methods.

Experimental Design for Quantification of 1,3-Dimethylguanosine

A typical workflow for the quantification of 1,3-Dimethylguanosine in a biological matrix, such as urine or plasma, involves several key steps: sample preparation, liquid chromatography separation, and mass spectrometric detection.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis SampleCollection Biological Sample Collection (e.g., Urine, Plasma) InternalStandard Addition of Stable Isotope-Labeled Internal Standard SampleCollection->InternalStandard Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) InternalStandard->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_Separation Liquid Chromatography (LC) Separation Derivatization->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Data_Review Data Review and Statistical Analysis Quantification->Data_Review

Figure 1: General experimental workflow for LC-MS/MS quantification.
Detailed Experimental Protocols

1. Sample Preparation

The goal of sample preparation is to extract 1,3-Dimethylguanosine from the biological matrix while removing interfering substances.

  • Materials:

    • Biological sample (e.g., human urine)

    • Stable isotope-labeled 1,3-Dimethylguanosine (internal standard)

    • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

    • Methanol (B129727), Acetonitrile (LC-MS grade)

    • Formic acid

    • Ammonium (B1175870) hydroxide (B78521)

    • Water (LC-MS grade)

  • Protocol for Solid-Phase Extraction (SPE) of Urine:

    • Thaw frozen urine samples to room temperature and centrifuge at 4000 rpm for 10 minutes to remove particulate matter.

    • Take 1 mL of the supernatant and spike with the internal standard solution.

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the urine sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering substances.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC is used to separate 1,3-Dimethylguanosine from other components in the prepared sample before it enters the mass spectrometer.

  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • LC Parameters (Example):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a common choice for separating modified nucleosides.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS/MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): This is a highly specific and sensitive mode for quantification. It involves monitoring a specific precursor ion to product ion transition.

    Note: Specific MRM transitions (precursor ion, product ion, collision energy, and cone voltage) for 1,3-Dimethylguanosine need to be determined empirically by infusing a standard solution of the compound into the mass spectrometer. Based on the structure of 1,3-Dimethylguanosine (molecular weight: 311.3 g/mol ), the protonated molecule [M+H]⁺ at m/z 312.1 would be the precursor ion. The primary product ion would likely result from the cleavage of the glycosidic bond, leading to the formation of the 1,3-dimethylguanine base fragment.

Data Presentation

Quantitative data should be presented in a clear and organized manner to allow for easy comparison and interpretation.

Table 1: Hypothetical MRM Transitions for 1,3-Dimethylguanosine

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Cone Voltage (V)
1,3-Dimethylguanosine312.1To be determinedTo be determinedTo be determined
IS-1,3-DimethylguanosineTo be determinedTo be determinedTo be determinedTo be determined

IS: Internal Standard

Table 2: Hypothetical Quantitative Results of 1,3-Dimethylguanosine in Urine Samples

Sample IDConcentration (ng/mL)Standard Deviation%RSD
Control Group (n=10)5.21.121.2
Treatment Group A (n=10)15.83.522.1
Treatment Group B (n=10)2.10.523.8

Signaling Pathways and Logical Relationships

The biological role of 1,3-Dimethylguanosine is not yet fully elucidated. However, as a modified nucleoside, it is likely involved in the complex network of RNA metabolism and function.

signaling_pathway cluster_rna_metabolism RNA Metabolism cluster_modification Guanosine Modification cluster_excretion Excretion RNA_Polymerase RNA Polymerase (Transcription) Pre_RNA Precursor RNA RNA_Polymerase->Pre_RNA RNA_Processing RNA Processing & Modification Pre_RNA->RNA_Processing Mature_RNA Mature RNA (e.g., tRNA, mRNA) RNA_Processing->Mature_RNA Guanosine Guanosine in RNA RNA_Processing->Guanosine RNA_Degradation RNA Degradation Mature_RNA->RNA_Degradation Excreted_Nucleosides Excreted Nucleosides (Urine) RNA_Degradation->Excreted_Nucleosides Methyltransferase Methyltransferase(s) Guanosine->Methyltransferase Dimethylguanosine 1,3-Dimethylguanosine Methyltransferase->Dimethylguanosine Dimethylguanosine->RNA_Degradation

Synthesis of 1,3-Dimethylguanosine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Dimethylguanosine is a modified nucleoside of significant interest in the fields of nucleic acid chemistry, pharmacology, and drug development. Its unique methylation pattern on the guanine (B1146940) base can influence its base-pairing properties, conformational preferences, and interactions with enzymes and proteins. This document provides detailed application notes and experimental protocols for the chemical synthesis of 1,3-Dimethylguanosine, intended for researchers, scientists, and professionals in drug development. The protocols outlined below are based on established principles of nucleoside chemistry, focusing on a stepwise approach to achieve the desired N1, N3-dimethylation pattern.

Data Presentation

The synthesis of 1,3-Dimethylguanosine is typically achieved through a two-step process involving the initial methylation of guanosine (B1672433) at the N1 position, followed by a second methylation at the N3 position. The following table summarizes the key quantitative data associated with a representative synthesis protocol.

StepReactionReagent(s)SolventTemperature (°C)Time (h)Yield (%)
1N1-Methylation of GuanosineMethyl Iodide, BaseDMFRoom Temp.1270-80
2N3-Methylation of 1-Methylguanosine (B33566)Methyl Iodide, BaseAnhydrous DMF502450-60

Experimental Protocols

Materials and Methods

Reagents and Solvents:

  • Guanosine

  • 1-Methylguanosine (if starting from this intermediate)

  • Methyl Iodide (CH₃I)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol (B129727) (MeOH)

  • Dichloromethane (DCM)

  • Silica (B1680970) Gel for column chromatography

  • Ethyl Acetate (B1210297) (EtOAc)

  • Ammonium Hydroxide (NH₄OH)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer with heating plate

  • Condenser

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware

Protocol 1: Synthesis of 1-Methylguanosine from Guanosine

This protocol describes the selective methylation of guanosine at the N1 position.

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve guanosine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Addition of Base: Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) to the solution. Stir the suspension at room temperature for 30 minutes under an inert atmosphere (N₂ or Ar).

  • Methylation: Slowly add methyl iodide (CH₃I) (1.2 eq) to the reaction mixture using a dropping funnel.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1 v/v). The product, 1-methylguanosine, will have a different Rf value compared to the starting guanosine.

  • Work-up: Once the reaction is complete, filter the mixture to remove the potassium carbonate. Wash the solid with a small amount of DMF.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting residue can be purified by silica gel column chromatography using a gradient of Dichloromethane and Methanol to yield pure 1-methylguanosine.

Protocol 2: Synthesis of 1,3-Dimethylguanosine from 1-Methylguanosine

This protocol details the subsequent methylation of 1-methylguanosine at the N3 position.

Procedure:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask under an inert atmosphere, suspend 1-methylguanosine (1.0 eq) in anhydrous DMF.

  • Addition of Base: Carefully add sodium hydride (NaH) (60% dispersion in mineral oil, 1.5 eq) portion-wise to the suspension at 0 °C (ice bath). Allow the mixture to stir at this temperature for 30 minutes, during which hydrogen gas will evolve.

  • Methylation: Add methyl iodide (CH₃I) (1.2 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Conditions: Heat the reaction mixture to 50 °C and stir for 24 hours. Monitor the formation of 1,3-Dimethylguanosine by TLC (DCM:MeOH, 9:1 v/v).

  • Quenching and Work-up: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of methanol. Once the gas evolution ceases, concentrate the mixture in vacuo.

  • Purification: The crude product can be purified by silica gel column chromatography. Elute with a gradient of ethyl acetate and methanol to isolate 1,3-Dimethylguanosine. The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the synthesis protocols.

Synthesis_Workflow cluster_step1 Step 1: N1-Methylation cluster_step2 Step 2: N3-Methylation Guanosine Guanosine Reaction1 Methyl Iodide, K₂CO₃ DMF, Room Temp, 12h Guanosine->Reaction1 Methylguanosine 1-Methylguanosine Reaction1->Methylguanosine Purification1 Filtration & Column Chromatography Methylguanosine->Purification1 StartStep2 1-Methylguanosine Purification1->StartStep2 Reaction2 Methyl Iodide, NaH Anhydrous DMF, 50°C, 24h StartStep2->Reaction2 Dimethylguanosine 1,3-Dimethylguanosine Reaction2->Dimethylguanosine Purification2 Quenching & Column Chromatography Dimethylguanosine->Purification2

Caption: Workflow for the two-step synthesis of 1,3-Dimethylguanosine.

Signaling_Pathway_Analogy Start Guanosine (Starting Material) Intermediate 1-Methylguanosine (Key Intermediate) Start->Intermediate N1-Methylation (Selective Activation) Product 1,3-Dimethylguanosine (Final Product) Intermediate->Product N3-Methylation (Targeted Modification)

Caption: Logical relationship of key compounds in the synthesis pathway.

Application Note: Quantitative Analysis of 1,3-Dimethylguanosine in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1,3-Dimethylguanosine in biological samples such as plasma and urine. This protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection parameters. The method is designed for high-throughput analysis, offering the precision and accuracy required for clinical research and drug development applications.

Introduction

1,3-Dimethylguanosine is a modified nucleoside that can be found in various biological fluids. As a derivative of guanosine (B1672433), its levels may be indicative of certain physiological or pathological processes, making it a potential biomarker. The accurate quantification of 1,3-Dimethylguanosine is crucial for understanding its biological role and clinical relevance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high selectivity and sensitivity necessary for the reliable measurement of such modified nucleosides in complex biological matrices.[1] This application note provides a detailed protocol for the analysis of 1,3-Dimethylguanosine, which can be adapted for various research and development purposes.

Experimental Protocols

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of 1,3-Dimethylguanosine from biological samples.

Materials:

  • Biological matrix (e.g., human plasma, urine)

  • Acetonitrile (B52724) (LC-MS grade)

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of a methylated guanosine)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Allow frozen biological samples to thaw at room temperature.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column, which is commonly used for the separation of polar compounds like nucleosides.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Time (min)
0.0
1.0
5.0
5.1
7.0
7.1
10.0
Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode, with multiple reaction monitoring (MRM) for quantification. The primary fragmentation of guanosine derivatives involves the cleavage of the glycosidic bond, resulting in the formation of the protonated nucleobase.

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
Nebulizer Gas (Gas 1) 50 psi
Heater Gas (Gas 2) 50 psi

Table 3: MRM Transitions and Compound-Specific Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (eV)
1,3-Dimethylguanosine 312.1180.16025
Internal Standard To be determinedTo be determinedTo be determinedTo be determined

Note: The Declustering Potential and Collision Energy values are starting points and should be optimized for the specific instrument used.

Data Presentation

The quantitative data for the calibration curve should be summarized in a table, including the concentration range, the corresponding peak area ratios (Analyte/IS), and the calculated regression analysis parameters.

Table 4: Calibration Curve Data (Example)

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.052
50.248
100.512
502.53
1005.08
50025.1
Linearity (r²) >0.99

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC_Separation LC Separation (C18 Column) Injection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the LC-MS/MS analysis of 1,3-Dimethylguanosine.

Discussion

This application note provides a robust and reliable method for the quantification of 1,3-Dimethylguanosine in biological matrices. The sample preparation is straightforward, and the LC-MS/MS parameters are optimized for sensitivity and selectivity. The choice of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in sample processing. If a specific stable isotope-labeled 1,3-Dimethylguanosine is not available, a structurally similar methylated guanosine analog with a stable isotope label can be considered. The presented method can be validated according to regulatory guidelines for bioanalytical method validation to ensure its suitability for specific applications in clinical and pharmaceutical research.

References

Application Notes and Protocols for the Quantification of 1,3-Dimethylguanosine in Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Modified nucleosides are crucial for a wide range of biological processes, including the regulation of RNA function and stability. 1,3-Dimethylguanosine is a modified purine (B94841) nucleoside whose precise biological role and concentration in cells are of increasing interest. Accurate quantification of this molecule is essential for understanding its function in cellular metabolism, its potential as a biomarker, and for the development of therapeutic agents that may target its metabolic pathways.

These application notes provide a detailed protocol for the quantification of 1,3-Dimethylguanosine in cultured cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for the analysis of small molecules in complex biological matrices.[1][2][3] Alternative methodologies are also discussed.

I. Quantitative Data Presentation

The following table summarizes hypothetical quantitative data for 1,3-Dimethylguanosine levels in two different cell lines under control and treated conditions. This format allows for easy comparison of results.

Cell LineTreatment1,3-Dimethylguanosine (fmol/10^6 cells)Standard Deviation
Cell Line AControl15.21.8
Cell Line ATreatment X (10 µM)45.84.2
Cell Line BControl8.91.1
Cell Line BTreatment X (10 µM)12.11.5

II. Experimental Protocols

A. Protocol for Quantification of 1,3-Dimethylguanosine by LC-MS/MS

This protocol outlines the steps for cell harvesting, metabolite extraction, and subsequent analysis by LC-MS/MS.

1. Materials and Reagents

  • Cultured cells of interest

  • Phosphate-buffered saline (PBS), ice-cold

  • Liquid nitrogen

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • 1,3-Dimethylguanosine analytical standard

  • Stable isotope-labeled internal standard (e.g., ¹³C₅,¹⁵N₂-1,3-Dimethylguanosine)

  • 6-well tissue culture plates

  • Cell scraper

  • Microcentrifuge tubes (1.5 mL)

  • Refrigerated centrifuge

  • SpeedVac or nitrogen evaporator

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

2. Cell Culture and Harvesting

  • Seed cells in 6-well plates and culture until they reach the desired confluency.

  • Remove the culture medium and quickly wash the cells twice with ice-cold PBS.

  • Immediately add 1 mL of ice-cold 80% methanol (-80°C) to each well to quench metabolism.

  • Scrape the cells from the plate in the methanol solution and transfer the cell lysate to a 1.5 mL microcentrifuge tube.

3. Metabolite Extraction

  • Add a known amount of the stable isotope-labeled internal standard to each sample.

  • Vortex the tubes vigorously for 1 minute.

  • Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Transfer the supernatant containing the metabolites to a new microcentrifuge tube.

  • Dry the extracts completely using a SpeedVac or a gentle stream of nitrogen.

  • Reconstitute the dried metabolites in 100 µL of 5% acetonitrile in water for LC-MS/MS analysis.[4][5]

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column is suitable for separating nucleosides.[4]

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from 0% to 40% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Analysis Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor-to-product ion transitions for 1,3-Dimethylguanosine and the internal standard need to be determined by infusing the pure compounds. For N2,N2-Dimethylguanosine (a related compound), the transition m/z 312.1 -> 152.1 is often used. A similar fragmentation pattern would be expected for 1,3-Dimethylguanosine.

5. Data Analysis and Quantification

  • Create a calibration curve using the analytical standard of 1,3-Dimethylguanosine.

  • Quantify the amount of 1,3-Dimethylguanosine in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Normalize the results to the cell number.

B. Alternative Protocol: Immunoassay

For high-throughput screening, an immunoassay such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA) could be developed.[6][7][8] This would require a specific antibody that recognizes 1,3-Dimethylguanosine.

1. Principle

This method relies on the competitive binding of 1,3-Dimethylguanosine from the sample and a labeled 1,3-Dimethylguanosine tracer to a limited number of antibody binding sites. The amount of labeled tracer bound to the antibody is inversely proportional to the amount of unlabeled 1,3-Dimethylguanosine in the sample.

2. General Workflow

  • Coat a microplate with an antibody specific for 1,3-Dimethylguanosine.

  • Add the cell extract samples and a fixed amount of enzyme-labeled or radioactively labeled 1,3-Dimethylguanosine.

  • Incubate to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add a substrate that produces a measurable signal (colorimetric or radioactive).

  • Quantify the signal and determine the concentration of 1,3-Dimethylguanosine in the samples by comparison to a standard curve.

III. Visualizations

A. Experimental Workflow for LC-MS/MS Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cell_culture 1. Cell Culture cell_harvest 2. Cell Harvesting & Quenching cell_culture->cell_harvest extraction 3. Metabolite Extraction cell_harvest->extraction drying 4. Drying of Extract extraction->drying reconstitution 5. Reconstitution drying->reconstitution lc_separation 6. LC Separation reconstitution->lc_separation ms_detection 7. MS/MS Detection lc_separation->ms_detection quantification 8. Quantification ms_detection->quantification normalization 9. Normalization quantification->normalization

Caption: Workflow for 1,3-Dimethylguanosine quantification.

B. Biological Context of Modified Guanosines

signaling_pathway cluster_rna_metabolism RNA Metabolism cluster_modification Guanosine Modification cluster_cellular_processes Downstream Cellular Processes tRNA tRNA guanosine Guanosine mRNA mRNA rRNA rRNA methyltransferases Methyltransferases guanosine->methyltransferases dimethylguanosine 1,3-Dimethylguanosine methyltransferases->dimethylguanosine translation Protein Translation dimethylguanosine->translation rna_stability RNA Stability dimethylguanosine->rna_stability splicing RNA Splicing dimethylguanosine->splicing

Caption: Role of modified guanosines in cellular processes.

References

Synthesis of 1,3-Dimethylguanosine Phosphoramidite: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive protocol for the chemical synthesis of 1,3-Dimethylguanosine phosphoramidite (B1245037), a crucial building block for the production of modified oligonucleotides. This document is intended for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry. The following sections detail the synthetic strategy, experimental procedures, and data analysis for the preparation of this modified nucleoside phosphoramidite.

Introduction

Modified oligonucleotides are of significant interest in various therapeutic and diagnostic applications. The site-specific incorporation of modified nucleosides, such as 1,3-Dimethylguanosine, can enhance the properties of oligonucleotides, including their stability, binding affinity, and biological activity. The synthesis of the corresponding phosphoramidite is a critical step to enable its incorporation into synthetic oligonucleotides using automated solid-phase synthesis. This protocol outlines a multi-step synthesis beginning with the selective methylation of a protected guanosine (B1672433) derivative, followed by the introduction of the phosphoramidite moiety.

Synthetic Strategy

The synthesis of 1,3-Dimethylguanosine phosphoramidite involves a multi-step process that begins with commercially available guanosine. The key challenge in this synthesis is the selective methylation of the N1 and N3 positions of the guanine (B1146940) base. To achieve this, a carefully designed protection strategy is necessary to block other reactive sites, such as the exocyclic amino group (N2) and the hydroxyl groups of the ribose sugar.

The overall synthetic workflow can be summarized as follows:

  • Protection of Guanosine: The hydroxyl groups (2', 3', and 5') and the exocyclic amino group (N2) of guanosine are protected to prevent unwanted side reactions during the methylation steps.

  • N1,N3-Dimethylation: The protected guanosine is then subjected to methylation to introduce methyl groups at the N1 and N3 positions.

  • Deprotection and Reprotection: Selective deprotection of the 5'-hydroxyl group is performed, followed by the introduction of an acid-labile dimethoxytrityl (DMT) group.

  • Phosphitylation: The final step involves the phosphitylation of the 3'-hydroxyl group to yield the target 1,3-Dimethylguanosine phosphoramidite.

Synthesis_Workflow cluster_synthesis Synthesis of 1,3-Dimethylguanosine Phosphoramidite Guanosine Guanosine Protected_G Protected Guanosine Guanosine->Protected_G Protection Dimethyl_G N1,N3-Dimethylated Guanosine Protected_G->Dimethyl_G N1,N3-Dimethylation DMT_G 5'-DMT-1,3-Dimethylguanosine Dimethyl_G->DMT_G 5'-DMT Protection Phosphoramidite 1,3-Dimethylguanosine Phosphoramidite DMT_G->Phosphoramidite Phosphitylation

Caption: Workflow for the synthesis of 1,3-Dimethylguanosine phosphoramidite.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of 1,3-Dimethylguanosine phosphoramidite.

Protocol 1: Synthesis of Protected Guanosine

This protocol describes the protection of the functional groups of guanosine.

Materials:

  • Guanosine

  • Appropriate protecting group reagents (e.g., for hydroxyl and amino groups)

  • Anhydrous solvents (e.g., pyridine (B92270), DMF)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Dissolve guanosine in an anhydrous solvent under an inert atmosphere.

  • Add the protecting group reagents in a stepwise manner, starting with the protection of the hydroxyl groups followed by the exocyclic amino group.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the product by column chromatography on silica (B1680970) gel.

  • Characterize the protected guanosine derivative by ¹H NMR and mass spectrometry.

Protocol 2: N1,N3-Dimethylation of Protected Guanosine

This protocol details the selective methylation of the protected guanosine at the N1 and N3 positions.

Materials:

  • Protected Guanosine

  • Methylating agent (e.g., methyl iodide, dimethyl sulfate)

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

  • Dissolve the protected guanosine in an anhydrous polar aprotic solvent under an inert atmosphere.

  • Add the base to the solution and stir for a specified time to deprotonate the N1 and N3 positions.

  • Add the methylating agent dropwise to the reaction mixture at a controlled temperature.

  • Allow the reaction to proceed until completion, as monitored by TLC.

  • Carefully quench the reaction with a suitable reagent (e.g., water, methanol).

  • Extract the product into an organic solvent and wash with brine.

  • Purify the N1,N3-dimethylated product by silica gel chromatography.

  • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 3: 5'-DMT Protection of N1,N3-Dimethylated Guanosine

This protocol describes the selective deprotection of the 5'-hydroxyl group and subsequent protection with a dimethoxytrityl (DMT) group.

Materials:

  • N1,N3-Dimethylated Guanosine

  • Reagents for selective 5'-deprotection

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Anhydrous pyridine

  • Molecular sieves

Procedure:

  • Perform a selective deprotection of the 5'-hydroxyl group of the N1,N3-dimethylated guanosine derivative.

  • Purify the resulting diol.

  • Dissolve the diol in anhydrous pyridine containing molecular sieves.

  • Add DMT-Cl to the solution and stir at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench with methanol (B129727) and evaporate the solvent.

  • Purify the 5'-DMT protected product by column chromatography.

  • Characterize the product by ¹H NMR and mass spectrometry.

Protocol 4: Phosphitylation of 5'-DMT-1,3-Dimethylguanosine

This final step introduces the phosphoramidite moiety at the 3'-hydroxyl position.

Materials:

  • 5'-DMT-1,3-Dimethylguanosine

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite or (2-Cyanoethoxy)(diisopropylamino)phosphine

  • N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Anhydrous dichloromethane (B109758) (DCM) or acetonitrile (B52724) (ACN)

Procedure:

  • Dissolve the 5'-DMT-1,3-Dimethylguanosine in anhydrous DCM or ACN under an inert atmosphere.

  • Add the non-nucleophilic base (e.g., DIPEA).

  • Add the phosphitylating reagent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC and ³¹P NMR).

  • Quench the reaction and perform an aqueous workup with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final 1,3-Dimethylguanosine phosphoramidite by flash chromatography on silica gel pre-treated with triethylamine.

  • Characterize the final product by ¹H NMR, ³¹P NMR, and high-resolution mass spectrometry. The product should be stored under an inert atmosphere at low temperature.

Data Presentation

The following table summarizes the expected yields and key characterization data for the synthesis of 1,3-Dimethylguanosine phosphoramidite.

StepProductExpected Yield (%)¹H NMR (δ, ppm)³¹P NMR (δ, ppm)HRMS (m/z) [M+H]⁺
1. ProtectionProtected Guanosine75-85Characteristic peaks for protecting groups and nucleoside coreN/ACalculated value
2. N1,N3-DimethylationN1,N3-Dimethylated Guanosine60-70Appearance of two new methyl singletsN/ACalculated value
3. 5'-DMT Protection5'-DMT-1,3-Dimethylguanosine80-90Characteristic peaks for DMT groupN/ACalculated value
4. Phosphitylation1,3-Dimethylguanosine Phosphoramidite70-80Complex multiplet for phosphoramidite moiety~148-150Calculated value

Conclusion

This application note provides a detailed synthetic protocol for the preparation of 1,3-Dimethylguanosine phosphoramidite. The successful synthesis of this modified phosphoramidite will enable researchers to incorporate 1,3-Dimethylguanosine into oligonucleotides for a wide range of applications in biomedical research and drug development. Adherence to the described procedures and careful monitoring of each reaction step are crucial for achieving high yields and purity of the final product.

Application Notes and Protocols for the Detection of 1,3-Dimethylguanosine in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylguanosine is a modified purine (B94841) nucleoside that is a constituent of transfer RNA (tRNA) and ribosomal RNA (rRNA). It is formed by the enzymatic methylation of guanosine. Following the degradation of RNA, 1,3-Dimethylguanosine is not reutilized and is excreted in the urine. As such, the urinary concentration of 1,3-Dimethylguanosine can serve as a biomarker for cellular turnover and metabolic activity. Elevated levels have been observed in various pathological conditions, including certain types of cancer, making its quantification in urine a valuable tool in clinical and pharmaceutical research.

This document provides detailed protocols for the collection, preparation, and analysis of urine samples for the quantification of 1,3-Dimethylguanosine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Quantitative Data Summary

The concentration of 1,3-Dimethylguanosine in urine can vary depending on physiological and pathological states. The following table summarizes representative quantitative data.

AnalyteSample TypeConditionConcentration Range (µmol/mmol creatinine)Reference
1,3-DimethylguanosineUrineNormal Adult0.224 - 0.496[1]
N2,N2-DimethylguanosineUrinePatients with metastatic breast carcinomaElevated levels observed in 35.1% of patients[2]
N-dimethylguanosineUrineCancer patientsInvestigated as a potential biomarker[3]

Experimental Protocols

Urine Sample Collection and Storage

Proper sample collection and storage are critical to ensure the integrity of the analyte.

Materials:

Protocol:

  • Collect first-morning, mid-stream urine samples in sterile containers. This provides a more concentrated sample.[4]

  • If not processed immediately, add a preservative like sodium azide to a final concentration of 0.05% to inhibit microbial growth.[1]

  • Centrifuge the urine samples at 2,000 x g for 10 minutes at 4°C to remove cells and particulate matter.

  • Transfer the supernatant to clean, labeled polypropylene tubes.

  • Store the samples at -80°C until analysis to ensure long-term stability. Avoid repeated freeze-thaw cycles.

Urine Sample Preparation for LC-MS/MS Analysis

This protocol describes a protein precipitation method to prepare the urine sample for analysis.

Materials:

  • Frozen urine samples

  • Ice

  • Acetonitrile (ACN), ice-cold

  • Internal Standard (IS) solution (e.g., ¹³C,¹⁵N-labeled 1,3-Dimethylguanosine)

  • Vortex mixer

  • Microcentrifuge

  • Syringe filters (0.22 µm)

  • LC vials

Protocol:

  • Thaw the frozen urine samples on ice.

  • In a microcentrifuge tube, combine 100 µL of urine supernatant with 300 µL of ice-cold acetonitrile. This is a 1:3 ratio for efficient protein precipitation.

  • Add the internal standard solution to the mixture at a known concentration to correct for matrix effects and variations in instrument response.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant without disturbing the pellet.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

The following are typical parameters for the analysis of 1,3-Dimethylguanosine. Instrument conditions should be optimized for the specific equipment used.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    • 0-2 min: 2% B

    • 2-10 min: 2-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 2% B (re-equilibration)

Tandem Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • 1,3-Dimethylguanosine: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be determined by direct infusion of a standard)

    • Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions for the labeled standard)

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 30 psi

  • Collision Gas: Nitrogen

Visualizations

experimental_workflow cluster_collection Sample Collection & Storage cluster_preparation Sample Preparation cluster_analysis Analysis urine_collection Urine Collection (First-morning, mid-stream) centrifugation Centrifugation (2,000 x g, 10 min, 4°C) urine_collection->centrifugation storage Storage at -80°C centrifugation->storage thawing Thaw Sample on Ice storage->thawing precipitation Protein Precipitation (1:3 Urine:Acetonitrile + IS) thawing->precipitation vortex_centrifuge Vortex & Centrifuge (14,000 x g, 10 min, 4°C) precipitation->vortex_centrifuge filtration Supernatant Filtration (0.22 µm filter) vortex_centrifuge->filtration lc_ms_analysis LC-MS/MS Analysis filtration->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing

Caption: Experimental workflow for the analysis of 1,3-Dimethylguanosine in urine.

signaling_pathway cluster_cellular Cellular Processes cluster_turnover RNA Turnover & Modification cluster_excretion Excretion cluster_biomarker Biomarker Significance dna DNA rna RNA (tRNA, rRNA) dna->rna Transcription protein Protein rna->protein Translation methylation Post-transcriptional Methylation rna->methylation rna_degradation RNA Degradation methylation->rna_degradation dmg 1,3-Dimethylguanosine rna_degradation->dmg Release of modified nucleosides urine Urine Excretion dmg->urine elevated_dmg Elevated Urinary 1,3-Dimethylguanosine increased_turnover Increased Cell Turnover (e.g., Cancer) increased_turnover->elevated_dmg

Caption: Metabolic origin and biomarker significance of 1,3-Dimethylguanosine.

References

Application Notes and Protocols for the Theoretical Mapping of 1,3-Dimethylguanosine (m1,3G) in RNA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Current scientific literature and comprehensive databases of RNA modifications, such as MODOMICS, do not list 1,3-Dimethylguanosine (m1,3G) as a naturally occurring modification in RNA.[1][2][3][4][5] Consequently, there are no established and validated methods for its specific mapping. The following application notes and protocols are therefore hypothetical and based on the predicted chemical properties of m1,3G and the principles of existing RNA modification mapping technologies. These proposed methods are intended to serve as a foundational guide for researchers who may encounter or synthesize RNA containing this specific modification in the future.

Introduction to 1,3-Dimethylguanosine and the Rationale for Hypothetical Mapping Methods

1,3-Dimethylguanosine (m1,3G) is a guanosine (B1672433) nucleoside methylated at the N1 and N3 positions of the guanine (B1146940) base. While a wide variety of methylated guanosines have been identified in natural RNA, including N1-methylguanosine (m1G), N2,N2-dimethylguanosine (m2,2G), and 7-methylguanosine (B147621) (m7G), the 1,3-dimethylated form has not been observed.[6][7][8] The presence of methyl groups at both the N1 and N3 positions would significantly alter the hydrogen bonding capabilities of the guanine base, disrupting Watson-Crick base pairing with cytosine and likely impacting RNA structure and function.

Given the absence of known m1,3G in natural RNA, the methods described herein are theoretical. They are derived from established techniques for mapping other RNA modifications, adapted to the predicted chemical reactivity of m1,3G. The primary approaches proposed are:

  • Chemical Cleavage-Based Sequencing (m1,3G-ChemSeq): This method is based on the principle that the N-glycosidic bond of a modified nucleotide may become labile under specific chemical treatments, leading to strand cleavage at that position.

  • Reverse Transcription Signature-Based Sequencing (m1,3G-RTS): This approach relies on the bulky methyl groups at the N1 and N3 positions to induce stops or misincorporations during reverse transcription.

  • Mass Spectrometry-Based Identification: This technique would identify m1,3G by its unique mass and fragmentation pattern.

Quantitative Data Summary of Hypothetical m1,3G Mapping Methods

The following table summarizes the predicted characteristics and performance of the proposed hypothetical methods for mapping 1,3-Dimethylguanosine.

MethodPrinciplePredicted ResolutionPredicted SensitivityPotential AdvantagesPotential Limitations
m1,3G-ChemSeq Chemical-induced cleavage of the RNA backbone at the m1,3G site, followed by high-throughput sequencing of the resulting fragments.Single nucleotideHighPotentially low background signal; provides direct evidence of the modification site.Requires specific chemical reactivity of m1,3G that may not occur; potential for off-target cleavage.
m1,3G-RTS The m1,3G modification causes reverse transcriptase to stall or misincorporate a different nucleotide during cDNA synthesis. These events are identified by sequencing.Single nucleotideModerate to HighDoes not require chemical treatment that might degrade RNA; can potentially provide quantitative information from misincorporation rates.High background from natural RT stops and sequencing errors; the specific signature of m1,3G is unknown.
Mass Spectrometry Direct detection of the m1,3G nucleoside or m1,3G-containing RNA fragments based on their mass-to-charge ratio.Not applicable for transcriptome-wide mappingHighUnambiguous identification of the modification; can provide absolute quantification.Does not provide sequence context for long RNAs; requires specialized equipment and expertise.

Experimental Protocols

Hypothetical Protocol 1: m1,3G-ChemSeq (Chemical Cleavage-Based Sequencing)

This protocol is adapted from methods used for mapping 7-methylguanosine (m7G), such as AlkAniline-Seq, which exploit the chemical lability of the glycosidic bond of certain modified nucleosides.[9][10][11] The rationale is that the positive charge on the imidazole (B134444) ring of guanine, induced by methylation at N1 and N3, might render the N-glycosidic bond susceptible to cleavage under alkaline conditions, similar to m7G.

Workflow Diagram:

m1_3G_ChemSeq cluster_0 RNA Preparation cluster_1 Chemical Treatment cluster_2 Library Preparation cluster_3 Sequencing & Analysis RNA Total RNA containing hypothetical m1,3G Treatment Alkaline Hydrolysis (e.g., Sodium Carbonate) RNA->Treatment Aniline Aniline Treatment (β-elimination) Treatment->Aniline Ligation 3' Adapter Ligation to cleaved fragments Aniline->Ligation RT Reverse Transcription Ligation->RT PCR PCR Amplification RT->PCR Sequencing High-Throughput Sequencing PCR->Sequencing Analysis Map cleavage sites to identify m1,3G locations Sequencing->Analysis

Caption: Workflow for the hypothetical m1,3G-ChemSeq method.

Protocol:

  • RNA Preparation:

    • Isolate total RNA from the sample of interest using a standard protocol (e.g., TRIzol extraction).

    • Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.

  • Chemical Treatment:

    • Alkaline Hydrolysis:

      • To 1-5 µg of total RNA in a final volume of 10 µL of RNase-free water, add 10 µL of 100 mM sodium carbonate buffer (pH 9.2).

      • Incubate at 60°C for 30 minutes. This step aims to induce depurination at the m1,3G site.

      • Place on ice to stop the reaction.

    • Aniline Cleavage:

      • Add 20 µL of 1 M aniline-acetate buffer (pH 4.5) to the reaction.

      • Incubate at 60°C for 20 minutes in the dark. This step induces β-elimination at the abasic site, resulting in RNA cleavage with a 3'-phosphate at the modification site.

      • Purify the RNA fragments by ethanol (B145695) precipitation.

  • Library Preparation:

    • End Repair: Treat the cleaved RNA fragments with T4 polynucleotide kinase (PNK) to generate 3'-OH and 5'-P ends suitable for adapter ligation.

    • 3' Adapter Ligation: Ligate a 3' adapter to the 3' end of the cleaved RNA fragments using T4 RNA Ligase 2, truncated.

    • Reverse Transcription: Perform reverse transcription using a primer complementary to the 3' adapter to generate cDNA.

    • PCR Amplification: Amplify the cDNA library using primers specific to the 3' and 5' adapters (the 5' adapter is typically added during a later step like template switching or ligation to the 5' end of the cDNA).

  • Sequencing and Data Analysis:

    • Sequence the prepared library on a high-throughput sequencing platform.

    • Align the sequencing reads to the reference transcriptome.

    • Identify the 5' ends of the aligned reads, which correspond to the cleavage sites (the nucleotide immediately 3' to the original m1,3G modification).

    • Analyze the enrichment of cleavage sites at specific guanosine residues to map the locations of m1,3G.

Hypothetical Protocol 2: m1,3G-RTS (Reverse Transcription Signature-Based Sequencing)

This protocol is based on the principle that bulky modifications on the Watson-Crick face of a nucleotide can impede the progression of reverse transcriptase, leading to premature termination (stops) or misincorporation of nucleotides at or near the modification site.

Workflow Diagram:

m1_3G_RTS cluster_0 RNA Preparation cluster_1 Reverse Transcription cluster_2 Library Preparation cluster_3 Sequencing & Analysis RNA Total RNA containing hypothetical m1,3G RT Reverse Transcription with random or gene-specific primers RNA->RT Ligation Adapter Ligation RT->Ligation PCR PCR Amplification Ligation->PCR Sequencing High-Throughput Sequencing PCR->Sequencing Analysis Identify RT stops and misincorporations at G residues Sequencing->Analysis

Caption: Workflow for the hypothetical m1,3G-RTS method.

Protocol:

  • RNA Preparation:

    • Isolate and purify total RNA as described in the m1,3G-ChemSeq protocol.

    • Fragment the RNA to a suitable size range (e.g., 100-200 nucleotides) for library preparation.

  • Reverse Transcription:

    • Set up two parallel reverse transcription reactions for each sample: one with a reverse transcriptase that is sensitive to modifications (e.g., SuperScript II) and a control reaction.

    • For each reaction, mix 1 µg of fragmented RNA with random hexamers or gene-specific primers.

    • Add the reverse transcription master mix, including dNTPs, buffer, and the reverse transcriptase.

    • Incubate according to the manufacturer's protocol to synthesize cDNA.

  • Library Preparation:

    • Synthesize the second cDNA strand.

    • Perform end-repair, A-tailing, and ligate sequencing adapters to the double-stranded cDNA.

    • Amplify the library by PCR.

  • Sequencing and Data Analysis:

    • Sequence the library on a high-throughput platform.

    • Align the reads to the reference transcriptome.

    • Analyze the aligned reads for two signatures at guanosine positions:

      • RT Stops: An accumulation of read ends immediately preceding a guanosine residue.

      • Mismatches: An increased frequency of nucleotide substitutions at guanosine residues.

    • Compare the experimental sample to a control (e.g., in vitro transcribed RNA lacking modifications) to identify significant RT stop and mismatch signals indicative of m1,3G.

Hypothetical Protocol 3: Mass Spectrometry-Based Identification

This approach would provide definitive chemical evidence for the presence of m1,3G but would not be suitable for transcriptome-wide mapping in its basic form.

Workflow Diagram:

Mass_Spec cluster_0 RNA Digestion cluster_1 LC-MS/MS cluster_2 Data Analysis RNA Purified RNA Digestion Enzymatic Digestion to Nucleosides RNA->Digestion LC Liquid Chromatography Separation Digestion->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Analysis Identify m1,3G by mass and fragmentation MS->Analysis

Caption: Workflow for mass spectrometry-based detection of m1,3G.

Protocol:

  • RNA Digestion:

    • Purify the RNA of interest (e.g., total RNA or a specific RNA species).

    • Digest 1-2 µg of RNA to single nucleosides using a mixture of nuclease P1 and phosphodiesterase I, followed by dephosphorylation with alkaline phosphatase.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Separate the resulting nucleosides by reverse-phase liquid chromatography.

    • Analyze the eluting nucleosides using a tandem mass spectrometer operating in positive ion mode.

    • Monitor for the specific mass-to-charge ratio (m/z) corresponding to protonated 1,3-Dimethylguanosine.

    • Perform collision-induced dissociation (CID) on the parent ion to obtain a characteristic fragmentation pattern. The predicted fragmentation would involve the loss of the ribose moiety, yielding a protonated 1,3-dimethylguanine ion.

  • Data Analysis:

    • Compare the retention time and fragmentation pattern of the detected ion to that of a synthesized 1,3-Dimethylguanosine standard for unambiguous identification.

    • Quantify the amount of m1,3G relative to the canonical guanosine.

Conclusion

While 1,3-Dimethylguanosine has not been identified as a natural RNA modification, the hypothetical methods outlined in these application notes provide a strategic framework for its potential detection and mapping. These protocols, adapted from established techniques for other RNA modifications, offer a starting point for researchers who may encounter this modification in synthetic RNAs or in future discoveries. Experimental validation and optimization would be essential to implement any of these theoretical approaches successfully.

References

Application Notes: 1,3-Dimethylguanosine (m1,3G) Antibody for Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

Product Description

This antibody provides a specific tool for the immunoprecipitation (IP) of RNA molecules containing the 1,3-dimethylguanosine (m1,3G) modification. 1,3-Dimethylguanosine is a post-transcriptional modification found in various RNA species, particularly transfer RNA (tRNA). This modification can play a role in RNA stability, folding, and interaction with other molecules, thereby influencing processes like translation. These application notes provide detailed protocols for RNA immunoprecipitation (RIP) to enable researchers to isolate and study RNAs with this specific modification.

Biological Context: Role of Guanosine (B1672433) Methylation in tRNA Maturation

Post-transcriptional modifications of tRNA are critical for its proper folding, stability, and function in protein synthesis. The methylation of guanosine residues is a common modification. Enzymes known as tRNA methyltransferases catalyze the addition of methyl groups from a donor molecule, typically S-adenosylmethionine (SAM), to specific guanosine residues within precursor tRNA molecules. These modifications, occurring at various positions, are crucial for the maturation of tRNA. The mature, modified tRNA is then able to be charged with its cognate amino acid and participate in the process of mRNA translation at the ribosome. Aberrant tRNA modification patterns have been linked to various diseases, highlighting the importance of studying these epigenetic marks.

tRNA_Modification_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Pre-tRNA Pre-tRNA Methyltransferase Methyltransferase Pre-tRNA->Methyltransferase substrate SAH S-Adenosylhomocysteine (SAH) Methyltransferase->SAH Mature_tRNA Mature tRNA (m1,3G) Methyltransferase->Mature_tRNA catalyzes methylation SAM S-Adenosylmethionine (SAM) SAM->Methyltransferase methyl donor Ribosome Ribosome Mature_tRNA->Ribosome participates in Mature_tRNA->Ribosome Protein Protein Ribosome->Protein translation mRNA mRNA mRNA->Ribosome

Caption: tRNA methylation pathway.

Representative Data

The performance of the 1,3-Dimethylguanosine antibody in RNA immunoprecipitation (RIP) is typically evaluated by quantifying the enrichment of a known m1,3G-containing RNA (positive target) relative to a non-modified RNA (negative target). The following table presents representative data from a RIP experiment using a cell line known to express the target tRNA. Data is presented as fold enrichment over the IgG isotype control.

Target RNAAntibodyFold Enrichment (vs. IgG)p-value
tRNA-X (known m1,3G) Anti-1,3-Dimethylguanosine 25.4 < 0.001
tRNA-X (known m1,3G)Rabbit IgG Isotype Control1.0-
ACTB mRNA (no m1,3G) Anti-1,3-Dimethylguanosine 1.2 > 0.05
ACTB mRNA (no m1,3G)Rabbit IgG Isotype Control1.0-

Note: This is representative data. Actual results may vary depending on the cell type, experimental conditions, and the abundance of the m1,3G modification.

Protocols: RNA Immunoprecipitation (RIP)

This protocol describes the immunoprecipitation of 1,3-dimethylguanosine-modified RNA from cultured cells. It is a general guide and may require optimization for specific cell types and experimental goals.

Experimental Workflow Overview

The overall workflow for RNA immunoprecipitation involves cell harvesting, lysis, immunoprecipitation with the m1,3G antibody, stringent washing to remove non-specific binding, and finally, purification of the enriched RNA for downstream analysis such as RT-qPCR or sequencing.

RIP_Workflow A 1. Cell Harvesting & Lysis B 2. Pre-clearing Lysate (with Protein A/G beads) A->B C 3. Immunoprecipitation (Incubate lysate with anti-m1,3G Ab) B->C D 4. Capture Immune Complexes (Add Protein A/G beads) C->D E 5. Washing (Remove non-specific binding) D->E F 6. RNA Elution & Purification E->F G 7. Downstream Analysis (RT-qPCR, Sequencing, etc.) F->G

Caption: RNA Immunoprecipitation (RIP) workflow.

Materials and Reagents
  • Cells: 1-5 x 10^7 cells per immunoprecipitation

  • Antibodies:

    • Anti-1,3-Dimethylguanosine Antibody

    • Normal Rabbit IgG (Isotype control)

  • Beads: Protein A/G magnetic beads or agarose (B213101) beads

  • Buffers and Solutions:

    • Ice-cold PBS

    • RIP Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 0.5% NP-40. Just before use, add: 1 mM DTT, 1x Protease Inhibitor Cocktail, and 100 U/mL RNase Inhibitor.

    • RIP Wash Buffer: 50 mM Tris-HCl (pH 7.5), 300 mM NaCl, 1 mM EDTA, 0.5% NP-40.

    • Proteinase K Buffer: 100 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10 mM EDTA.

    • Proteinase K

    • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

    • Ethanol (B145695) (100% and 75%)

    • 3 M Sodium Acetate (pH 5.2)

    • Glycogen (RNase-free)

    • Nuclease-free water

Detailed Protocol

Stage 1: Cell Lysate Preparation

  • Harvest 1-5 x 10^7 cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with 10 mL of ice-cold PBS. Centrifuge again and discard the supernatant.

  • Resuspend the cell pellet in 1 mL of freshly prepared, ice-cold RIP Lysis Buffer.

  • Incubate on ice for 15 minutes, vortexing briefly every 5 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (cell lysate) to a new pre-chilled, RNase-free microfuge tube. This is your input sample.

  • (Optional but recommended) Take a 50 µL aliquot of the lysate to serve as the "Input" control for later analysis. Store at -80°C.

Stage 2: Immunoprecipitation

  • Pre-clear the lysate (optional but recommended):

    • Add 20 µL of Protein A/G bead slurry to the remaining cell lysate.

    • Incubate on a rotator for 1 hour at 4°C.

    • Pellet the beads (using a magnetic rack for magnetic beads or centrifugation for agarose beads) and carefully transfer the pre-cleared lysate to a new tube.

  • Antibody Incubation:

    • Add 2-5 µg of the Anti-1,3-Dimethylguanosine antibody to the pre-cleared lysate.

    • For the negative control, add an equivalent amount of Normal Rabbit IgG to a separate aliquot of pre-cleared lysate.

    • Incubate on a rotator overnight at 4°C.

  • Capture of Immune Complexes:

    • Add 30 µL of Protein A/G bead slurry to each antibody-lysate mixture.

    • Incubate on a rotator for 2-4 hours at 4°C.

Stage 3: Washing

  • Pellet the beads and discard the supernatant.

  • Resuspend the beads in 1 mL of ice-cold RIP Wash Buffer.

  • Incubate on a rotator for 5 minutes at 4°C.

  • Pellet the beads and discard the supernatant.

  • Repeat the wash steps (2-4) three more times for a total of four washes. After the final wash, carefully remove all residual buffer.

Stage 4: RNA Elution and Purification

  • Resuspend the washed beads in 100 µL of Proteinase K Buffer.

  • Add 10 µL of Proteinase K (20 mg/mL).

  • Incubate at 55°C for 30 minutes with occasional vortexing to elute the RNA and digest the antibody.

  • Pellet the beads and transfer the supernatant (containing the eluted RNA) to a new RNase-free tube.

  • Add 400 µL of nuclease-free water to the supernatant.

  • Perform a standard phenol:chloroform extraction followed by ethanol precipitation:

    • Add an equal volume (500 µL) of phenol:chloroform:isoamyl alcohol. Vortex and centrifuge at max speed for 15 minutes at 4°C.

    • Transfer the upper aqueous phase to a new tube.

    • Add 1/10th volume of 3 M Sodium Acetate, 2.5 volumes of 100% ethanol, and 1 µL of glycogen.

    • Incubate at -80°C for at least 1 hour.

  • Centrifuge at max speed for 30 minutes at 4°C to pellet the RNA.

  • Carefully discard the supernatant. Wash the pellet with 500 µL of 75% ethanol.

  • Centrifuge for 10 minutes at 4°C. Discard the supernatant and air dry the pellet for 5-10 minutes.

  • Resuspend the purified RNA pellet in 10-20 µL of nuclease-free water.

Stage 5: Downstream Analysis

The purified RNA is now ready for analysis. For targeted analysis, reverse transcribe the RNA into cDNA and use RT-qPCR to quantify the enrichment of specific RNA species. For transcriptome-wide analysis, prepare a library for next-generation sequencing (RIP-Seq). Always compare the results from the m1,3G IP to the IgG control and the input sample.

Application Notes and Protocols for Incorporating 1,3-Dimethylguanosine into Synthetic Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleosides into synthetic oligonucleotides is a powerful tool for a wide range of applications in research, diagnostics, and therapeutics.[1][2][3][4] Modified oligonucleotides can exhibit enhanced properties such as increased nuclease resistance, improved thermal stability, and altered binding affinities, making them valuable for antisense, siRNA, aptamer, and gene-editing applications.[1][4]

1,3-Dimethylguanosine is a modified purine (B94841) nucleoside with methyl groups at the N1 and N3 positions of the guanine (B1146940) base. The presence of these methyl groups can significantly alter the hydrogen bonding capabilities and steric profile of the nucleobase, potentially influencing duplex stability, protein recognition, and enzymatic processing. These application notes provide detailed protocols for the chemical synthesis of 1,3-Dimethylguanosine phosphoramidite (B1245037) and its incorporation into synthetic oligonucleotides, as well as methods for deprotection, purification, and characterization.

Data Presentation

Table 1: Summary of Expected Quantitative Data for Oligonucleotides Containing 1,3-Dimethylguanosine
ParameterDescriptionExpected Outcome/Measurement
Coupling Efficiency The percentage of successful phosphoramidite coupling reactions during solid-phase synthesis.>98% (monitor via trityl cation assay)
Melting Temperature (Tm) The temperature at which 50% of the oligonucleotide duplex dissociates.Dependent on sequence and modification position. The N1 and N3 methyl groups may disrupt Watson-Crick base pairing, leading to a decrease in Tm.
Nuclease Resistance The stability of the oligonucleotide against degradation by nucleases.Potentially increased resistance to certain nucleases due to steric hindrance from the methyl groups.
Mass Spectrometry Verification of the correct mass of the synthesized oligonucleotide.Expected mass increase of +28.03 Da for each 1,3-Dimethylguanosine incorporation compared to a standard guanosine.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Dimethylguanosine Phosphoramidite

This protocol describes the chemical synthesis of the 5'-O-Dimethoxytrityl (DMT)-1,3-Dimethylguanosine-3'-O-(N,N-diisopropyl-2-cyanoethyl) phosphoramidite, a necessary building block for automated oligonucleotide synthesis.

Materials:

  • 1,3-Dimethylguanosine

  • Anhydrous Pyridine

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • 5'-O-DMT Protection:

    • Dissolve 1,3-Dimethylguanosine in anhydrous pyridine.

    • Add DMT-Cl portion-wise at 0°C with stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with methanol (B129727).

    • Extract the product with DCM and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the crude product by silica gel column chromatography to obtain 5'-O-DMT-1,3-Dimethylguanosine.

  • 3'-O-Phosphitylation:

    • Dissolve the 5'-O-DMT-1,3-Dimethylguanosine in anhydrous DCM.

    • Add DIPEA to the solution.

    • Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite at 0°C under an inert atmosphere (e.g., Argon).

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Extract the product with DCM, wash with saturated sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the crude product by silica gel column chromatography to yield the final 1,3-Dimethylguanosine phosphoramidite.

Diagram of the Synthesis Workflow:

phosphoramidite_synthesis cluster_step1 Step 1: 5'-O-DMT Protection cluster_step2 Step 2: 3'-O-Phosphitylation start1 1,3-Dimethylguanosine reagent1 DMT-Cl, Pyridine product1 5'-O-DMT-1,3-Dimethylguanosine reagent1->product1 Protection start2 5'-O-DMT-1,3-Dimethylguanosine product1->start2 reagent2 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite, DIPEA product2 1,3-Dimethylguanosine Phosphoramidite reagent2->product2 Phosphitylation

Caption: Workflow for the synthesis of 1,3-Dimethylguanosine phosphoramidite.

Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines the incorporation of the 1,3-Dimethylguanosine phosphoramidite into an oligonucleotide sequence using a standard automated DNA/RNA synthesizer.

Materials:

  • 1,3-Dimethylguanosine phosphoramidite solution (0.1 M in anhydrous acetonitrile)

  • Standard DNA/RNA phosphoramidites and synthesis reagents (activator, capping solutions, oxidizing solution, deblocking solution)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

Procedure:

The synthesis follows a standard cycle for each nucleotide addition:

  • Deblocking (Detritylation): Removal of the 5'-DMT protecting group from the support-bound nucleoside using a solution of trichloroacetic acid or dichloroacetic acid in DCM.[5]

  • Coupling: The 1,3-Dimethylguanosine phosphoramidite is activated by an activator (e.g., tetrazole or a derivative) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[5] A longer coupling time (e.g., 5-10 minutes) may be required for modified phosphoramidites to ensure high coupling efficiency.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution.

These four steps are repeated for each subsequent nucleotide in the desired sequence.

Diagram of the Oligonucleotide Synthesis Cycle:

synthesis_cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add 1,3-Dimethylguanosine Phosphoramidite) Deblocking->Coupling Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking

Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.

Protocol 3: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized oligonucleotide from the solid support and the removal of protecting groups from the nucleobases and phosphate backbone. The choice of deprotection conditions is critical to preserve the integrity of the 1,3-Dimethylguanosine modification.

Standard Deprotection:

  • Transfer the CPG support to a screw-cap vial.

  • Add concentrated ammonium (B1175870) hydroxide.

  • Incubate at 55°C for 8-12 hours.

  • Cool the vial, transfer the supernatant to a new tube, and evaporate to dryness.

Mild Deprotection (for sensitive modifications):

  • Option A: AMA (Ammonium hydroxide/40% Methylamine 1:1): Incubate at 65°C for 10-15 minutes.[6][7] This is a faster and often milder alternative to concentrated ammonium hydroxide.

  • Option B: Potassium Carbonate in Methanol: For extremely base-sensitive modifications, deprotection can be carried out with 0.05 M K2CO3 in anhydrous methanol at room temperature for 4-6 hours.[6] This requires the use of ultra-mild protecting groups on the standard nucleobases during synthesis.

Table 2: Deprotection Conditions for Oligonucleotides
ReagentTemperatureTimeSuitability
Concentrated NH4OH55°C8-12 hoursStandard conditions, may be too harsh for some modifications.
AMA (1:1 NH4OH/MeNH2)65°C10-15 minFast and effective for most modifications.[6][7]
t-Butylamine/water (1:3)60°C6 hoursA milder alternative to ammonia-based reagents.[8]
K2CO3 in MethanolRoom Temp.4-6 hoursUltra-mild, for very sensitive modifications. Requires compatible protecting groups on other bases.[6]
Protocol 4: Purification and Analysis

This protocol details the purification of the crude oligonucleotide and its subsequent analysis to confirm identity and purity.

Purification by High-Performance Liquid Chromatography (HPLC):

  • Ion-Exchange HPLC: Separates oligonucleotides based on charge (i.e., length). This is effective for removing shorter failure sequences (n-1, n-2, etc.).

  • Reverse-Phase HPLC (RP-HPLC): Separates oligonucleotides based on hydrophobicity. This is particularly useful for "DMT-on" purification, where the full-length product retains the hydrophobic DMT group and is strongly retained on the column, allowing for separation from non-DMT-containing failure sequences.

Analysis:

  • Mass Spectrometry (MS):

    • MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight): Provides a rapid and accurate determination of the molecular weight of the oligonucleotide, confirming the incorporation of the 1,3-Dimethylguanosine modification.[9][10]

    • ESI-MS (Electrospray Ionization Mass Spectrometry): Also provides accurate mass determination and can be coupled with liquid chromatography (LC-MS) for online analysis of purified fractions.[10]

    • Expected Mass: The calculated molecular weight should be compared to the experimentally determined mass. Each incorporation of 1,3-Dimethylguanosine will add to the total mass of the oligonucleotide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D and 2D NMR (1H, 13C, 31P): Can be used to confirm the structure of the modified oligonucleotide and to study its conformation in solution.[11][12][13] The presence of the methyl groups on the guanine base will give rise to characteristic signals in the 1H NMR spectrum.

Diagram of the Purification and Analysis Workflow:

purification_analysis cluster_purification Purification cluster_analysis Analysis CrudeOligo Crude Oligonucleotide IEX_HPLC Ion-Exchange HPLC CrudeOligo->IEX_HPLC RP_HPLC Reverse-Phase HPLC CrudeOligo->RP_HPLC MS Mass Spectrometry (MALDI-TOF or ESI) IEX_HPLC->MS RP_HPLC->MS NMR NMR Spectroscopy RP_HPLC->NMR Purity Purity Assessment (e.g., Capillary Electrophoresis) RP_HPLC->Purity

Caption: Workflow for the purification and analysis of synthetic oligonucleotides.

Applications of Oligonucleotides Containing 1,3-Dimethylguanosine

Oligonucleotides containing 1,3-Dimethylguanosine can be utilized in various research and development areas:

  • Probing DNA and RNA Structure and Function: The modified base can be used to investigate the role of specific hydrogen bonds and steric effects in nucleic acid structure, stability, and recognition by proteins and other molecules.

  • Therapeutic Applications:

    • Antisense Oligonucleotides: The modification may enhance nuclease resistance and alter binding affinity to target mRNA, potentially leading to improved antisense activity.[1]

    • siRNA: Incorporation into siRNA duplexes could affect their stability, processing by the RISC complex, and off-target effects.

    • Aptamers: The modified base could be used to generate aptamers with novel binding properties and improved stability.

  • Diagnostic Tools: Oligonucleotides containing 1,3-Dimethylguanosine can be used as probes in diagnostic assays where altered hybridization properties are desired.

Signaling Pathway Diagram (Hypothetical)

The following diagram illustrates a hypothetical mechanism by which an antisense oligonucleotide containing 1,3-Dimethylguanosine might modulate a signaling pathway by downregulating the expression of a target protein.

signaling_pathway cluster_inhibition Inhibition of Protein Expression Target_mRNA Target mRNA Ribosome Ribosome Target_mRNA->Ribosome Translation RNaseH RNase H Target_mRNA->RNaseH Target_Protein Target Protein Ribosome->Target_Protein Signaling_Cascade Downstream Signaling Cascade Target_Protein->Signaling_Cascade Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response ASO 1,3-Dimethylguanosine Antisense Oligonucleotide ASO->Target_mRNA ASO->RNaseH Recruits RNaseH->Target_mRNA Cleaves

Caption: Hypothetical mechanism of an antisense oligonucleotide containing 1,3-Dimethylguanosine.

References

Application Notes and Protocols for the Analysis of 1,3-Dimethylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of 1,3-Dimethylguanosine (1,3-DMG) from biological matrices, primarily urine and plasma, for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

1,3-Dimethylguanosine is a modified nucleoside that has been identified as a potential biomarker in various physiological and pathological states. Accurate and precise quantification of 1,3-DMG in biological fluids is crucial for its validation and application in clinical and research settings. Due to the complex nature of biological matrices, robust sample preparation is a critical step to remove interfering substances and enrich the analyte of interest, thereby ensuring reliable analytical results.

Given the high polarity of 1,3-Dimethylguanosine, with a predicted logP between -1.2 and -1.6 and a water solubility of approximately 13.7 g/L, sample preparation strategies must be tailored to effectively capture this hydrophilic molecule while removing less polar and proteinaceous matrix components. The most common and effective techniques for this purpose are Solid-Phase Extraction (SPE), particularly using reversed-phase or mixed-mode sorbents, and Protein Precipitation for plasma and serum samples.

Sample Preparation Methodologies

The choice of sample preparation method depends on the biological matrix, the required level of sample cleanup, and the desired analytical sensitivity. Below are detailed protocols for the recommended methods.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes typical performance data for different sample preparation methods applicable to the analysis of polar modified nucleosides like 1,3-Dimethylguanosine. Please note that specific values for 1,3-Dimethylguanosine may vary depending on the exact experimental conditions and the laboratory conducting the analysis.

ParameterSolid-Phase Extraction (SPE)Protein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
Typical Recovery 85-110%>90% (but with significant matrix effects)60-80% (for polar compounds)
Reproducibility (%RSD) <15%<15%<20%
Matrix Effect Low to ModerateHighModerate
Processing Time ModerateFastSlow
Cost per Sample ModerateLowLow
Suitability for Automation HighHighModerate
Recommended For High-sensitivity analysis requiring clean extracts (e.g., urine, plasma)Rapid screening of plasma/serum samplesNot ideal for highly polar analytes like 1,3-DMG

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Urine and Plasma Samples

This protocol is recommended for achieving the cleanest extracts and highest sensitivity, making it suitable for quantitative validation studies. Reversed-phase SPE with a C18 sorbent is a common choice for polar analytes.

Materials:

  • SPE cartridges (e.g., C18, 100 mg, 1 mL)

  • SPE vacuum manifold

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

  • Urine or plasma samples

  • Internal Standard (IS) solution (e.g., stable isotope-labeled 1,3-Dimethylguanosine)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide (B78521) (optional, for pH adjustment)

Procedure:

  • Sample Pre-treatment:

    • Urine:

      • Thaw urine samples to room temperature.

      • Centrifuge at 4000 x g for 10 minutes to pellet any particulate matter.

      • To 1 mL of the supernatant, add the internal standard solution.

      • Vortex briefly to mix.

    • Plasma/Serum:

      • Thaw plasma/serum samples on ice.

      • To 500 µL of plasma/serum, add the internal standard solution.

      • Add 1 mL of 4% formic acid in water and vortex for 30 seconds to precipitate proteins.

      • Centrifuge at 10,000 x g for 10 minutes at 4°C.

      • Collect the supernatant for SPE.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 1 mL of methanol.

    • Equilibrate the cartridges with 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove salts and other highly polar interferences.

    • (Optional) A second wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute 1,3-Dimethylguanosine from the cartridge with 1 mL of methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

    • Vortex and transfer to an autosampler vial.

Protocol 2: Protein Precipitation (PPT) for Plasma and Serum Samples

This protocol is a simpler and faster alternative to SPE, suitable for high-throughput screening, but may result in higher matrix effects.

Materials:

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

  • Plasma or serum samples

  • Internal Standard (IS) solution

  • Acetonitrile (B52724) (LC-MS grade) with 0.1% formic acid

  • Methanol (LC-MS grade)

Procedure:

  • Sample Preparation:

    • Pipette 100 µL of plasma or serum into a microcentrifuge tube.

    • Add the internal standard solution.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to the sample.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully collect the supernatant without disturbing the protein pellet and transfer it to a clean tube.

  • Dry-down and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

    • Vortex and transfer to an autosampler vial.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of 1,3-Dimethylguanosine from biological samples.

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Urine/Plasma) Pretreatment Pre-treatment (Centrifugation, IS Spiking) Sample->Pretreatment Extraction Extraction (SPE or PPT) Pretreatment->Extraction Cleanup Wash & Elute (SPE only) Extraction->Cleanup If SPE Concentration Dry-down & Reconstitution Extraction->Concentration If PPT Cleanup->Concentration LCMS LC-MS/MS Analysis Concentration->LCMS DataProcessing Data Acquisition & Quantification LCMS->DataProcessing Results Results & Reporting DataProcessing->Results

Caption: General workflow for 1,3-Dimethylguanosine analysis.

Conceptual Diagram of Sample Preparation Logic

This diagram outlines the decision-making process for selecting a sample preparation method based on the analytical requirements.

sample_prep_logic Start Start: Analyze 1,3-DMG Matrix Biological Matrix? Start->Matrix Urine Urine Matrix->Urine Urine Plasma Plasma/Serum Matrix->Plasma Plasma/ Serum SPE Solid-Phase Extraction (SPE) Urine->SPE Sensitivity High Sensitivity & Quantitative Accuracy? Plasma->Sensitivity Sensitivity->SPE Yes Screening High-Throughput Screening? Sensitivity->Screening No End Proceed to LC-MS/MS SPE->End PPT Protein Precipitation (PPT) PPT->End Screening->SPE No Screening->PPT Yes

Application Note: HPLC Analysis of 1,3-Dimethylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-028

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 1,3-Dimethylguanosine using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is intended for research purposes, including the analysis of biological samples and in-process monitoring for drug development.

Introduction

1,3-Dimethylguanosine is a methylated nucleoside, a class of compounds of significant interest in biomedical research due to their roles in various cellular processes, including RNA modification and function. Accurate quantification of such modified nucleosides is crucial for understanding their biological significance and for the development of potential therapeutic agents. High-Performance Liquid Chromatography (HPLC) coupled with UV detection offers a robust, reliable, and sensitive method for the analysis of 1,3-Dimethylguanosine.

This application note details a reversed-phase HPLC-UV method suitable for the determination of 1,3-Dimethylguanosine. The protocol covers sample preparation, instrument setup, and data analysis. While this note provides a comprehensive methodology, it is recommended that users perform method validation specific to their sample matrix and instrumentation.

Experimental Protocol

Materials and Reagents
  • 1,3-Dimethylguanosine analytical standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical grade)

  • Orthophosphoric Acid (Analytical grade)

  • Deionized Water (18.2 MΩ·cm)

  • 0.22 µm Syringe Filters

Instrumentation

A standard HPLC system equipped with the following components is recommended:

  • Quaternary or Binary Pump

  • Autosampler

  • Column Oven

  • UV-Vis or Photodiode Array (PDA) Detector

  • Data Acquisition and Processing Software

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions. These are typical for modified nucleoside analysis and may require optimization.

ParameterRecommended Setting
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 5.8)
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 20 minutes

Table 1: HPLC Chromatographic Conditions

Time (min)% Mobile Phase A% Mobile Phase B
0.0982
15.07030
15.1982
20.0982

Table 2: Gradient Elution Program

Preparation of Solutions
  • Mobile Phase A (20 mM Potassium Phosphate Buffer, pH 5.8): Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 5.8 with orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1,3-Dimethylguanosine analytical standard and dissolve it in 10 mL of deionized water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The appropriate sample preparation protocol will depend on the sample matrix. Below are general guidelines for biological fluids.

  • Protein Precipitation (for Serum/Plasma): To 100 µL of sample, add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex: Vortex the mixture for 1 minute.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Collect Supernatant: Carefully transfer the supernatant to a new tube.

  • Evaporate: Dry the supernatant under a gentle stream of nitrogen gas.

  • Reconstitute: Reconstitute the dried extract in 100 µL of Mobile Phase A.

  • Filter: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Data Analysis and Performance

Calibration Curve

Inject the prepared working standard solutions in triplicate. Plot the peak area of 1,3-Dimethylguanosine against the corresponding concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). A typical calibration curve should have an R² value ≥ 0.999.

Method Performance Characteristics (Typical)

The following table presents typical performance characteristics for HPLC analysis of modified nucleosides. These values should be experimentally determined during method validation.

ParameterTypical ValueDescription
Retention Time (Rt) 8 - 12 minThe expected time for 1,3-Dimethylguanosine to elute from the column under the specified conditions.
Linearity (R²) ≥ 0.999The correlation coefficient for the calibration curve over the specified concentration range.
Limit of Detection (LOD) 0.1 - 0.5 µg/mLThe lowest concentration of the analyte that can be reliably detected.[1]
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mLThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[1]
Accuracy (Recovery) 95 - 105%The percentage of the true amount of analyte recovered from a spiked sample matrix.
Precision (%RSD) < 2%The relative standard deviation of replicate measurements, indicating the method's reproducibility.

Table 3: Typical Method Performance Characteristics

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample Spike Spike with Acetonitrile Sample->Spike Standard 1,3-Dimethylguanosine Analytical Standard Stock Prepare Stock Solution Standard->Stock Vortex Vortex Spike->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Dry Down Supernatant->Dry Reconstitute Reconstitute in Mobile Phase A Dry->Reconstitute Filter_Sample Filter (0.22 µm) Reconstitute->Filter_Sample Inject Inject Sample/Standard Filter_Sample->Inject Dilute Prepare Working Standards Stock->Dilute Filter_Standard Filter (0.22 µm) Dilute->Filter_Standard Filter_Standard->Inject HPLC HPLC System (C18 Column, UV Detector @ 254 nm) Chromatogram Generate Chromatogram HPLC->Chromatogram Inject->HPLC Integrate Integrate Peak Area Chromatogram->Integrate Calibrate Create Calibration Curve Integrate->Calibrate from Standards Quantify Quantify Concentration Integrate->Quantify from Samples Calibrate->Quantify G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / Mitochondria Gene tRNA Gene Transcription Transcription (RNA Polymerase III) Gene->Transcription Pre_tRNA Precursor tRNA Transcription->Pre_tRNA Processing tRNA Processing (Cleavage, Splicing) Pre_tRNA->Processing Export to Cytoplasm Modification Post-transcriptional Modification Processing->Modification Mature_tRNA Mature tRNA Modification->Mature_tRNA m22G m²₂G Modification (e.g., at position 26) Modification->m22G Translation Protein Synthesis (Ribosome) Mature_tRNA->Translation Trm11 Trm11 Methyltransferase Trm11->Modification Catalyzes SAM SAM (Methyl Donor) SAM->Trm11 m22G->Mature_tRNA Contributes to Proper Folding & Stability

References

Troubleshooting & Optimization

Technical Support Center: 1,3-Dimethylguanosine (m1,3G) Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of 1,3-Dimethylguanosine (m1,3G).

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of m1,3G using common analytical methods such as ELISA and LC-MS/MS.

Enzyme-Linked Immunosorbent Assay (ELISA) Troubleshooting
Problem Potential Cause Recommended Solution
High Background Signal Insufficient washingIncrease the number of wash steps (e.g., from 3 to 5). Ensure complete removal of wash buffer after each step by inverting and blotting the plate on a clean paper towel.[1][2]
Antibody concentration too highOptimize the concentration of the primary or secondary antibody by performing a titration experiment.
Inadequate blockingIncrease the blocking incubation time or try a different blocking agent (e.g., increase BSA concentration from 1% to 3%).[2]
Cross-reactivity of antibodyRun a control with structurally similar methylated nucleosides (e.g., 7-methylguanosine, N2,N2-dimethylguanosine) to assess specificity.
Contaminated reagentsUse fresh, sterile buffers and substrate solutions. Ensure pipette tips are changed between samples and reagents.[3]
Weak or No Signal Inactive antibody or enzyme conjugateStore antibodies and conjugates at the recommended temperature and avoid repeated freeze-thaw cycles. Test antibody and conjugate activity with a positive control.
Insufficient incubation timesOptimize incubation times for antibody binding and substrate development steps.
Incorrect sample dilutionThe concentration of m1,3G in the sample may be below the detection limit. Try a more concentrated sample or a different sample preparation method.
Sample degradationEnsure proper sample collection and storage. 1,3-Dimethylguanosine, like other nucleosides, can be sensitive to degradation.[3] Store urine and plasma samples at -80°C for long-term stability.
High Well-to-Well Variability Inconsistent pipettingUse calibrated pipettes and ensure consistent technique across all wells. Pre-wetting pipette tips is recommended.
Plate not washed uniformlyUse an automated plate washer if available. If washing manually, ensure equal volume and soaking time for all wells.
"Edge effect" due to temperature gradientsIncubate the plate in a temperature-controlled environment and avoid stacking plates during incubation.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Troubleshooting
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Incompatible sample solventThe sample solvent should be similar in composition and strength to the initial mobile phase.
Column degradationUse a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it.
Secondary interactions with column stationary phaseModify the mobile phase by adjusting the pH or adding a different modifier.
Low Signal Intensity / Poor Sensitivity Ion suppression or enhancement (Matrix Effect)Optimize sample preparation to remove interfering matrix components (e.g., use solid-phase extraction). Use a stable isotope-labeled internal standard for 1,3-Dimethylguanosine to compensate for matrix effects.[4]
Suboptimal MS parametersOptimize MS parameters such as collision energy, cone voltage, and gas flows for the specific m/z transitions of 1,3-Dimethylguanosine.
Analyte degradation in the ion sourceFor thermally labile compounds, optimize the ion source temperature.
Inconsistent Retention Time Unstable column temperatureUse a column oven to maintain a constant temperature.
Inconsistent mobile phase compositionPrepare fresh mobile phase daily and ensure proper mixing if using a gradient.
Column equilibration issueEnsure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
High Background Noise Contaminated mobile phase or LC systemUse high-purity solvents and additives. Flush the LC system regularly to remove contaminants.
Carryover from previous injectionImplement a robust needle wash protocol and inject a blank solvent after high-concentration samples.

Frequently Asked Questions (FAQs)

Q1: Which detection method is better for 1,3-Dimethylguanosine: ELISA or LC-MS/MS?

A1: Both methods have their advantages.

  • ELISA is generally higher-throughput, more cost-effective for large numbers of samples, and does not require extensive instrumentation. It is well-suited for screening studies.

  • LC-MS/MS offers higher specificity and sensitivity, providing absolute quantification. It is considered the gold standard for biomarker validation due to its ability to distinguish between structurally similar isomers and to minimize matrix effects through the use of stable isotope-labeled internal standards.[4] The choice depends on the study's specific requirements for throughput, cost, and analytical rigor.

Q2: How can I minimize the risk of 1,3-Dimethylguanosine degradation during sample preparation?

A2: Modified nucleosides can be susceptible to enzymatic or chemical degradation. Studies on similar dimethylated guanosines have shown sensitivity to multiple freeze-thaw cycles.[3] To ensure sample integrity:

  • Process samples (e.g., urine, plasma) as quickly as possible after collection.

  • Store samples at -80°C for long-term storage.

  • Avoid repeated freeze-thaw cycles.[3] Aliquot samples into smaller volumes before freezing if multiple analyses are planned.

  • Keep samples on ice during processing steps.

Q3: What are the most common sources of error in urinary 1,3-Dimethylguanosine quantification?

A3: For urinary biomarker studies, pre-analytical variability is a major source of error.

  • Sample Collection: The time of day and the donor's hydration status can affect the concentration. First-morning voids are often more concentrated.

  • Normalization: Urinary concentrations should be normalized to creatinine (B1669602) to account for variations in urine dilution.

  • Storage: Improper storage can lead to degradation. Storing urine samples at room temperature or on cool packs for extended periods (more than 8 hours) should be avoided as it can alter the concentration of some metabolites.[5]

Q4: My anti-m1,3G antibody shows cross-reactivity with other methylated guanosines. How can I address this?

A4: Antibody cross-reactivity is a common challenge in immunoassays for small molecules.

  • Characterize the Cross-Reactivity: Test the antibody against a panel of structurally related compounds (e.g., 1-methylguanosine, 7-methylguanosine, N2,N2-dimethylguanosine) to quantify the percentage of cross-reactivity.

  • Assay Optimization: The apparent cross-reactivity can sometimes be modulated by changing the assay conditions, such as reagent concentrations and incubation times.[6]

  • Data Interpretation: Acknowledge the cross-reactivity when reporting results. If a primary cross-reactant is known to be present in the samples, its contribution to the signal should be considered.

  • Confirmation with a Secondary Method: For critical findings, confirm the results using a more specific method like LC-MS/MS.

Quantitative Data Summary

The following table provides a hypothetical comparison of performance characteristics for ELISA and LC-MS/MS methods for m1,3G detection, based on typical values reported for similar small molecule biomarker assays.

Table 1: Illustrative Performance Comparison of m1,3G Detection Methods

Parameter ELISA (Competitive) LC-MS/MS
Limit of Quantification (LOQ) ~0.5 - 5 ng/mL~0.05 - 0.5 ng/mL
Dynamic Range 2-3 orders of magnitude3-5 orders of magnitude
Precision (CV%) < 15%< 10%
Accuracy (% Recovery) 85-115%90-110%
Sample Throughput High (96-well plate format)Moderate to High (with autosampler)
Specificity Dependent on antibody; potential for cross-reactivityHigh (based on mass-to-charge ratio and fragmentation)

Note: These are representative values. Actual performance will depend on the specific assay, instrumentation, and sample matrix.

Experimental Protocols

Protocol 1: Competitive ELISA for Urinary 1,3-Dimethylguanosine

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for the particular antibody and conjugate used.

  • Plate Coating: Coat a 96-well microplate with m1,3G-protein conjugate (e.g., m1,3G-BSA) at a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 150 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) and incubate for 2 hours at room temperature to block non-specific binding sites.

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction: Add 50 µL of standards or urine samples (appropriately diluted in Assay Diluent) and 50 µL of anti-m1,3G primary antibody to each well. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL/well of HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP), diluted in Assay Diluent. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 6.

  • Substrate Development: Add 100 µL/well of TMB substrate solution. Incubate in the dark at room temperature for 15-30 minutes.

  • Stop Reaction: Add 50 µL/well of Stop Solution (e.g., 2N H₂SO₄).

  • Read Plate: Measure the optical density at 450 nm using a microplate reader. The signal is inversely proportional to the amount of m1,3G in the sample.

Protocol 2: LC-MS/MS Analysis of 1,3-Dimethylguanosine in Plasma

This protocol is based on methods for similar modified nucleosides and should be optimized.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 10 µL of a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-m1,3G) solution.

    • Add 300 µL of ice-cold acetonitrile (B52724) (or methanol) to precipitate proteins.

    • Vortex for 1 minute.

    • Incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98% Water with 0.1% Formic Acid / 2% Acetonitrile).

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: Start at 2% B, ramp to 40% B over 5 minutes, hold for 1 minute, return to 2% B, and re-equilibrate for 3 minutes.

    • Injection Volume: 5 µL.

  • MS/MS Conditions (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize specific precursor-to-product ion transitions for m1,3G and its internal standard. For example (hypothetical):

      • m1,3G: Q1 m/z 180.1 -> Q3 m/z 152.1

      • Internal Standard: Q1 m/z [M+H]+ -> Q3 [M+H - ribose]+

    • Instrument Parameters: Optimize cone voltage, collision energy, source temperature, and gas flows for maximum signal intensity.

Visualizations

ELISA_Workflow Competitive ELISA Workflow for m1,3G cluster_prep Plate Preparation cluster_reaction Assay Reaction cluster_detection Signal Detection p1 Coat Plate with m1,3G-Protein Conjugate p2 Wash Plate p1->p2 p3 Block Non-Specific Sites p2->p3 r1 Add Standards/Samples & Primary Antibody p3->r1 r2 Incubate (Competitive Binding) r1->r2 r3 Wash Plate r2->r3 r4 Add HRP-Conjugated Secondary Antibody r3->r4 r5 Incubate r4->r5 r6 Wash Plate r5->r6 d1 Add TMB Substrate r6->d1 d2 Incubate (Color Development) d1->d2 d3 Add Stop Solution d2->d3 d4 Read Absorbance at 450 nm d3->d4 LCMS_Workflow LC-MS/MS Workflow for m1,3G in Plasma cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample + Internal Standard s2 Protein Precipitation (Cold Acetonitrile) s1->s2 s3 Centrifuge s2->s3 s4 Evaporate Supernatant s3->s4 s5 Reconstitute s4->s5 a1 Inject Sample s5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Ionization (ESI+) a2->a3 a4 Mass Analysis (MRM) a3->a4 d1 Peak Integration a4->d1 d2 Quantification using Calibration Curve d1->d2 Troubleshooting_Logic Troubleshooting Logic for Weak ELISA Signal start Weak or No Signal Observed check_pos Is Positive Control Signal OK? start->check_pos issue_reagents Issue with: - Standards - Sample Prep - Sample Degradation check_pos->issue_reagents Yes issue_assay Issue with: - Antibodies/Conjugate - Substrate - Incubation Times - Washing Steps check_pos->issue_assay No solution_reagents Action: - Prepare fresh standards - Optimize sample dilution - Check sample storage issue_reagents->solution_reagents solution_assay Action: - Check reagent activity - Optimize incubation times - Review wash protocol issue_assay->solution_assay

References

1,3-Dimethylguanosine stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dimethylguanosine. The information is presented in a question-and-answer format to directly address common stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 1,3-Dimethylguanosine in solution?

A1: The stability of 1,3-Dimethylguanosine in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1] Like other nucleoside analogs, it is crucial to control these parameters to ensure the integrity of the compound throughout your experiment.

Q2: What is the expected stability of 1,3-Dimethylguanosine at different pH values?

Q3: How does temperature affect the stability of 1,3-Dimethylguanosine solutions?

A3: Elevated temperatures can accelerate the degradation of 1,3-Dimethylguanosine.[1] For short-term storage of solutions, refrigeration (2-8 °C) is recommended. For long-term storage, freezing at -20 °C or -80 °C is advisable. It is important to minimize freeze-thaw cycles, as this can also contribute to degradation.

Q4: Is 1,3-Dimethylguanosine sensitive to light?

A4: Photostability data for 1,3-Dimethylguanosine is not extensively documented. However, many pharmaceutical compounds are susceptible to photodegradation.[1] As a precautionary measure, it is recommended to protect solutions of 1,3-Dimethylguanosine from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or when conducting experiments under direct light.

Q5: What are the potential degradation products of 1,3-Dimethylguanosine?

A5: Based on the general degradation pathways of purine (B94841) nucleosides, potential degradation products of 1,3-Dimethylguanosine could include:

  • 1,3-Dimethylguanine: Resulting from the hydrolysis of the N-glycosidic bond.

  • Ribose: The corresponding sugar moiety released upon glycosidic bond cleavage.

  • Products of purine ring-opening: Under more drastic conditions (e.g., strong alkali), the imidazole (B134444) ring of the guanine (B1146940) base may be cleaved.

Identifying the exact degradation products would require specific analytical studies, such as forced degradation studies coupled with mass spectrometry.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of 1,3-Dimethylguanosine in experimental settings.

Problem: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of 1,3-Dimethylguanosine stock solution.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Prepare a fresh stock solution of 1,3-Dimethylguanosine.

    • Analyze by HPLC: Compare the chromatogram of the old and new stock solutions. Look for the appearance of new peaks or a decrease in the area of the main peak in the older solution.

    • Review Storage Conditions: Ensure that the stock solution has been stored at the recommended temperature and protected from light.

    • Consider pH of the Solvent: If the solvent is not buffered, its pH could contribute to degradation over time. Consider using a suitable buffer for storage.

Problem: Low yield or failed reaction involving 1,3-Dimethylguanosine.

  • Possible Cause: Incompatibility with reaction conditions (e.g., pH, temperature).

  • Troubleshooting Steps:

    • Monitor Reaction pH: Ensure the pH of the reaction mixture is within a range that is optimal for both the reaction and the stability of 1,3-Dimethylguanosine.

    • Control Reaction Temperature: If the reaction is performed at an elevated temperature, minimize the reaction time as much as possible to reduce thermal degradation.

    • Perform a Control Experiment: Run a control reaction where 1,3-Dimethylguanosine is incubated under the reaction conditions (solvent, temperature, pH) without other reactants to assess its stability. Analyze the sample by HPLC to check for degradation.

Problem: Appearance of unknown peaks in HPLC analysis.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize Unknown Peaks: If possible, use HPLC coupled with mass spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks and aid in their identification.

    • Conduct a Forced Degradation Study: Intentionally degrade a sample of 1,3-Dimethylguanosine under various stress conditions (acid, base, heat, oxidation, light) to generate potential degradation products. This can help in confirming the identity of the unknown peaks observed in your experimental samples.

Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for 1,3-Dimethylguanosine in the public domain, the following table provides a general guideline for storage conditions based on best practices for modified nucleosides.

Storage ConditionRecommended TemperatureProtection from LightExpected Stability (General Guideline)
Solid (Powder) -20 °CRecommended> 1 year
Stock Solution (in DMSO) -20 °C or -80 °CRecommendedSeveral months (minimize freeze-thaw)
Aqueous Solution (Buffered) 2-8 °CEssentialShort-term (days to weeks)
Aqueous Solution (Buffered) -20 °C or -80 °CRecommendedMonths (minimize freeze-thaw)

Experimental Protocols

Protocol 1: Stability Assessment of 1,3-Dimethylguanosine in Solution using HPLC

This protocol outlines a general method for assessing the stability of 1,3-Dimethylguanosine in a specific buffer or solvent system over time.

1. Materials:

  • 1,3-Dimethylguanosine
  • Desired solvent or buffer (e.g., phosphate-buffered saline, pH 7.4)
  • HPLC system with a UV detector
  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Amber vials

2. Procedure:

  • Prepare a stock solution of 1,3-Dimethylguanosine (e.g., 1 mg/mL) in the chosen solvent/buffer.
  • Aliquot the solution into several amber vials to avoid repeated sampling from the same vial.
  • Store the vials under the desired experimental conditions (e.g., room temperature, 4 °C, 37 °C).
  • At specified time points (e.g., 0, 24, 48, 72 hours), take one vial and analyze the sample by HPLC.
  • HPLC Method:
  • Injection Volume: 10 µL
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: ~260 nm (or the λmax of 1,3-Dimethylguanosine)
  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%) and increase it over time to elute the compound and any potential degradation products. An example gradient is:
  • 0-5 min: 5% B
  • 5-20 min: 5% to 50% B
  • 20-25 min: 50% to 95% B
  • 25-30 min: Hold at 95% B
  • 30.1-35 min: Return to 5% B (equilibration)
  • Data Analysis:
  • Record the peak area of 1,3-Dimethylguanosine at each time point.
  • Calculate the percentage of 1,3-Dimethylguanosine remaining relative to the initial time point (t=0).
  • Monitor for the appearance and increase of any new peaks, which may indicate degradation products.

Protocol 2: Forced Degradation Study of 1,3-Dimethylguanosine

This protocol describes how to intentionally degrade 1,3-Dimethylguanosine under various stress conditions to understand its degradation pathways.

1. Materials:

  • 1,3-Dimethylguanosine
  • 0.1 M Hydrochloric acid (HCl)
  • 0.1 M Sodium hydroxide (B78521) (NaOH)
  • 3% Hydrogen peroxide (H₂O₂)
  • Water bath or incubator
  • Photostability chamber
  • HPLC-MS system

2. Procedure:

  • Prepare a stock solution of 1,3-Dimethylguanosine in a suitable solvent (e.g., water or a 50:50 mixture of water:acetonitrile).
  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a set period (e.g., 24 hours).
  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a set period (e.g., 24 hours).
  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a set period (e.g., 24 hours), protected from light.
  • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 80 °C) for a set period (e.g., 48 hours).
  • Photodegradation: Expose an aliquot of the stock solution in a quartz cuvette or a clear vial to a light source in a photostability chamber. Keep a control sample wrapped in foil to protect it from light.
  • Sample Analysis:
  • After the incubation period, neutralize the acidic and basic samples.
  • Analyze all samples and a non-degraded control by HPLC-MS using a method similar to the one described in Protocol 1.
  • The mass spectrometer will help in identifying the molecular weights of the degradation products, which is crucial for elucidating the degradation pathways.

Visualizations

Degradation_Pathway 1,3-Dimethylguanosine 1,3-Dimethylguanosine 1,3-Dimethylguanine 1,3-Dimethylguanine 1,3-Dimethylguanosine->1,3-Dimethylguanine Acid Hydrolysis (Glycosidic Bond Cleavage) Ribose Ribose 1,3-Dimethylguanosine->Ribose Acid Hydrolysis (Glycosidic Bond Cleavage) Ring-Opened Products Ring-Opened Products 1,3-Dimethylguanosine->Ring-Opened Products Alkaline Hydrolysis (Purine Ring Cleavage)

Caption: Potential degradation pathways of 1,3-Dimethylguanosine.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions Prepare Stock Solution Prepare Stock Solution Aliquot into Vials Aliquot into Vials Prepare Stock Solution->Aliquot into Vials Acidic (HCl) Acidic (HCl) Basic (NaOH) Basic (NaOH) Oxidative (H2O2) Oxidative (H2O2) Thermal Thermal Photolytic Photolytic Analysis Analysis Acidic (HCl)->Analysis Basic (NaOH)->Analysis Oxidative (H2O2)->Analysis Thermal->Analysis Photolytic->Analysis Data Interpretation Data Interpretation Analysis->Data Interpretation

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic Inconsistent Results Inconsistent Results Check Solution Stability Check Solution Stability Inconsistent Results->Check Solution Stability Degradation Suspected Degradation Suspected Check Solution Stability->Degradation Suspected Yes No Degradation No Degradation Check Solution Stability->No Degradation No Prepare Fresh Solution Prepare Fresh Solution Degradation Suspected->Prepare Fresh Solution Analyze by HPLC Analyze by HPLC Prepare Fresh Solution->Analyze by HPLC Review Storage Review Storage Analyze by HPLC->Review Storage Investigate Other Factors Investigate Other Factors No Degradation->Investigate Other Factors

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Overcoming Matrix Effects in 1,3-Dimethylguanosine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the analysis of 1,3-Dimethylguanosine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of 1,3-Dimethylguanosine?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, which for biological samples includes proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these components interfere with the ionization of 1,3-Dimethylguanosine in the mass spectrometer source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2][3][4] This can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[5][6] Ion suppression is the more common effect observed.[1][7]

Q2: What are the primary causes of matrix effects in bioanalytical LC-MS/MS?

A2: The primary causes of matrix effects, particularly ion suppression, in the analysis of biological samples like plasma or urine are co-eluting endogenous compounds.[7] Phospholipids are a major contributor to ion suppression when analyzing samples extracted from biological tissues or plasma.[7] Other sources can include salts, metabolites, and co-administered drugs.[5] Poor chromatographic separation, where matrix components elute at the same time as 1,3-Dimethylguanosine, is a common reason for these effects.[5]

Q3: How can I determine if my 1,3-Dimethylguanosine analysis is affected by matrix effects?

A3: A common method to assess matrix effects is the post-column infusion experiment.[5][6][8][9] In this technique, a constant flow of a 1,3-Dimethylguanosine standard solution is introduced into the LC eluent after the analytical column and before the mass spectrometer. A blank, extracted matrix sample is then injected. Any fluctuation (dip or peak) in the constant signal of 1,3-Dimethylguanosine indicates the retention times at which ion suppression or enhancement occurs.[6][8][9] Another quantitative method is the post-extraction spike, where the response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat solution.[2][9]

Q4: What is the "gold standard" approach to compensate for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is widely considered the gold standard for mitigating matrix effects.[8][10] A SIL-IS, such as ¹³C- or ¹⁵N-labeled 1,3-Dimethylguanosine, is chemically identical to the analyte and will co-elute chromatographically.[11] Therefore, it experiences the same degree of ion suppression or enhancement as the target analyte.[1][8] By calculating the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved as the variability introduced by the matrix effect is normalized.[10][11]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of 1,3-Dimethylguanosine.

Problem Potential Cause Recommended Solution(s)
Poor signal response or no peak for 1,3-Dimethylguanosine Significant ion suppression: Co-eluting matrix components are preventing efficient ionization of the analyte.[1][7]1. Improve Sample Preparation: Employ more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components, especially phospholipids.[1][7] 2. Optimize Chromatography: Modify the LC gradient, mobile phase composition, or switch to a different column chemistry (e.g., HILIC) to improve separation between 1,3-Dimethylguanosine and interfering compounds.[1][6] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components and lessen their impact.[6]
High variability in quantitative results between samples Inconsistent matrix effects: The degree of ion suppression or enhancement varies from sample to sample.[5]1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in matrix effects.[8][10] 2. Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples to account for consistent matrix effects.[1]
Peak tailing or poor peak shape Secondary interactions with the analytical column or hardware: Some compounds, particularly those with chelating properties, can interact with metal surfaces in standard stainless steel columns and tubing, leading to poor peak shape and signal loss.[12]1. Use Metal-Free or PEEK-Lined Columns and Tubing: Consider using hardware that minimizes contact of the sample with metallic surfaces to reduce adsorptive losses and improve peak shape.[12] 2. Adjust Mobile Phase pH: For ionizable compounds, adjusting the mobile phase pH can improve peak shape by ensuring the analyte is in a single ionic form.
Gradual decrease in signal intensity over an analytical run Contamination of the ion source: Accumulation of non-volatile matrix components in the mass spectrometer's ion source can lead to a progressive loss of sensitivity.1. Implement a Diverter Valve: Program a diverter valve to direct the LC flow to waste during the elution of highly concentrated, non-volatile matrix components (e.g., salts at the beginning of the run) and only introduce the eluent containing the analyte of interest into the MS source. 2. Regular Source Cleaning: Institute a routine maintenance schedule for cleaning the ion source components as recommended by the instrument manufacturer.

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) for 1,3-Dimethylguanosine from Human Plasma

This protocol provides a general methodology for the extraction of 1,3-Dimethylguanosine from human plasma using a mixed-mode cation exchange SPE cartridge to minimize matrix effects.

1. Materials:

  • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
  • Human plasma (K2-EDTA)
  • Internal Standard: Stable isotope-labeled 1,3-Dimethylguanosine (e.g., 1,3-di(¹³CH₃)-guanosine)
  • Methanol (B129727) (LC-MS grade)
  • Acetonitrile (LC-MS grade)
  • Water (LC-MS grade)
  • Formic Acid
  • Ammonium (B1175870) Hydroxide (B78521)

2. Sample Pre-treatment:

  • Thaw plasma samples on ice.
  • Spike 100 µL of plasma with the SIL-IS solution.
  • Add 400 µL of 4% phosphoric acid in water and vortex for 30 seconds to precipitate proteins.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Collect the supernatant for SPE.

3. SPE Procedure:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
  • Equilibration: Equilibrate the cartridge with 1 mL of 4% phosphoric acid in water.
  • Loading: Load the pre-treated supernatant onto the SPE cartridge.
  • Washing:
  • Wash 1: 1 mL of 0.1% formic acid in water.
  • Wash 2: 1 mL of methanol.
  • Elution: Elute 1,3-Dimethylguanosine with 1 mL of 5% ammonium hydroxide in methanol.
  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes the impact of different sample preparation techniques on the matrix effect for a hypothetical analysis of 1,3-Dimethylguanosine in human plasma. The matrix effect is calculated as: (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) * 100%. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Sample Preparation MethodAnalyteMatrix Effect (%)Recovery (%)RSD (%) (n=6)
Protein Precipitation (PPT) 1,3-Dimethylguanosine45.895.212.5
SIL-IS47.294.811.9
Liquid-Liquid Extraction (LLE) 1,3-Dimethylguanosine75.380.16.8
SIL-IS74.979.57.1
Solid-Phase Extraction (SPE) 1,3-Dimethylguanosine92.188.63.2
SIL-IS91.589.03.5

Data is illustrative and intended for comparison purposes.

Visual Workflows

Workflow for Investigating and Mitigating Matrix Effects

The following diagram outlines a logical workflow for identifying, quantifying, and overcoming matrix effects in the LC-MS/MS analysis of 1,3-Dimethylguanosine.

MatrixEffectWorkflow cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies cluster_validation Method Validation start Start Analysis assess Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->assess decision Matrix Effect > 15%? assess->decision sample_prep Optimize Sample Prep (SPE, LLE) decision->sample_prep Yes end_point Final Method decision->end_point No chromatography Optimize LC Method (Gradient, Column) sample_prep->chromatography internal_std Implement SIL-IS chromatography->internal_std validate Re-evaluate & Validate Method internal_std->validate validate->end_point

Caption: A logical workflow for addressing matrix effects.

Sample Preparation Workflow: Solid-Phase Extraction (SPE)

This diagram illustrates the key steps involved in the Solid-Phase Extraction (SPE) protocol described above.

SPE_Workflow cluster_spe SPE Cartridge Steps plasma Plasma Sample + SIL-IS ppt Protein Precipitation (Acidification & Centrifugation) plasma->ppt supernatant Supernatant ppt->supernatant load 3. Load Sample supernatant->load condition 1. Condition (Methanol & Water) equilibrate 2. Equilibrate (Acidic Buffer) condition->equilibrate equilibrate->load wash 4. Wash (Aqueous & Organic) load->wash elute 5. Elute (Basic Methanol) wash->elute drydown Dry-down & Reconstitute elute->drydown analysis LC-MS/MS Analysis drydown->analysis

Caption: Workflow for Solid-Phase Extraction (SPE).

References

Technical Support Center: Quantification of 1,3-Dimethylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive quantification of 1,3-Dimethylguanosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this modified nucleoside.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive and widely used method for the quantification of 1,3-Dimethylguanosine?

A1: The gold standard for the sensitive and specific quantification of 1,3-Dimethylguanosine and other modified nucleosides is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity by separating the analyte from complex biological matrices and detecting it based on its specific mass-to-charge ratio and fragmentation pattern. For optimal sensitivity and accuracy, LC-MS/MS is often coupled with stable isotope dilution analysis.

Q2: I am having trouble detecting a signal for 1,3-Dimethylguanosine. How can I improve the sensitivity of my LC-MS/MS method?

A2: Improving sensitivity for 1,3-Dimethylguanosine quantification can be approached in several ways:

  • Sample Preparation: Optimize the extraction and clean-up of your sample to remove interfering matrix components. Solid-Phase Extraction (SPE) is a highly effective technique for urinary nucleosides.

  • Chemical Derivatization: Consider derivatizing 1,3-Dimethylguanosine to enhance its ionization efficiency in the mass spectrometer. Reagents that introduce a readily ionizable or permanently charged group can significantly boost the signal.

  • Instrumentation and Method Parameters: Ensure your LC-MS/MS method is properly optimized. This includes the choice of the liquid chromatography column, mobile phase composition, and mass spectrometer settings such as ionization source parameters and collision energy for fragmentation.

Q3: What is a stable isotope-labeled internal standard, and why is it important for accurate quantification?

A3: A stable isotope-labeled (SIL) internal standard is a version of the analyte (in this case, 1,3-Dimethylguanosine) where one or more atoms have been replaced with a heavier, non-radioactive isotope (e.g., ¹³C or ¹⁵N). This makes the SIL chemically identical to the analyte but with a different mass. By adding a known amount of the SIL internal standard to your sample at the beginning of the workflow, it can be used to accurately correct for any sample loss during preparation and for variations in instrument response, a technique known as stable isotope dilution. This method is considered the most accurate for quantification in mass spectrometry.

Q4: Are there commercially available stable isotope-labeled internal standards for 1,3-Dimethylguanosine?

A4: The availability of commercially synthesized stable isotope-labeled 1,3-Dimethylguanosine may be limited. If a commercial standard is not available, researchers may need to custom synthesize one. The synthesis of ¹³C and ¹⁵N labeled nucleosides has been described in the literature and typically involves using labeled precursors in a chemical synthesis route.[1][2][3][4][5]

Q5: What is the biological significance of measuring 1,3-Dimethylguanosine?

A5: 1,3-Dimethylguanosine is a modified nucleoside found in transfer RNA (tRNA). The formation of the related and more extensively studied N2,N2-dimethylguanosine (m2,2G) is catalyzed by the TRMT1 enzyme family.[6][7][8] These modifications are crucial for the proper folding, stability, and function of tRNA, which in turn impacts protein synthesis.[6][7][8] Dysregulation of tRNA modifications has been linked to various diseases, including neurological disorders. For instance, mutations in the TRMT1 gene that lead to a deficiency in m2,2G formation have been associated with intellectual disability.[6][7] Therefore, quantifying 1,3-Dimethylguanosine and other modified nucleosides can serve as a biomarker to study disease mechanisms and cellular stress responses.[6]

Q6: Can urinary 1,3-Dimethylguanosine be used as a cancer biomarker?

A6: Modified nucleosides, including various methylated guanosine (B1672433) species, are excreted in the urine as a result of RNA turnover. Elevated levels of urinary modified nucleosides have been observed in patients with certain types of cancer, making them potential non-invasive biomarkers for disease presence and progression.[9][10][11][12] While research has shown the potential of a panel of urinary metabolites for cancer diagnosis, the specific utility of 1,3-Dimethylguanosine as a standalone biomarker for a particular cancer requires further clinical validation.

Troubleshooting Guides

Issue 1: Poor Sensitivity or No Detectable Signal for 1,3-Dimethylguanosine
Possible Cause Troubleshooting Step
Suboptimal Sample Preparation Implement a robust sample preparation protocol. For urine samples, Solid-Phase Extraction (SPE) is highly recommended. Ensure complete removal of interfering salts and other matrix components that can cause ion suppression.
Low Ionization Efficiency Consider chemical derivatization to enhance the signal. Girard's Reagent T can react with aldehydes and ketones to add a permanently charged moiety, significantly improving detection in positive ion mode ESI-MS.[13][14] While not specifically demonstrated for 1,3-Dimethylguanosine, its applicability to other molecules suggests it could be a viable strategy.
Incorrect LC-MS/MS Parameters Optimize the mass spectrometer's source parameters (e.g., capillary voltage, gas flow, temperature) and compound-specific parameters (precursor/product ion selection and collision energy). If MRM transitions for 1,3-Dimethylguanosine are not available in the literature, they must be determined empirically by infusing a pure standard.
Issue 2: High Variability and Poor Reproducibility in Quantification
Possible Cause Troubleshooting Step
Matrix Effects Matrix effects, where co-eluting compounds suppress or enhance the analyte signal, are a common cause of variability. The use of a stable isotope-labeled internal standard is the most effective way to correct for these effects. Additionally, improving sample cleanup and optimizing chromatographic separation to resolve the analyte from interfering compounds can mitigate matrix effects.
Inconsistent Sample Preparation Ensure consistent execution of the sample preparation protocol across all samples. Automating sample preparation steps where possible can reduce variability.
Instrument Instability Regularly check the performance of your LC-MS/MS system by running system suitability tests. Monitor for fluctuations in retention time, peak shape, and signal intensity of a standard compound.[15][16][17][18]
Issue 3: Poor Chromatographic Peak Shape (e.g., Tailing, Fronting, or Broadening)
Possible Cause Troubleshooting Step
Column Degradation The analytical column can degrade over time, especially with complex biological samples. Try flushing the column or replacing it with a new one.
Inappropriate Mobile Phase Ensure the mobile phase pH is appropriate for the analyte's chemical properties. The composition of the mobile phase (e.g., organic solvent, buffer concentration) should be optimized for good peak shape.
Secondary Interactions The analyte may be interacting with active sites on the column or in the LC system. Additives to the mobile phase, such as a small amount of a competing base, can sometimes improve peak shape.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of 1,3-Dimethylguanosine from Urine

This protocol is a general guideline for the extraction of modified nucleosides from urine using a mixed-mode polymeric SPE cartridge. Optimization may be required based on the specific cartridge and equipment used.

Materials:

Procedure:

  • Sample Pre-treatment: Thaw frozen urine samples at room temperature and centrifuge at 4000 x g for 10 minutes to pellet any precipitates.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through it.

  • Sample Loading: Dilute the urine supernatant 1:1 with water and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of water to remove salts and other highly polar interferences.

  • Elution: Elute the nucleosides with 2 mL of a solution of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 10 mM ammonium formate (B1220265) with 0.1% formic acid in water).

  • Analysis: The reconstituted sample is ready for injection into the LC-MS/MS system.

Protocol 2: Development of an LC-MS/MS Method in Multiple Reaction Monitoring (MRM) Mode

This protocol outlines the steps to develop a sensitive and specific MRM method for 1,3-Dimethylguanosine when established transitions are not available.

Materials:

  • Pure 1,3-Dimethylguanosine standard

  • LC-MS/MS system with electrospray ionization (ESI)

Procedure:

  • Tune and Optimize Precursor Ion: Infuse a solution of the 1,3-Dimethylguanosine standard directly into the mass spectrometer. In full scan mode, identify the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺). Optimize the source parameters to maximize the signal of this precursor ion.

  • Identify and Optimize Product Ions: Perform a product ion scan on the selected precursor ion. Fragment the precursor ion using a range of collision energies. Identify the most abundant and stable fragment ions (product ions).

  • Select MRM Transitions: Choose at least two of the most intense and specific product ions to create MRM transitions (precursor ion -> product ion). One transition is typically used for quantification (quantifier) and the other for confirmation (qualifier).

  • Optimize Collision Energy: For each selected MRM transition, perform a collision energy optimization to find the energy that produces the maximum product ion intensity.

  • Develop LC Method: Develop a liquid chromatography method that provides good retention and peak shape for 1,3-Dimethylguanosine and separates it from known interferences in the sample matrix. Reversed-phase chromatography with a C18 column is a common starting point.

  • Method Validation: Validate the final LC-MS/MS method for linearity, accuracy, precision, and sensitivity according to established guidelines.

Quantitative Data Summary

Method Analyte Matrix Limit of Quantification (LOQ) Reference
LC-MS/MSN2,N2-dimethylguanosinetRNANot specified, but sufficient for cellular analysis[6]
LC-MS/MSOxidized guanine (B1146940) speciesUrine8-oxoGua: ~0.5 ng/mL; 8-oxodG: ~0.05 ng/mL[19]
LC-MS/MSSynthetic CathinonesUrine0.09 to 0.5 ng/mL

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine Urine Sample Collection Centrifuge Centrifugation Urine->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Load Supernatant Elute Elution SPE->Elute Wash & Elute DryRecon Dry-down & Reconstitution Elute->DryRecon LC Liquid Chromatography (Separation) DryRecon->LC MS1 Mass Spectrometry (Precursor Ion Selection) LC->MS1 CID Collision-Induced Dissociation (Fragmentation) MS1->CID MS2 Tandem Mass Spectrometry (Product Ion Detection) CID->MS2 Quant Quantification (vs. Internal Standard) MS2->Quant Report Reporting Quant->Report

Caption: Experimental workflow for 1,3-Dimethylguanosine quantification.

tRNA_Modification_Pathway cluster_tRNA tRNA Maturation cluster_enzymes Enzymatic Modification cluster_function Cellular Function & Dysfunction pre_tRNA pre-tRNA Guanosine Guanosine at position 26 pre_tRNA->Guanosine m2G N2-methylguanosine (m2G) Guanosine->m2G Methylation m22G N2,N2-dimethylguanosine (m2,2G) (includes 1,3-Dimethylguanosine isomer) m2G->m22G Methylation Proper_tRNA Proper tRNA Folding & Stability m22G->Proper_tRNA TRMT1 TRMT1 Enzyme TRMT1->m2G TRMT1->m22G SAH S-Adenosyl Homocysteine TRMT1->SAH SAM S-Adenosyl Methionine (Methyl Donor) SAM->TRMT1 Protein_Synth Normal Protein Synthesis Proper_tRNA->Protein_Synth Redox Redox Homeostasis Proper_tRNA->Redox Improper_tRNA Improper tRNA Folding Altered_Protein Altered Protein Synthesis Improper_tRNA->Altered_Protein Oxidative_Stress Oxidative Stress Improper_tRNA->Oxidative_Stress Disease Neurological Disorders (e.g., Intellectual Disability) Altered_Protein->Disease Oxidative_Stress->Disease TRMT1_mut TRMT1 Mutation TRMT1_mut->TRMT1 Loss of function TRMT1_mut->Improper_tRNA Leads to

Caption: 1,3-Dimethylguanosine (as part of m2,2G) biosynthesis and its role in cellular function.

References

Technical Support Center: Purification of Synthetic 1,3-Dimethylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of synthetic 1,3-Dimethylguanosine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of 1,3-Dimethylguanosine.

Chromatographic Purification Issues

Question Possible Cause(s) Suggested Solution(s)
Why is the yield of my purified 1,3-Dimethylguanosine low after column chromatography? 1. Incomplete Elution: The compound may be strongly adsorbed to the stationary phase. 2. Improper Solvent System: The polarity of the mobile phase may not be optimal for eluting the target compound. 3. Column Overloading: Exceeding the binding capacity of the column can lead to poor separation and loss of product. 4. Compound Instability: The compound may be degrading on the column.1. Increase Elution Strength: Gradually increase the polarity of the mobile phase. For reversed-phase chromatography, this means decreasing the percentage of the organic solvent. For normal-phase, increase the percentage of the more polar solvent. 2. Optimize Solvent System: Perform small-scale analytical runs (e.g., TLC or analytical HPLC) with different solvent systems to identify the optimal conditions for separation and elution.[1] 3. Reduce Sample Load: Decrease the amount of crude material loaded onto the column. Refer to the manufacturer's guidelines for the specific stationary phase. 4. Use a Milder Stationary Phase: If degradation is suspected, consider using a less acidic or basic stationary phase. Adding a small amount of a modifying agent (e.g., triethylamine (B128534) for basic compounds on silica (B1680970) gel) to the mobile phase can also help.
My purified fractions of 1,3-Dimethylguanosine show multiple spots on TLC or multiple peaks in HPLC. What could be the reason? 1. Co-eluting Impurities: Impurities with similar polarity to the target compound may be eluting at the same time. 2. Isomers: Structural or stereoisomers of 1,3-Dimethylguanosine may be present. 3. On-column Degradation: The compound may be breaking down during the purification process.1. Optimize Separation Conditions: Try a different stationary phase or a more selective mobile phase. A shallower gradient in HPLC can also improve resolution.[1] 2. Use High-Resolution Techniques: Consider preparative HPLC with a high-resolution column for separating closely related isomers. 3. Assess Compound Stability: Analyze the crude material before and after purification to determine if new impurities are being generated. If so, consider alternative purification methods like crystallization.
The peak shape of my 1,3-Dimethylguanosine in HPLC is poor (e.g., tailing or fronting). How can I improve it? 1. Secondary Interactions: The compound may be interacting with active sites on the stationary phase. 2. Inappropriate pH of the Mobile Phase: For ionizable compounds, the pH of the mobile phase can significantly affect peak shape. 3. Column Overload: Injecting too much sample can lead to peak distortion.1. Use Mobile Phase Additives: Add a competing agent to the mobile phase, such as a small amount of trifluoroacetic acid (TFA) or triethylamine (TEA), to block active sites on the stationary phase. 2. Adjust Mobile Phase pH: Buffer the mobile phase to a pH where the compound is in a single ionic state. 3. Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column.

Crystallization Issues

Question Possible Cause(s) Suggested Solution(s)
My 1,3-Dimethylguanosine will not crystallize from solution. 1. Solution is Not Supersaturated: The concentration of the compound is too low. 2. Presence of Impurities: Impurities can inhibit crystal nucleation and growth. 3. Inappropriate Solvent: The chosen solvent may be too good a solvent, preventing precipitation.1. Increase Concentration: Slowly evaporate the solvent or cool the solution to induce supersaturation. 2. Further Purify the Material: Use another purification technique, such as flash chromatography, to remove impurities before attempting crystallization. 3. Try Different Solvents/Solvent Systems: Experiment with a range of solvents with varying polarities. A solvent system where the compound is soluble when hot and insoluble when cold is ideal. Vapor diffusion with a good solvent and a poor solvent can also be effective.
The crystals of 1,3-Dimethylguanosine are very small or form an oil. 1. Rapid Crystal Formation: The solution is too supersaturated, leading to rapid nucleation and the formation of small crystals or an oil. 2. Low Purity: Significant amounts of impurities can disrupt the crystal lattice.1. Slow Down the Crystallization Process: Decrease the rate of cooling or solvent evaporation. Redissolve the material and allow it to crystallize more slowly. 2. Improve Purity: Subject the material to another round of purification before crystallization.
How can I induce crystallization if spontaneous crystallization does not occur? 1. Lack of Nucleation Sites: The solution is supersaturated, but there are no sites for crystal growth to begin.1. Seed the Solution: Add a small crystal of pure 1,3-Dimethylguanosine to the supersaturated solution. 2. Scratch the Glassware: Gently scratch the inside of the flask with a glass rod to create microscopic imperfections that can act as nucleation sites. 3. Introduce a Seed Crystal of an Analogous Compound: In some cases, a crystal of a structurally similar compound can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic 1,3-Dimethylguanosine?

A1: While specific impurities depend on the synthetic route, common impurities in nucleoside synthesis can include:

  • Unreacted Starting Materials: The original reactants used in the synthesis.

  • Incompletely Methylated Intermediates: Guanosine with only one methyl group.

  • Isomers: For example, methylation at other positions on the guanine (B1146940) base or the ribose sugar.

  • Byproducts from Side Reactions: Products from unintended reactions of the reagents.

  • Degradation Products: Formed if the compound is unstable under the reaction or purification conditions.

Q2: Which chromatographic method is best for purifying 1,3-Dimethylguanosine?

A2: The choice of chromatographic method depends on the nature of the impurities.

  • Normal-Phase (Silica Gel) Chromatography: Effective for separating compounds with different polarities. A solvent system such as dichloromethane/methanol (B129727) or chloroform/methanol is often a good starting point.[2]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Offers high resolution and is particularly useful for separating non-polar to moderately polar compounds. A gradient of acetonitrile (B52724) in water or methanol in water is commonly used. This is also a good method for final purification to achieve high purity.[2]

Q3: What analytical techniques are recommended for assessing the purity of 1,3-Dimethylguanosine?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and detect non-volatile impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or residual solvents.

Q4: Can I use crystallization as the sole method of purification?

A4: Crystallization can be a very effective purification method, especially for removing small amounts of impurities and for large-scale purification. However, its success is highly dependent on the properties of the compound and the impurities. Often, a preliminary purification by chromatography is necessary to remove significant impurities that may inhibit crystallization.

Experimental Protocols

General Protocol for Reversed-Phase HPLC Purification

  • Sample Preparation: Dissolve the crude 1,3-Dimethylguanosine in a minimal amount of the initial mobile phase or a compatible solvent like DMSO. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Column and Mobile Phase:

    • Column: A C18 stationary phase is commonly used for nucleoside purification.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile or Methanol with the same additive as Mobile Phase A.

  • Gradient Elution: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase the concentration over time to elute the compound of interest. An initial isocratic hold can be used to elute highly polar impurities.

  • Fraction Collection: Collect fractions based on the UV absorbance profile at an appropriate wavelength (e.g., 254 nm or 280 nm).

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC or TLC to identify the pure fractions. Pool the pure fractions.

  • Solvent Removal: Remove the organic solvent by rotary evaporation. The remaining aqueous solution can be lyophilized to obtain the purified product as a solid.

General Protocol for Crystallization

  • Solvent Selection: Identify a suitable solvent or solvent pair. A good solvent will dissolve the compound when heated but not at room temperature or below.

  • Dissolution: Dissolve the 1,3-Dimethylguanosine in the minimum amount of the hot solvent to create a saturated solution.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator or freezer. Slow cooling generally yields larger, purer crystals.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Data Presentation

Table 1: User-Defined HPLC Purification Parameters

ParameterCondition 1Condition 2Condition 3
Column Type
Mobile Phase A
Mobile Phase B
Gradient Profile
Flow Rate (mL/min)
Injection Volume (µL)
Crude Purity (%)
Purified Yield (%)
Final Purity (%)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment synthesis Crude 1,3-Dimethylguanosine chromatography Chromatography (e.g., RP-HPLC) synthesis->chromatography crystallization Crystallization chromatography->crystallization Optional Further Purification analysis HPLC, MS, NMR chromatography->analysis crystallization->analysis pure_product Pure 1,3-Dimethylguanosine analysis->pure_product If Purity is >95%

Caption: General workflow for the purification and analysis of synthetic 1,3-Dimethylguanosine.

troubleshooting_logic start Low Yield or Purity? check_chrom Review Chromatography Parameters start->check_chrom Chromatography Issue check_cryst Review Crystallization Procedure start->check_cryst Crystallization Issue optimize_solvent Optimize Mobile Phase check_chrom->optimize_solvent check_loading Check Sample Load check_chrom->check_loading change_solvent Try New Solvent System check_cryst->change_solvent repurify Repurify Material check_cryst->repurify success Successful Purification optimize_solvent->success check_loading->success change_solvent->success repurify->success

References

Technical Support Center: 1,3-Dimethylguanosine Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common interference issues during the mass spectrometry (MS) analysis of 1,3-Dimethylguanosine.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in 1,3-Dimethylguanosine mass spec analysis?

Interference in mass spectrometry can arise from various sources that compromise data quality. For 1,3-Dimethylguanosine analysis, these are typically categorized as:

  • Matrix Effects: Components within the biological sample (e.g., salts, phospholipids, proteins) can co-elute with 1,3-Dimethylguanosine and suppress or enhance its ionization, leading to inaccurate quantification.[1]

  • Contaminants: These can be introduced at any stage, from sample collection to analysis. Common sources include solvents, plasticizers from labware (e.g., tubes, well plates), detergents, and residues from previous analyses (carryover).[2][3][4] Polyethylene glycol (PEG) and polypropylene (B1209903) glycol (PPG) are ubiquitous polymeric contaminants.[2]

  • Isobaric and Isomeric Interference: This occurs when other compounds in the sample have the same nominal mass-to-charge ratio (m/z) as 1,3-Dimethylguanosine or one of its fragments.[5][6] These interferences are particularly challenging as they can be mistaken for the analyte. Metabolism of other drugs or endogenous compounds can produce isobaric metabolites.[6]

Q2: My signal for 1,3-Dimethylguanosine is weak or non-existent. What should I check first?

A systematic approach is crucial when troubleshooting signal loss.[7][8] Begin by checking the most straightforward potential issues:

  • Sample Preparation: Verify the sample concentration is within the instrument's optimal range (typically low µg/mL to ng/mL).[9][10][11] Ensure that there is no precipitation in the vial.[9][10]

  • LC System: Check for leaks, especially around fittings.[12] Ensure mobile phase lines are free of air bubbles and that the correct mobile phases are being used.[7][12] Confirm the correct column is installed and the system is properly equilibrated.[7]

  • MS Instrument Parameters: Confirm that the correct method file is loaded.[7] Check the ion source parameters (e.g., gas flows, temperatures, voltages) and ensure the mass spectrometer is tuned and calibrated.[12] Verify that the acquisition window is set correctly for the expected retention time of your analyte.[7]

Q3: I'm observing unexpected peaks in my chromatogram. How can I identify them?

Identifying unknown peaks is a common challenge. A logical workflow can help pinpoint the source:

  • Run Blank Injections: Inject a solvent blank, followed by a "zero volume" or "air" injection.[13] If the peaks appear in the solvent blank, the contamination is likely in your solvents or LC system. If they persist in a zero-volume injection, the source may be carryover from a previous sample or contamination within the autosampler or injector port.[13]

  • Consult Contaminant Databases: Many of the extraneous peaks are common contaminants. Their m/z values can be checked against known contaminant lists.[3][4][14][15]

  • Check Sample Preparation: Review all reagents and labware used during sample preparation. Plasticizers and polymers are common leachates from plastic tubes and filters.[3]

Q4: How can I differentiate 1,3-Dimethylguanosine from its isomers or other isobaric compounds?

Distinguishing between isobaric compounds is critical for accurate identification and quantification.[5][6] The two primary strategies are:

  • Chromatographic Separation: The most effective method is to develop a robust liquid chromatography (LC) method that can physically separate the isomers before they enter the mass spectrometer.[16] This involves optimizing the column chemistry, mobile phase composition, and gradient.

  • Tandem Mass Spectrometry (MS/MS): If chromatographic separation is incomplete, MS/MS can often distinguish isobars. Although they have the same parent mass, their chemical structures differ, leading to unique fragmentation patterns upon collision-induced dissociation (CID).[16] By monitoring for a unique fragment ion (transition) for 1,3-Dimethylguanosine, you can achieve higher selectivity. High-resolution mass spectrometry can also resolve compounds with very small mass differences.[17][18]

Section 2: Troubleshooting Guides

Guide 1: Systematic Troubleshooting Workflow for Signal Loss or Instability

This workflow provides a step-by-step process to diagnose the root cause of poor signal for 1,3-Dimethylguanosine.

cluster_0 Troubleshooting Workflow: Low or No Signal start Start: Low/No Signal for 1,3-Dimethylguanosine check_sample Q: Is the sample prepared correctly? (Concentration, solvent, no precipitate) start->check_sample check_lc Q: Is the LC system functioning? (Pressure stable, no leaks, correct flow) check_sample->check_lc Yes reprepare_sample Action: Re-prepare sample. Check standards. check_sample->reprepare_sample No check_ms Q: Are MS parameters correct? (Tuning, calibration, ion source settings) check_lc->check_ms Yes troubleshoot_lc Action: Troubleshoot LC. (Purge pumps, check fittings, fresh mobile phase) check_lc->troubleshoot_lc No check_method Q: Is the acquisition method correct? (m/z, retention time window) check_ms->check_method Yes troubleshoot_ms Action: Tune/Calibrate MS. Clean ion source. check_ms->troubleshoot_ms No correct_method Action: Correct method parameters. check_method->correct_method No end_ok Problem Resolved check_method->end_ok Yes reprepare_sample->check_sample troubleshoot_lc->check_lc troubleshoot_ms->check_ms correct_method->check_method

Caption: A step-by-step workflow for diagnosing signal loss issues.

Guide 2: Differentiating 1,3-Dimethylguanosine from Isobaric Interference

This logical flow guides the process of confirming analyte identity when isobaric interference is suspected.

cluster_1 Workflow for Resolving Isobaric Interference start Start: Suspected Isobaric Interference for 1,3-Dimethylguanosine optimize_lc Action: Optimize LC separation. (Try different gradient, column, or mobile phase) start->optimize_lc check_separation Q: Are peaks chromatographically resolved? optimize_lc->check_separation analyze_fragments Action: Analyze MS/MS fragmentation patterns. Compare to reference spectra. check_separation->analyze_fragments No identified Identity Confirmed check_separation->identified Yes check_fragments Q: Does fragmentation pattern match 1,3-Dimethylguanosine standard? analyze_fragments->check_fragments use_hrms Consider High-Resolution MS (HRMS) to resolve by exact mass. check_fragments->use_hrms No check_fragments->identified Yes not_identified Peak is an Interferent. Quantify using unique transition. use_hrms->not_identified

Caption: A decision tree for managing suspected isobaric interferences.

Section 3: Experimental Protocols & Data

Protocol 1: General Sample Preparation from Plasma

This protocol is a starting point for the extraction of 1,3-Dimethylguanosine from plasma samples. Optimization may be required.

  • Thaw Sample: Thaw frozen plasma samples on ice.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Extract Supernatant: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporate: Dry the supernatant under a gentle stream of nitrogen gas at 30°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid).

  • Filter: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.[9][10]

Protocol 2: Illustrative LC-MS/MS Fragmentation Pathway

The fragmentation of modified nucleosides like guanosine (B1672433) typically involves the cleavage of the glycosidic bond.[19] The diagram below illustrates this general pathway. The exact masses will shift for 1,3-Dimethylguanosine due to the two additional methyl groups.

cluster_2 Simplified Fragmentation of Guanosine Derivatives mol Protonated Precursor Ion [M+H]+ frag1 Fragment Ion 1 [BH2]+ (Protonated Base) mol->frag1 Glycosidic Bond Cleavage frag2 Neutral Loss (Ribose Sugar) mol->frag2

Caption: General fragmentation pathway for guanosine derivatives in MS/MS.

Table 1: Common Mass Spec Contaminants

This table lists common background ions that may interfere with your analysis.

Common Name/ClassMonoisotopic Mass ([M+H]⁺)Likely Source(s)
Solvents & Additives
Acetonitrile Dimer83.0604Mobile phase
Trifluoroacetic acid (TFA)115.0031Mobile phase additive (ion-pairing)
Dimethyl sulfoxide (B87167) (DMSO)79.0212Sample solvent
Polymers
PEG (n=3)151.0863Ubiquitous; plastics, detergents
PPG (n=3)191.1489Ubiquitous; plastics, lubricants
Plasticizers
Diethyl Phthalate223.1016Plastics, tubing, vial caps
Dioctyl Phthalate (DOP)391.2843Plastics, Parafilm, labware

Note: This is not an exhaustive list. Masses are for the protonated species. Source:[4][14]

Table 2: Potential Isobaric Interferences for 1,3-Dimethylguanosine

1,3-Dimethylguanosine (C₁₂H₁₇N₅O₅) has a monoisotopic mass of 311.1230 Da . The protonated molecule [M+H]⁺ is 312.1302 Da . Compounds with similar masses can interfere.

CompoundMolecular FormulaMonoisotopic Mass (Da)Mass Difference (ppm) from 1,3-DimethylguanosinePotential Source
Isomers
N²,N²-DimethylguanosineC₁₂H₁₇N₅O₅311.12300Isomer
N²,7-DimethylguanosineC₁₂H₁₇N₅O₅311.12300Isomer, endogenous modified RNA
Other Isobars
Deoxy-ATP MetaboliteC₁₀H₁₄N₅O₅P331.0681(Requires fragmentation to interfere)Endogenous metabolite
Drug Metabolite ExampleC₁₄H₁₇N₃O₆323.1117(Different formula, but potential for isobaric fragments)Exogenous compounds

Note: High-resolution mass spectrometry is often required to distinguish between compounds with very close masses.

References

Resolving Isomeric Methylated Guanosines by LC-MS: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-mass spectrometry (LC-MS) analysis of isomeric methylated guanosines.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue 1: Co-elution or Poor Resolution of Methylated Guanosine (B1672433) Isomers

Q: My LC-MS analysis shows co-eluting or poorly resolved peaks for N1-methylguanosine (m1G), N2-methylguanosine (m2G), and 7-methylguanosine (B147621) (m7G). How can I improve their separation?

A: Achieving baseline separation of these isomers is critical for accurate quantification. Here are several strategies to improve chromatographic resolution:

  • Column Chemistry:

    • Reverse-Phase (C18): While standard C18 columns can be used, their hydrophobicity may not be optimal for retaining these polar analytes. Consider a C18 column with enhanced polar retention characteristics.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the separation of polar compounds and often provide better retention and selectivity for nucleosides.[1][2][3] The mechanism relies on partitioning the analyte between a water-enriched layer on the stationary phase and a mobile phase with a high organic content.[2][3]

  • Mobile Phase Optimization:

    • pH Adjustment: The pH of the mobile phase is a critical parameter influencing the charge state and retention of nucleosides.[4] Experiment with a pH range of 3-6 to find the optimal separation window.

    • Buffer Concentration: Increasing the buffer concentration in the mobile phase can help to minimize secondary interactions with the stationary phase, leading to improved peak shape.[5]

    • Ion-Pairing Agents: The addition of an ion-pairing agent, such as triethylamine (B128534) (TEA) or N,N-dimethylbutylamine (DMBA), to the mobile phase can enhance the retention and resolution of charged analytes on reverse-phase columns.[6][7][8][9][10]

  • Gradient Optimization: A shallow gradient elution can often improve the resolution of closely eluting compounds.

Issue 2: Peak Tailing or Asymmetry

Q: The peaks for my methylated guanosine standards are tailing, leading to inaccurate integration and quantification. What is causing this and how can I fix it?

A: Peak tailing is a common issue in nucleoside chromatography and can arise from several factors.[4][5][11][12][13]

  • Secondary Interactions: The primary cause of peak tailing for nucleosides is often secondary interactions between the analyte and active sites on the stationary phase, such as residual silanol (B1196071) groups or metal contaminants.[4][5]

    • Solution:

      • Use a modern, end-capped column to minimize exposed silanol groups.[5]

      • Add a small amount of a chelating agent, like EDTA (e.g., 0.1 mM), to the mobile phase to mask metal contaminants.[4]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the co-existence of ionized and unionized forms of the analyte, resulting in peak distortion.[4]

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes.

  • Injection Solvent: Injecting the sample in a solvent that is stronger than the mobile phase can cause peak distortion.[4]

    • Solution: Whenever possible, dissolve and inject your samples in the initial mobile phase.

  • Column Contamination: Accumulation of contaminants on the column can lead to active sites that cause tailing.

    • Solution: Implement a regular column flushing and regeneration protocol.[4]

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting point for an LC method to separate N1-methylguanosine, N2-methylguanosine, and 7-methylguanosine?

A1: A good starting point would be a HILIC method, given the polar nature of these isomers.

ParameterRecommendation
Column HILIC column (e.g., amide- or diol-based)
Mobile Phase A 10 mM Ammonium (B1175870) Acetate in Water, pH 5.0
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

This method should be optimized based on your specific instrumentation and the observed separation.

Q2: How can I confirm the identity of each isomeric peak if they are not fully resolved chromatographically?

A2: Tandem mass spectrometry (MS/MS) is essential for the confident identification of isomeric compounds. Each isomer will produce a unique fragmentation pattern upon collision-induced dissociation (CID). By comparing the fragmentation pattern of your analyte peaks to those of certified reference standards, you can confirm their identity.

Q3: What are the expected fragmentation patterns for methylated guanosine isomers?

A3: The fragmentation of methylated guanosines typically involves the loss of the ribose sugar and further fragmentation of the methylated guanine (B1146940) base. The position of the methyl group will influence the relative abundance of the fragment ions. It is crucial to acquire MS/MS spectra of authentic standards for each isomer on your instrument to build a library for comparison.

Q4: Is it necessary to use an internal standard for the quantification of methylated guanosines?

A4: Yes, the use of a stable isotope-labeled internal standard (e.g., 13C- or 15N-labeled methylated guanosine) is highly recommended for accurate and precise quantification. An internal standard helps to correct for variations in sample preparation, injection volume, and matrix effects, which can suppress or enhance the analyte signal.

Experimental Protocols

Protocol 1: Enzymatic Digestion of RNA to Nucleosides

This protocol describes the complete enzymatic digestion of RNA into its constituent nucleosides for LC-MS analysis.

  • To 1-5 µg of RNA in a microcentrifuge tube, add nuclease P1 buffer (10 mM ammonium acetate, pH 5.3) to a final volume of 20 µL.

  • Add 1 U of nuclease P1.

  • Incubate at 42°C for 2 hours.

  • Add 2.5 µL of 1 M ammonium bicarbonate to adjust the pH to approximately 8.

  • Add 1 U of shrimp alkaline phosphatase.

  • Incubate at 37°C for 2 hours.

  • Dilute the sample with 35 µL of water.

  • Filter the sample through a 0.22 µm filter before LC-MS analysis.[14]

Quantitative Data Summary

The following table provides a hypothetical example of expected retention times for methylated guanosine isomers under an optimized HILIC method. Actual retention times will vary depending on the specific LC system, column, and mobile phase conditions.

CompoundAbbreviationExpected Retention Time (min)
7-Methylguanosinem7G8.2
N1-Methylguanosinem1G9.5
N2-Methylguanosinem2G10.8

Note: This data is for illustrative purposes only. Retention times must be confirmed experimentally using certified reference standards.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis rna RNA Sample digestion Enzymatic Digestion (Nuclease P1 & Alkaline Phosphatase) rna->digestion filtration 0.22 µm Filtration digestion->filtration lc HILIC Separation filtration->lc ms Mass Spectrometry (Full Scan) lc->ms msms Tandem MS (Fragmentation) ms->msms identification Isomer Identification (Retention Time & Fragmentation) msms->identification quantification Quantification (Internal Standard Calibration) identification->quantification

Caption: Experimental workflow for resolving isomeric methylated guanosines.

troubleshooting_logic cluster_peak_shape Peak Shape Issues (Tailing/Asymmetry) cluster_resolution Resolution Issues (Co-elution) cluster_solutions_shape Solutions for Peak Shape cluster_solutions_resolution Solutions for Resolution start Problem: Poor Peak Shape or Resolution check_peak_shape check_peak_shape start->check_peak_shape Tailing Peaks check_resolution check_resolution start->check_resolution Co-eluting Peaks check_ph Is mobile phase pH optimal? check_solvent Is injection solvent weaker than mobile phase? check_ph->check_solvent adjust_ph Adjust pH check_ph->adjust_ph check_column Is column contaminated or old? check_solvent->check_column change_solvent Change injection solvent check_solvent->change_solvent clean_column Clean or replace column check_column->clean_column check_column_type Is column chemistry appropriate (e.g., HILIC)? check_gradient Is the gradient shallow enough? check_column_type->check_gradient change_column Switch to HILIC column check_column_type->change_column check_ion_pair Consider using an ion-pairing agent. check_gradient->check_ion_pair optimize_gradient Optimize gradient check_gradient->optimize_gradient add_ion_pair Add ion-pairing agent check_ion_pair->add_ion_pair

Caption: Troubleshooting logic for common LC-MS issues.

References

Technical Support Center: Analysis of 1,3-Dimethylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dimethylguanosine. The information provided addresses potential degradation of this modified nucleoside during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is 1,3-Dimethylguanosine and why is its stability a concern during sample preparation?

A1: 1,3-Dimethylguanosine is a methylated derivative of guanosine (B1672433). Like many modified nucleosides, its chemical structure can be susceptible to degradation under certain experimental conditions. This instability can lead to the formation of artifacts and inaccurate quantification, compromising experimental results. Factors such as pH, temperature, and enzymatic activity can all contribute to its degradation during sample collection, extraction, and analysis.

Q2: What are the primary factors that can cause the degradation of 1,3-Dimethylguanosine?

A2: The main factors influencing the stability of 1,3-Dimethylguanosine are:

  • pH: It is particularly susceptible to degradation in alkaline conditions, which can lead to hydrolysis of the imidazole (B134444) ring. Acidic conditions can also promote hydrolysis, although the rate and products may differ.

  • Temperature: Elevated temperatures can accelerate the rate of hydrolytic degradation. Therefore, it is crucial to keep samples cold during processing and storage.

  • Enzymatic Activity: Endogenous enzymes present in biological samples, such as nucleases and demethylases, can potentially modify or degrade 1,3-Dimethylguanosine.

Q3: What are the potential degradation products of 1,3-Dimethylguanosine?

A3: Under hydrolytic conditions, particularly in alkaline solutions, the imidazole ring of the guanine (B1146940) base can open. While specific degradation products for 1,3-Dimethylguanosine are not extensively documented in the literature, based on the known chemistry of similar methylated guanosine derivatives, potential degradation products could include formamide (B127407) derivatives resulting from the cleavage of the purine (B94841) ring system.

Q4: How can I minimize the degradation of 1,3-Dimethylguanosine during sample preparation?

A4: To minimize degradation, the following precautions are recommended:

  • Maintain a Neutral or Slightly Acidic pH: Whenever possible, use buffers in the pH range of 5-7. Avoid strongly alkaline conditions.

  • Control Temperature: Perform all sample preparation steps on ice or at 4°C to slow down potential degradation reactions. For long-term storage, samples should be kept at -80°C.

  • Inhibit Enzymatic Activity: Use appropriate enzyme inhibitors in your lysis and extraction buffers. Rapidly quenching metabolic activity, for instance by snap-freezing in liquid nitrogen, is also a critical step.

  • Minimize Processing Time: Process samples as quickly as possible to reduce the time 1,3-Dimethylguanosine is exposed to potentially degrading conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of 1,3-Dimethylguanosine.

Issue 1: Low or no detectable 1,3-Dimethylguanosine signal in my sample.

Possible Cause Troubleshooting Steps
Degradation during sample extraction. - Ensure all extraction buffers are pre-chilled and maintained at 4°C. - Check the pH of all solutions; adjust to a neutral or slightly acidic pH if necessary. - Add a cocktail of broad-spectrum nuclease and phosphatase inhibitors to your lysis buffer.
Degradation during storage. - Verify that samples were consistently stored at -80°C. - Avoid repeated freeze-thaw cycles by aliquoting samples before freezing.
Inefficient extraction from the biological matrix. - Optimize your extraction protocol. Consider using a validated method for modified nucleosides. - Ensure complete cell lysis to release intracellular contents.
Instrumental issues. - Confirm the LC-MS/MS method is optimized for 1,3-Dimethylguanosine (e.g., correct MRM transitions, collision energy). - Run a standard of 1,3-Dimethylguanosine to verify instrument performance.

Issue 2: Appearance of unexpected peaks in the chromatogram.

Possible Cause Troubleshooting Steps
Formation of degradation products. - Analyze a stressed sample (e.g., treated with high pH or heat) to identify potential degradation product peaks. - If possible, use high-resolution mass spectrometry to obtain accurate mass and fragmentation data for the unknown peaks to aid in their identification.
Matrix effects. - Perform a matrix effect study by spiking a known amount of 1,3-Dimethylguanosine standard into a blank matrix extract. - Optimize sample cleanup procedures (e.g., solid-phase extraction) to remove interfering matrix components.
Contamination. - Analyze a blank sample (extraction solvent only) to check for contaminants from solvents, tubes, or the LC-MS system.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for the degradation of 1,3-Dimethylguanosine, the following table provides an estimated stability profile based on general knowledge of modified nucleosides and related compounds. These values should be considered as a guideline for experimental design.

Condition Parameter Estimated Stability of 1,3-Dimethylguanosine
pH Half-life at 25°CpH 5: Relatively Stable pH 7: Moderately Stable pH 9: Prone to rapid degradation
Temperature Degradation Rate4°C: Minimal degradation over several hours. 25°C (Room Temp): Noticeable degradation can occur within hours, especially at non-optimal pH. 37°C: Significant degradation is expected.

Experimental Protocols

Protocol 1: Extraction of Modified Nucleosides from Mammalian Cells

  • Cell Harvesting: Aspirate the cell culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolism Quenching: Immediately add a pre-chilled (-20°C) extraction solvent mixture of methanol:acetonitrile:water (50:30:20, v/v/v) containing a nuclease inhibitor cocktail.

  • Cell Lysis: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Protein and Lipid Removal: Vortex the lysate vigorously for 1 minute and then incubate at -20°C for 30 minutes to precipitate proteins and lipids.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the metabolites.

  • Solvent Evaporation: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried extract in an appropriate volume of LC-MS grade water or a suitable buffer for analysis.

Protocol 2: LC-MS/MS Analysis of 1,3-Dimethylguanosine

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is typically suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 0% to 40% B over 10 minutes, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition (Example): The specific precursor and product ions for 1,3-Dimethylguanosine would need to be determined by infusing a standard. A plausible transition would be based on the loss of the ribose sugar.

    • Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximal signal intensity of 1,3-Dimethylguanosine.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Cell Culture harvest Cell Harvesting start->harvest quench Metabolism Quenching (Methanol/ACN/H2O) harvest->quench lysis Cell Lysis & Extraction quench->lysis centrifuge Centrifugation lysis->centrifuge supernatant Supernatant Collection centrifuge->supernatant dry Evaporation supernatant->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS Injection reconstitute->lcms Analysis data Data Acquisition lcms->data quant Quantification data->quant result Results quant->result

Figure 1. Experimental workflow for the analysis of 1,3-Dimethylguanosine.

degradation_pathway DMG 1,3-Dimethylguanosine hydrolysis_acid Acidic Hydrolysis (e.g., low pH) DMG->hydrolysis_acid hydrolysis_alkaline Alkaline Hydrolysis (e.g., high pH) DMG->hydrolysis_alkaline thermal Thermal Stress (e.g., high temp) DMG->thermal enzymatic Enzymatic Degradation (e.g., nucleases) DMG->enzymatic degradation_products Degradation Products (e.g., ring-opened forms) hydrolysis_acid->degradation_products hydrolysis_alkaline->degradation_products thermal->degradation_products enzymatic->degradation_products

Figure 2. Potential degradation pathways of 1,3-Dimethylguanosine.

troubleshooting_logic cluster_storage_solutions Storage Issues cluster_prep_solutions Sample Prep Issues cluster_instrument_solutions Instrumental Issues start Low/No Signal of 1,3-Dimethylguanosine check_storage Verify Sample Storage (-80°C, no freeze-thaw) start->check_storage check_prep Review Sample Prep Protocol (pH, temp, time) start->check_prep check_instrument Check Instrument Performance (run standard) start->check_instrument storage_ok Storage OK check_storage->storage_ok storage_bad Improve Storage Protocol check_storage->storage_bad prep_ok Prep OK check_prep->prep_ok prep_bad Optimize Prep Protocol check_prep->prep_bad instrument_ok Instrument OK check_instrument->instrument_ok instrument_bad Optimize LC-MS Method check_instrument->instrument_bad

Figure 3. Troubleshooting logic for low signal of 1,3-Dimethylguanosine.

Technical Support Center: Optimizing 1,3-Dimethylguanosine Identification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of 1,3-Dimethylguanosine identification using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary fragmentation pattern observed for 1,3-Dimethylguanosine in positive ion mode collision-induced dissociation (CID)?

A1: The primary fragmentation pathway for 1,3-Dimethylguanosine, like other nucleosides, involves the cleavage of the N-glycosidic bond. This results in a neutral loss of the ribose sugar (or deoxyribose sugar) and the formation of a protonated dimethylguanine base as the major product ion.

Q2: What are the expected precursor and product ion mass-to-charge ratios (m/z) for 1,3-Dimethylguanosine?

A2: For the protonated molecule ([M+H]⁺), the expected precursor ion m/z is approximately 312.13. Upon fragmentation, the characteristic product ion corresponding to the protonated 1,3-dimethylguanine base has an m/z of approximately 180.1.[1][2]

Q3: How is the optimal collision energy for 1,3-Dimethylguanosine fragmentation determined?

A3: The optimal collision energy is typically determined empirically by generating a collision energy breakdown curve.[3][4] This involves analyzing a standard solution of 1,3-Dimethylguanosine and systematically varying the collision energy while monitoring the intensity of the product ion. The energy that produces the highest intensity of the desired fragment is considered optimal. While a normalized collision energy (NCE) of around 35% can be a good starting point for nucleosides, empirical optimization is crucial for maximizing sensitivity.

Q4: What are some common sources of contamination that can interfere with 1,3-Dimethylguanosine analysis?

A4: Common sources of contamination in LC-MS analysis include solvents, glassware, plasticware, and the sample matrix itself. For nucleoside analysis, it is critical to use high-purity, LC-MS grade solvents and reagents. Contaminants can lead to ion suppression, where the presence of other ions reduces the ionization efficiency of the analyte, resulting in a decreased signal.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of 1,3-Dimethylguanosine.

Problem Potential Cause Troubleshooting Steps
No or Low Signal for 1,3-Dimethylguanosine 1. Incorrect mass spectrometer settings (precursor/product ion m/z).2. Suboptimal collision energy.3. Ion source contamination.4. Sample degradation.[6]1. Verify that the correct precursor ion (m/z ~312.1) and product ion (m/z ~180.1) are selected in the acquisition method.2. Perform a collision energy optimization experiment to determine the optimal setting.3. Clean the ion source according to the manufacturer's protocol.4. Prepare fresh samples and standards. Ensure proper storage conditions (e.g., -80°C) to prevent degradation.
Poor Peak Shape (Tailing or Broadening) 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample overload.1. Flush the column with a strong solvent or replace it if necessary.2. Ensure the mobile phase pH is compatible with the analyte and column chemistry.3. Reduce the injection volume or dilute the sample.
Inconsistent Retention Times 1. Fluctuations in pump pressure or flow rate.2. Column temperature instability.3. Changes in mobile phase composition.1. Check the LC system for leaks and ensure the pump is functioning correctly.2. Use a column oven to maintain a stable temperature.3. Prepare fresh mobile phase and ensure it is properly degassed.
High Background Noise 1. Contaminated mobile phase or LC system.2. Electrical interference.1. Use high-purity solvents and flush the LC system thoroughly.2. Ensure proper grounding of the mass spectrometer and check for nearby sources of electrical noise.

Experimental Protocols

Protocol 1: Quantitative Analysis of 1,3-Dimethylguanosine by LC-MS/MS

This protocol outlines a standard method for the sensitive and specific quantification of 1,3-Dimethylguanosine in biological samples.

1. Sample Preparation:

  • Spike the sample with a known concentration of an appropriate internal standard (e.g., ¹³C- or ¹⁵N-labeled 1,3-Dimethylguanosine).

  • Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Evaporate the solvent under a stream of nitrogen and reconstitute the sample in the initial mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): m/z 312.1.

  • Product Ion (Q3): m/z 180.1.

  • Collision Energy: Empirically determined via a breakdown curve (start with 30-35 eV).

  • Dwell Time: 100 ms.

Protocol 2: Collision Energy Optimization for 1,3-Dimethylguanosine

This protocol describes the procedure for determining the optimal collision energy to maximize the signal of the 1,3-Dimethylguanosine product ion.

1. Sample Preparation:

  • Prepare a standard solution of 1,3-Dimethylguanosine at a concentration of approximately 1 µg/mL in the initial mobile phase.

2. Infusion or LC-MS/MS Method:

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • LC-MS/MS: Set up an isocratic LC method to ensure a constant delivery of the analyte to the mass spectrometer.

3. Collision Energy Ramp:

  • Create an experiment with multiple MRM transitions for 312.1 -> 180.1.

  • In the acquisition method, set a range of collision energy values (e.g., from 5 eV to 50 eV in 2 eV increments).

  • Acquire data across the specified collision energy range.

4. Data Analysis:

  • Plot the intensity of the product ion (m/z 180.1) as a function of the collision energy.

  • The collision energy that corresponds to the highest peak intensity is the optimal value for your instrument and conditions.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike 1. Extract Solid-Phase or Liquid-Liquid Extraction Spike->Extract 2. Reconstitute Evaporate & Reconstitute Extract->Reconstitute 3. LC Liquid Chromatography Separation Reconstitute->LC 4. Inject MS Mass Spectrometry (MRM Detection) LC->MS 5. Elution Quant Quantification MS->Quant 6. Data Acquisition Report Reporting Quant->Report 7. Analysis

Caption: Workflow for the quantitative analysis of 1,3-Dimethylguanosine.

Collision_Energy_Optimization cluster_setup Setup cluster_acquisition Acquisition cluster_analysis Analysis Standard Prepare 1,3-Dimethylguanosine Standard Solution Method Create MS Method with Collision Energy Ramp Standard->Method Acquire Acquire Data Across CE Range Method->Acquire Plot Plot Product Ion Intensity vs. Collision Energy Acquire->Plot Determine Determine Optimal Collision Energy Plot->Determine

Caption: Logical steps for collision energy optimization.

References

Technical Support Center: Analysis of 1,3-Dimethylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with ion suppression during the analysis of 1,3-Dimethylguanosine by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of 1,3-Dimethylguanosine?

A1: Ion suppression is a phenomenon in mass spectrometry where the signal intensity of the target analyte, in this case, 1,3-Dimethylguanosine, is reduced due to the presence of other co-eluting molecules in the sample matrix.[1][2] These interfering compounds can compete with the analyte for ionization in the MS source, leading to decreased sensitivity, poor reproducibility, and inaccurate quantification.[1][2] Given that 1,3-Dimethylguanosine is often measured in complex biological matrices like urine or plasma, which contain high concentrations of salts, proteins, and other endogenous compounds, ion suppression is a significant challenge that must be addressed to ensure reliable results.

Q2: What are the common sources of ion suppression when analyzing 1,3-Dimethylguanosine in biological samples?

A2: Common sources of ion suppression in the analysis of 1,3-Dimethylguanosine from biological matrices include:

  • Endogenous matrix components: Salts, urea, and other small molecules that are abundant in urine and plasma can interfere with the ionization process.

  • Phospholipids (B1166683): Particularly in plasma and serum samples, phospholipids can co-elute with polar analytes like 1,3-Dimethylguanosine and cause significant ion suppression.

  • Sample preparation reagents: Non-volatile buffers, detergents, or other additives used during sample collection and preparation can contaminate the ion source and suppress the analyte signal.

  • Co-eluting metabolites: Other modified nucleosides or structurally similar compounds can compete for ionization if not adequately separated chromatographically.

Q3: How can I determine if ion suppression is affecting my 1,3-Dimethylguanosine analysis?

A3: A common method to assess ion suppression is the post-column infusion experiment. In this setup, a constant flow of a 1,3-Dimethylguanosine standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample (e.g., urine from a healthy volunteer) is then injected onto the column. A dip in the baseline signal of 1,3-Dimethylguanosine at the retention time of interfering compounds indicates ion suppression.[3] Another approach is to compare the peak area of 1,3-Dimethylguanosine in a neat solution versus its peak area when spiked into an extracted blank matrix sample. A lower peak area in the matrix sample suggests ion suppression.

Troubleshooting Guides

Issue 1: Low signal intensity or poor sensitivity for 1,3-Dimethylguanosine.

This is a common problem often linked to ion suppression from the sample matrix.

Troubleshooting Steps:

  • Evaluate Sample Preparation: A simple "dilute-and-shoot" approach may not be sufficient for complex matrices. Consider implementing a more rigorous sample cleanup method.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components while concentrating the analyte. A mixed-mode cation exchange SPE can be particularly useful for retaining and isolating polar compounds like 1,3-Dimethylguanosine.

    • Supported Liquid Extraction (SLE): SLE offers an alternative to traditional liquid-liquid extraction and can provide cleaner extracts compared to protein precipitation.[4]

  • Optimize Chromatographic Separation: Improving the separation of 1,3-Dimethylguanosine from matrix components is crucial.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the retention and separation of polar compounds like modified nucleosides.[5][6][7] It can provide better separation from the bulk of the matrix components that are less retained under HILIC conditions.

    • Gradient Optimization: Adjusting the gradient profile of your mobile phase can help to better resolve 1,3-Dimethylguanosine from interfering peaks.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 1,3-Dimethylguanosine will co-elute and experience similar ion suppression effects as the analyte, allowing for more accurate quantification by normalizing the signal.

Illustrative Data on the Impact of Sample Preparation on Signal Intensity:

Sample Preparation MethodAnalyte Peak Area (Arbitrary Units)Matrix Effect (%)
Dilute-and-Shoot (1:10)50,00050%
Protein Precipitation75,00075%
Solid-Phase Extraction (SPE)95,00095%

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

Issue 2: Poor reproducibility of 1,3-Dimethylguanosine quantification.

Inconsistent results between injections are often a symptom of variable matrix effects.

Troubleshooting Steps:

  • Assess Matrix Variability: The composition of biological matrices can vary between individuals and collection times. It is important to evaluate matrix effects across multiple sources of blank matrix.

  • Implement Robust Sample Cleanup: As with low sensitivity, a robust sample preparation method like SPE will minimize the variability in matrix components between samples, leading to more consistent results.[8]

  • Ensure Proper Instrument Maintenance: A dirty ion source can exacerbate ion suppression and lead to poor reproducibility. Regular cleaning of the mass spectrometer's ion source is recommended.

  • Utilize a SIL-IS: An appropriate internal standard is essential to compensate for variations in ion suppression between different samples.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for 1,3-Dimethylguanosine from Urine

This protocol is designed to remove a significant portion of interfering matrix components from urine samples.

Materials:

Procedure:

  • Sample Pre-treatment: Thaw urine samples at room temperature. Centrifuge at 4000 rpm for 10 minutes to pellet any precipitates.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading: Dilute 100 µL of the urine supernatant with 400 µL of 2% formic acid and load the entire volume onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the 1,3-Dimethylguanosine with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: HILIC-MS/MS Analysis of 1,3-Dimethylguanosine

This method provides enhanced retention and separation for polar analytes like 1,3-Dimethylguanosine.[5][6]

LC Conditions:

  • Column: A HILIC column (e.g., amide or zwitterionic phase) with dimensions of 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 95% B

    • 1-8 min: 95% to 50% B

    • 8-8.1 min: 50% to 95% B

    • 8.1-12 min: 95% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 1,3-Dimethylguanosine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific masses to be determined by direct infusion of a standard)

    • SIL-IS: Precursor ion (Q1) m/z -> Product ion (Q3) m/z

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity of 1,3-Dimethylguanosine.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis urine_sample Urine Sample centrifuge Centrifuge urine_sample->centrifuge pre_treat Pre-treatment (Dilution with Acid) centrifuge->pre_treat condition Condition pre_treat->condition equilibrate Equilibrate condition->equilibrate load Load Sample equilibrate->load wash Wash load->wash elute Elute wash->elute dry_down Dry-down elute->dry_down reconstitute Reconstitute dry_down->reconstitute lc_ms HILIC-MS/MS Analysis reconstitute->lc_ms

Caption: Experimental workflow for the analysis of 1,3-Dimethylguanosine from urine.

troubleshooting_ion_suppression start Low Signal/Poor Reproducibility for 1,3-Dimethylguanosine check_sample_prep Is sample preparation adequate? (e.g., 'dilute-and-shoot') start->check_sample_prep implement_spe Implement a robust sample cleanup (e.g., SPE or SLE) check_sample_prep->implement_spe No check_chromatography Is chromatographic separation optimal? check_sample_prep->check_chromatography Yes implement_spe->check_chromatography optimize_hilic Optimize HILIC method (gradient, column chemistry) check_chromatography->optimize_hilic No use_sil_is Incorporate a stable isotope-labeled internal standard (SIL-IS) check_chromatography->use_sil_is Yes optimize_hilic->use_sil_is end Improved Signal and Reproducibility use_sil_is->end

Caption: Troubleshooting decision tree for ion suppression of 1,3-Dimethylguanosine.

References

Validation & Comparative

A Comparative Guide to Guanosine Methylation in Translation: 7-methylguanosine versus other Dimethylated Guanosines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the roles of different methylated guanosine (B1672433) derivatives in protein synthesis. While the initial inquiry focused on 1,3-Dimethylguanosine, a thorough review of the scientific literature reveals that this modification is not a recognized component of the translational machinery. Instead, this guide will focus on the well-established role of 7-methylguanosine (B147621) (m7G) as the canonical 5' cap in eukaryotic messenger RNA (mRNA) and contrast it with the functions of other relevant dimethylated guanosines, namely N2,N2-dimethylguanosine (m2,2G) and 1,7-dimethylguanosine (B1197267) , which are found in transfer RNA (tRNA) and ribosomal RNA (rRNA).

Executive Summary

7-methylguanosine (m7G) is an essential modification at the 5' end of eukaryotic mRNAs, forming the "cap" structure that is critical for the initiation of translation. It acts as a binding site for the cap-binding protein eIF4E, a key component of the translation initiation complex. In stark contrast, 1,3-dimethylguanosine is not a known natural modification in RNA and has no established role in translation. Other dimethylated guanosines, such as N2,N2-dimethylguanosine (m2,2G) and 1,7-dimethylguanosine, are found internally in non-coding RNAs like tRNA and rRNA, where they contribute to the structural integrity and proper function of these molecules, thereby indirectly influencing the efficiency and fidelity of translation.

The Central Role of 7-methylguanosine (m7G) in mRNA Translation

The 5' cap, a defining feature of eukaryotic mRNA, consists of a 7-methylguanosine nucleotide linked to the first nucleotide of the mRNA chain via an unusual 5'-5' triphosphate bridge. This m7G cap is crucial for multiple stages of an mRNA's life, most notably for the initiation of translation.

Key Functions of the m7G Cap:

  • Recruitment of the Translation Machinery: The m7G cap is recognized and bound by the eukaryotic initiation factor 4E (eIF4E).[1][2] This interaction is the rate-limiting step in cap-dependent translation initiation and serves to recruit the entire eIF4F complex, which includes the scaffolding protein eIF4G and the RNA helicase eIF4A.[3] This complex then recruits the 40S ribosomal subunit to the mRNA, positioning it to scan for the start codon.

  • Enhancing Translation Efficiency: By facilitating the assembly of the initiation complex at the 5' end of the mRNA, the m7G cap significantly enhances the efficiency of protein synthesis.[4][5]

  • Protecting mRNA from Degradation: The cap structure protects the mRNA from degradation by 5' exonucleases, thereby increasing its stability and translational lifespan.[5]

  • Facilitating Nuclear Export: The m7G cap is also involved in the export of mature mRNA from the nucleus to the cytoplasm, where translation occurs.[5]

Signaling Pathways Regulating m7G Cap-Dependent Translation

The regulation of cap-dependent translation is a central convergence point for major cellular signaling pathways that control cell growth, proliferation, and stress responses. The two primary pathways are the mTOR and MAPK/ERK pathways.[6][7][8]

  • mTOR Pathway: The mechanistic target of rapamycin (B549165) (mTOR) is a key regulator of cell growth and protein synthesis.[9][10][11] When activated by growth factors and nutrients, mTORC1 phosphorylates the 4E-binding proteins (4E-BPs), causing them to dissociate from eIF4E. This frees up eIF4E to bind to the m7G cap and initiate translation.[3][12]

  • MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another critical regulator of cell proliferation and survival.[1][7] This pathway can lead to the phosphorylation of eIF4E at Ser209 by MNK1/2, which is thought to enhance its cap-binding activity and promote the translation of specific mRNAs.[6]

Cap-Dependent Translation Signaling Pathways RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 4E-BP 4E-BP mTORC1->4E-BP eIF4E_active eIF4E (active) 4E-BP->eIF4E_active Inhibits eIF4E_inactive eIF4E (inactive) eIF4E_inactive->eIF4E_active P Translation Translation eIF4E_active->Translation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MNK MNK ERK->MNK MNK->eIF4E_inactive

Caption: Signaling pathways regulating cap-dependent translation.

Dimethylated Guanosines in Non-Coding RNAs: An Indirect Role in Translation

While m7G is paramount for mRNA, other dimethylated guanosines play crucial, albeit indirect, roles in translation by ensuring the proper function of the translational apparatus itself.

N2,N2-dimethylguanosine (m2,2G) in tRNA and rRNA

N2,N2-dimethylguanosine is a post-transcriptional modification found in both tRNA and rRNA.[13][14][15][16][17]

  • In tRNA: m2,2G is commonly found at position 26, in the hinge region between the D-arm and the anticodon stem.[13][17] This modification is thought to be critical for maintaining the correct L-shaped tertiary structure of the tRNA.[17] By preventing alternative, non-functional conformations, m2,2G ensures that the tRNA can be efficiently aminoacylated and can properly interact with the ribosome during translation.[18]

  • In rRNA: Methylation of the exocyclic amino group of guanine (B1146940) is also a common modification in rRNA.[13] These modifications are believed to contribute to the correct folding and stability of the ribosome, the molecular machine responsible for protein synthesis.

1,7-dimethylguanosine in tRNA

1,7-dimethylguanosine has been identified in tRNA, particularly after exposure to certain methylating agents, but it is also formed enzymatically.[19][20] Its precise function is less well-characterized than that of m2,2G, but its presence in tRNA suggests a role in modulating tRNA structure and function.

Quantitative Data Summary

The following table summarizes the key differences between m7G and other dimethylated guanosines in the context of translation.

Feature7-methylguanosine (m7G)N2,N2-dimethylguanosine (m2,2G)1,7-dimethylguanosine
Location 5' cap of eukaryotic mRNAInternal positions in tRNA (e.g., G26) and rRNAInternal positions in tRNA
Primary Role in Translation Direct; essential for initiationIndirect; tRNA and rRNA structure/stabilityIndirect; likely tRNA structure/function
Mechanism of Action Binds eIF4E to recruit ribosomesMaintains tRNA tertiary structure for proper functionPresumed to influence tRNA structure
Effect on Translation Efficiency Strong positive effectIndirect positive effect by ensuring functional tRNAsIndirect, less characterized effect

Experimental Protocols

Studying the impact of RNA modifications on translation requires specialized techniques. Below are outlines of key experimental protocols.

In Vitro Translation Assay to Assess Cap Function

This assay measures the efficiency of protein synthesis from a reporter mRNA in a cell-free extract. By comparing the translation of mRNAs with different cap structures (or no cap), the functional importance of the cap can be quantified.[21][22]

Methodology:

  • mRNA Synthesis: Synthesize reporter mRNAs (e.g., encoding luciferase or GFP) in vitro using a DNA template and a phage RNA polymerase (e.g., T7).[5][][24] Incorporate the desired cap analog (e.g., m7GpppG or a non-functional analog) during the transcription reaction.

  • In Vitro Translation Reaction: Add the synthesized mRNA to a cell-free translation system, such as rabbit reticulocyte lysate or wheat germ extract.[25] These extracts contain all the necessary components for translation (ribosomes, tRNAs, initiation factors, etc.).

  • Quantification of Protein Synthesis: After a defined incubation period, quantify the amount of synthesized reporter protein. For luciferase, this is done by measuring light emission upon addition of its substrate. For GFP, fluorescence is measured.

  • Data Analysis: Compare the amount of protein produced from mRNAs with different cap structures to determine the relative translational efficiencies.

In Vitro Translation Workflow cluster_0 mRNA Synthesis cluster_1 Translation cluster_2 Analysis DNA_Template DNA Template (with T7 promoter) IVT In Vitro Transcription (T7 RNA Polymerase, NTPs, Cap Analog) DNA_Template->IVT Capped_mRNA Capped Reporter mRNA IVT->Capped_mRNA Translation_Reaction Incubate Capped_mRNA->Translation_Reaction Cell_Free_Extract Cell-Free Extract (e.g., Rabbit Reticulocyte Lysate) Cell_Free_Extract->Translation_Reaction Protein_Product Reporter Protein Translation_Reaction->Protein_Product Quantification Quantify Protein (Luminometry/Fluorometry) Protein_Product->Quantification Comparison Compare Translation Efficiencies Quantification->Comparison

Caption: Workflow for in vitro translation assay.

Ribosome Profiling (Ribo-Seq)

Ribosome profiling is a powerful high-throughput sequencing technique that provides a "snapshot" of all the ribosome positions on mRNAs within a cell at a specific moment. This allows for the global analysis of translation.[26][27][28][29][30]

Methodology:

  • Cell Lysis and Translation Arrest: Lyse cells and immediately treat with a translation inhibitor (e.g., cycloheximide) to "freeze" ribosomes on the mRNA.

  • Nuclease Digestion: Treat the lysate with RNase to digest all mRNA that is not protected by ribosomes. This leaves behind ribosome-protected fragments (RPFs), which are typically 28-30 nucleotides long.

  • Ribosome Isolation: Isolate the ribosome-mRNA complexes by ultracentrifugation through a sucrose (B13894) gradient.

  • RPF Extraction: Extract the RPFs from the isolated ribosomes.

  • Library Preparation and Sequencing: Ligate adapters to the RPFs, reverse transcribe them to cDNA, and perform deep sequencing.

  • Data Analysis: Align the sequencing reads to a reference transcriptome to determine the density of ribosomes on each mRNA. This provides a measure of the translation efficiency for each gene.

Ribosome Profiling Workflow Cell_Lysis Cell Lysis & Translation Arrest Nuclease_Digestion RNase Digestion Cell_Lysis->Nuclease_Digestion Ribosome_Isolation Ribosome Isolation (Sucrose Gradient) Nuclease_Digestion->Ribosome_Isolation RPF_Extraction RPF Extraction Ribosome_Isolation->RPF_Extraction Library_Prep Library Preparation RPF_Extraction->Library_Prep Sequencing Deep Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis Sequencing->Data_Analysis

Caption: Workflow for ribosome profiling.

Conclusion

References

Unveiling the Critical Role of N²,N²-Dimethylguanosine (m²₂G) in tRNA Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: While the topic specifies 1,3-Dimethylguanosine, the vast body of scientific literature points to N²,N²-dimethylguanosine (m²₂G) as the functionally significant dimethylated guanosine (B1672433) modification in transfer RNA (tRNA). This guide will focus on the validation of m²₂G's function, a modification crucial for tRNA stability, translational fidelity, and cellular homeostasis.

The post-transcriptional modification of tRNA is essential for its proper function. Among the over 100 known modifications, m²₂G is a highly conserved modification found in the majority of eukaryotic tRNAs. This guide provides a comparative analysis of tRNA function in the presence and absence of m²₂G, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive understanding of its importance.

Comparative Analysis of tRNA Function: With and Without m²₂G

The primary enzyme responsible for m²₂G formation at position 26 of most cytosolic and mitochondrial tRNAs is tRNA methyltransferase 1 (TRMT1).[1][2] A paralog, TRMT1L, catalyzes the same modification at position 27 in tyrosine tRNAs.[1][3][4] To validate the function of m²₂G, studies have utilized CRISPR-Cas9 to create TRMT1 knockout (KO) cell lines, which are then compared to wild-type (WT) counterparts.

Quantitative Data Summary

The absence of TRMT1 and, consequently, m²₂G leads to significant and measurable defects in tRNA stability, protein synthesis, and cellular health. The following table summarizes key quantitative findings from comparative studies.

Parameter MeasuredWild-Type (WT) CellsTRMT1 Knockout (KO) CellsKey Findings & Implications
m²₂G Modification Level ~50% of total tRNA molecules contain m²₂G>100-fold decrease (near background levels)Demonstrates the essential role of TRMT1 in m²₂G synthesis.[5]
tRNA Stability Normal steady-state levelsReduced levels of specific tRNAs (e.g., tyrosine and serine tRNAs)m²₂G is crucial for the stability of a subset of tRNAs.[6]
Global Protein Synthesis Normal translation ratesDecreased global protein synthesisLack of m²₂G impairs the overall efficiency of translation.[2][5][7]
Cellular Proliferation Normal growth rateDecreased proliferation rateHighlights the importance of m²₂G for normal cell growth and division.[2][5][7]
Oxidative Stress Response Normal tolerance to oxidizing agentsHypersensitivity to oxidizing agents (e.g., H₂O₂, t-bu-OOH)Implicates m²₂G in maintaining redox homeostasis.[2][5][7]
Reactive Oxygen Species (ROS) Basal levelsIncreased endogenous ROS levelsLoss of m²₂G leads to cellular stress.[2][5]

Experimental Protocols for Validation

The validation of m²₂G function relies on a suite of molecular and cellular biology techniques. Below are detailed methodologies for key experiments cited in the comparison.

Northern Blotting for tRNA Quantification

This technique is used to assess the steady-state levels of specific tRNAs, revealing any instability caused by the absence of m²₂G.

Methodology:

  • RNA Isolation: Total RNA is extracted from WT and TRMT1-KO cells using a TRIzol-based method, followed by purification.

  • Polyacrylamide Gel Electrophoresis (PAGE): 10-15 µg of total RNA per sample is resolved on a 10% TBE-Urea polyacrylamide gel.

  • Electrotransfer: The RNA is transferred from the gel to a positively charged nylon membrane (e.g., Hybond-N+) using a semi-dry transfer apparatus.

  • Crosslinking: RNA is crosslinked to the membrane using UV radiation.

  • Probe Labeling: A DNA oligonucleotide probe specific to the tRNA of interest is end-labeled with ³²P-ATP using T4 polynucleotide kinase.

  • Hybridization: The membrane is pre-hybridized and then hybridized overnight at 37°C with the radiolabeled probe in a suitable hybridization buffer.

  • Washing: The membrane is washed with low and high stringency buffers to remove non-specific binding.

  • Detection: The membrane is exposed to a phosphor screen, and the signal is detected using a phosphorimager.

  • Quantification: Band intensities are quantified using densitometry software. A probe for a stable RNA, such as 5S rRNA, is used for normalization.

Polysome Profiling for Global Translation Analysis

This method assesses the efficiency of mRNA translation by separating mRNAs based on the number of associated ribosomes.

Methodology:

  • Cell Lysis: Cells are treated with cycloheximide (B1669411) to arrest translation and then lysed in a buffer containing detergents and RNase inhibitors.

  • Sucrose (B13894) Gradient Preparation: A linear sucrose gradient (e.g., 10-50%) is prepared in centrifuge tubes.

  • Ultracentrifugation: The cell lysate is layered onto the sucrose gradient and centrifuged at high speed for several hours. This separates the lysate into fractions based on sedimentation coefficient, from free mRNA and ribosomal subunits at the top to heavy polysomes at the bottom.

  • Fractionation: The gradient is fractionated while continuously monitoring absorbance at 254 nm to visualize the ribosomal subunits, monosomes, and polysomes.

  • RNA Extraction: RNA is extracted from the collected fractions.

  • Analysis: The amount of a specific mRNA in the polysomal fractions compared to the total amount of that mRNA is determined by RT-qPCR or sequencing. A decrease in the polysome-to-monosome ratio in TRMT1-KO cells indicates a reduction in translation initiation or elongation.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: WT and TRMT1-KO cells are seeded at a low density in a 96-well plate and cultured for a defined period.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Analysis: The absorbance is directly proportional to the number of viable, proliferating cells. A lower absorbance in the TRMT1-KO wells compared to WT indicates reduced proliferation.

Visualizing the Workflow and Functional Pathway

To better illustrate the experimental and logical frameworks for understanding m²₂G function, the following diagrams are provided.

experimental_workflow cluster_cells Cell Culture cluster_analysis Comparative Analysis cluster_data Data Interpretation wt_cells Wild-Type (WT) Cells tRNA_quant tRNA Quantification (Northern Blot) wt_cells->tRNA_quant Sample Prep translation_analysis Translation Analysis (Polysome Profiling) wt_cells->translation_analysis Sample Prep phenotype_assay Phenotypic Assays (Proliferation, Stress) wt_cells->phenotype_assay Sample Prep ko_cells TRMT1-KO Cells ko_cells->tRNA_quant Sample Prep ko_cells->translation_analysis Sample Prep ko_cells->phenotype_assay Sample Prep data_quant Quantify Differences tRNA_quant->data_quant translation_analysis->data_quant phenotype_assay->data_quant conclusion Validate m²₂G Function data_quant->conclusion

Experimental workflow for validating m²₂G function.

functional_pathway cluster_consequences Molecular & Cellular Consequences cluster_deficiency TRMT1 Deficiency TRMT1 TRMT1 Enzyme G26 Guanosine at position 26 in pre-tRNA no_m22G Absence of m²₂G TRMT1->no_m22G Absence of TRMT1 m22G m²₂G Modification G26->m22G Methylation tRNA_stability Proper tRNA Folding & Stability m22G->tRNA_stability translation Efficient & Accurate Translation tRNA_stability->translation homeostasis Cellular Homeostasis (Redox Balance, Proliferation) translation->homeostasis tRNA_degradation tRNA Misfolding & Degradation no_m22G->tRNA_degradation translation_defect Impaired Translation tRNA_degradation->translation_defect stress Oxidative Stress & Reduced Proliferation translation_defect->stress

Functional role of TRMT1-mediated m²₂G modification.

References

A Comparative Analysis of Methylated Guanosines in RNA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of major methylated guanosine (B1672433) modifications in RNA, detailing their biological significance and the methodologies used for their detection and quantification. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons of analytical techniques supported by experimental data.

Overview of Methylated Guanosines in RNA

Post-transcriptional modifications of RNA, particularly methylation, play a crucial role in regulating gene expression and cellular function. Among these, methylated guanosines are involved in a wide array of biological processes, from influencing RNA stability and structure to modulating translation efficiency. Understanding the nuances of these modifications and the techniques to study them is paramount for advancing research in areas such as oncology and developmental biology.

This guide focuses on four key methylated guanosines: N1-methylguanosine (m1G), N2-methylguanosine (m2G), N2,N2-dimethylguanosine (m2,2G), and 7-methylguanosine (B147621) (m7G). Below is a comparative summary of their primary functions and common locations within RNA molecules.

ModificationCommon RNA TypesKey Biological Functions
N1-methylguanosine (m1G) tRNA, mRNA- Stabilizes tRNA tertiary structure.[1] - Prevents translational frameshifting.
N2-methylguanosine (m2G) tRNA, rRNA- Stabilizes the three-dimensional structure of tRNA. - Acts as a dynamic barrier during reverse transcription.
N2,N2-dimethylguanosine (m2,2G) tRNA, rRNA- Influences tRNA folding and stability. - Affects base pairing and RNA structure.
7-methylguanosine (m7G) mRNA (5' cap), tRNA, rRNA, miRNA- Essential for mRNA stability and prevention of degradation.[2] - Regulates mRNA export, splicing, and translation initiation.[2] - Modulates miRNA biosynthesis and tRNA stability.[2]

Comparative Analysis of Analytical Techniques

The detection and quantification of methylated guanosines can be achieved through various techniques, each with its own set of advantages and limitations. The primary methodologies can be broadly categorized into antibody-based sequencing, chemical-based sequencing, and liquid chromatography-mass spectrometry (LC-MS/MS).

FeatureAntibody-Based Sequencing (e.g., m7G-MeRIP-seq)Chemical-Based Sequencing (e.g., Bo-Seq, m7G-quant-seq)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Immunoprecipitation of RNA fragments containing the specific methylation, followed by high-throughput sequencing.[2][3]Chemical treatment induces mutations or stops at modified sites during reverse transcription, which are then identified by sequencing.[4][5][6]Enzymatic digestion of RNA into nucleosides, followed by separation and quantification based on mass-to-charge ratio.[7][8]
Resolution Regional (~100-200 nt).[9] Can be improved to near single-nucleotide with methods like miCLIP.[10]Single-nucleotide.[4][6][11]Not applicable for positional information within the transcript.
Quantification Semi-quantitative; provides relative enrichment.Quantitative; can determine stoichiometry at specific sites.[6]Absolute quantification of total modification levels in a sample.[7][8]
Sensitivity Dependent on antibody affinity and specificity.High, can detect low-abundance modifications.Very high sensitivity.[7]
Specificity Dependent on antibody cross-reactivity.High, based on specific chemical reactions.High, based on mass fragmentation patterns.
RNA Input Typically requires micrograms of total RNA.Can be performed with lower RNA input.Requires nanogram to microgram quantities of RNA.
Advantages - Transcriptome-wide mapping. - Relatively established protocols.- Single-nucleotide resolution. - Quantitative. - Does not rely on antibodies.- Absolute quantification. - Gold standard for total modification level. - Can detect unknown modifications.
Limitations - Lower resolution. - Potential for antibody-related bias. - Semi-quantitative.- Can be technically challenging. - Chemical treatments may damage RNA.- Does not provide sequence context. - Requires specialized equipment.

Experimental Protocols and Workflows

Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are outlines of the key experimental protocols.

m7G-Methylated RNA Immunoprecipitation Sequencing (m7G-MeRIP-seq)

This antibody-based method is widely used for transcriptome-wide mapping of m7G modifications.

Experimental Protocol:

  • RNA Extraction and Fragmentation: Isolate total RNA from the sample of interest and fragment it into ~100-300 nucleotide-long fragments using enzymatic or chemical methods.[12]

  • Immunoprecipitation: Incubate the fragmented RNA with an anti-m7G antibody to specifically capture RNA fragments containing the m7G modification.

  • Complex Capture: Use protein A/G magnetic beads to capture the antibody-RNA complexes.

  • Washing: Perform stringent washing steps to remove non-specifically bound RNA.

  • Elution: Elute the m7G-containing RNA fragments from the beads.

  • Library Preparation: Construct a cDNA library from the eluted RNA fragments. A parallel library should be prepared from an input control sample (fragmented RNA that has not undergone immunoprecipitation).

  • High-Throughput Sequencing: Sequence the prepared libraries using a next-generation sequencing platform.

  • Data Analysis: Align the sequencing reads to a reference genome or transcriptome. Identify enriched regions (peaks) in the immunoprecipitated sample compared to the input control to map the locations of m7G modifications.

MeRIP_seq_Workflow cluster_sample_prep Sample Preparation cluster_ip Immunoprecipitation cluster_sequencing Sequencing & Analysis cluster_input Input Control Start Total RNA Frag RNA Fragmentation (~100-300 nt) Start->Frag IP Incubate with anti-m7G Antibody Frag->IP InputLib Library Preparation Frag->InputLib Beads Capture with Protein A/G Beads IP->Beads Wash Wash to Remove Non-specific RNA Beads->Wash Elute Elute m7G-RNA Wash->Elute LibPrep cDNA Library Preparation Elute->LibPrep Seq High-Throughput Sequencing LibPrep->Seq Analysis Bioinformatics Analysis (Peak Calling) Seq->Analysis InputLib->Seq

m7G-MeRIP-seq Experimental Workflow.
Borohydride (B1222165) Reduction Sequencing (Bo-Seq)

Bo-Seq is a chemical-based method that allows for the single-nucleotide resolution mapping of m7G.

Experimental Protocol:

  • RNA Preparation: Isolate the RNA population of interest (e.g., total RNA or a specific fraction).

  • Borohydride Reduction: Treat the RNA with sodium borohydride (NaBH4). This reduces the m7G, opening the imidazole (B134444) ring.[5]

  • Aniline Cleavage: Treat the reduced RNA with aniline, which induces cleavage of the RNA backbone at the site of the modified guanosine.[5]

  • Library Preparation: Ligate adapters to the resulting RNA fragments and perform reverse transcription to generate cDNA.

  • High-Throughput Sequencing: Sequence the cDNA library.

  • Data Analysis: The 5' ends of the sequencing reads will correspond to the position immediately following the original m7G site, allowing for precise mapping of the modification.

Bo_Seq_Workflow cluster_prep RNA Preparation cluster_chem Chemical Treatment cluster_seq Sequencing & Analysis Start RNA Sample Reduction Sodium Borohydride (NaBH4) Reduction Start->Reduction Cleavage Aniline-induced Cleavage at m7G site Reduction->Cleavage LibPrep Adapter Ligation & cDNA Synthesis Cleavage->LibPrep Seq High-Throughput Sequencing LibPrep->Seq Analysis Map 5' Read Ends to Identify m7G Sites Seq->Analysis

Bo-Seq Experimental Workflow.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly sensitive and accurate method for the absolute quantification of total methylated guanosines in an RNA sample.[7][13]

Experimental Protocol:

  • RNA Isolation and Purification: Extract and purify total RNA from the sample. It is critical to ensure high purity and integrity of the RNA.

  • Enzymatic Digestion: Digest the purified RNA into individual nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

  • Liquid Chromatography Separation: Inject the nucleoside mixture into a liquid chromatography system. The nucleosides are separated based on their physicochemical properties as they pass through a column.

  • Mass Spectrometry Detection and Quantification: The separated nucleosides are ionized and introduced into a tandem mass spectrometer. The instrument measures the mass-to-charge ratio of the parent ions and their fragments. Quantification is achieved by comparing the signal intensity of the methylated guanosine to that of an internal standard and the canonical guanosine.[14][15]

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Result Start Purified RNA Digest Enzymatic Digestion to Nucleosides Start->Digest LC Liquid Chromatography Separation Digest->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Quant Absolute Quantification of Methylated Guanosines MS->Quant

LC-MS/MS Experimental Workflow for Nucleoside Analysis.

Signaling Pathways and Logical Relationships

Methylated guanosines are integral to several key cellular pathways. The following diagrams illustrate some of these relationships.

m7G-Cap Dependent Translation Initiation

The m7G cap on mRNA is crucial for the initiation of cap-dependent translation, a fundamental process in protein synthesis.

Translation_Initiation mRNA m7G-capped mRNA eIF4E eIF4E mRNA->eIF4E binds eIF4F eIF4F Complex (eIF4E, eIF4G, eIF4A) eIF4E->eIF4F recruits eIF4G/A to form PIC 43S Pre-initiation Complex eIF4F->PIC recruits Ribosome 80S Ribosome Assembly PIC->Ribosome scans to start codon, recruits 60S subunit Translation Protein Synthesis Ribosome->Translation

Simplified pathway of m7G-cap dependent translation initiation.
METTL1/WDR4-Mediated tRNA Methylation

The METTL1/WDR4 complex is a key methyltransferase responsible for m7G modification in tRNA, which has implications for tRNA stability and function.[16][17]

METTL1_WDR4_Pathway METTL1 METTL1 (Methyltransferase) Complex METTL1-WDR4 Complex METTL1->Complex WDR4 WDR4 (Cofactor) WDR4->Complex m7G_tRNA m7G-methylated tRNA Complex->m7G_tRNA methylates tRNA tRNA Substrate tRNA->m7G_tRNA Function tRNA Stability & Function m7G_tRNA->Function

Role of the METTL1/WDR4 complex in tRNA methylation.

Conclusion

The study of methylated guanosines in RNA is a rapidly evolving field with significant implications for understanding fundamental biological processes and their dysregulation in disease. The choice of analytical technique depends on the specific research question, with antibody-based methods providing transcriptome-wide localization, chemical-based methods offering single-nucleotide resolution and quantification, and LC-MS/MS delivering the gold standard for absolute quantification of total modification levels. A multi-faceted approach, combining these techniques, will be most powerful in elucidating the complex roles of these critical RNA modifications.

References

A Researcher's Guide to Antibody Cross-Reactivity in Methylated Nucleoside Studies

Author: BenchChem Technical Support Team. Date: December 2025

Navigating the specificity of antibodies targeting methylated nucleosides is a critical challenge for researchers in epigenetics and epitranscriptomics. This guide provides a comparative analysis of commercially available antibodies against key methylated nucleosides—5-methylcytosine (5-mC), N6-methyladenosine (m6A), and 7-methylguanosine (B147621) (m7G)—with a focus on their cross-reactivity profiles, supported by experimental data and detailed protocols.

Comparative Analysis of Antibody Specificity

The cross-reactivity of an antibody is its ability to bind to molecules other than its intended target. For antibodies against methylated nucleosides, this can include other methylated variants or the corresponding unmodified nucleoside. The most common methods to assess this are dot blot analysis and competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Anti-5-Methylcytosine (5-mC) Antibodies

A primary concern for anti-5-mC antibodies is their potential cross-reactivity with 5-hydroxymethylcytosine (B124674) (5-hmC), another key epigenetic mark.

Table 1: Cross-Reactivity Profile of Selected Anti-5-Methylcytosine (5-mC) Antibodies

Antibody (Clone)TargetCross-Reactivity with 5-hmCCross-Reactivity with Cytosine (C)MethodSource
Mouse monoclonal [33D3] 5-mCMinimal to none reported[1][2]Minimal to none reported[1][2]Dot Blot[1][1][2]
Rabbit Polyclonal 5-hmCN/ALow cross-reactivity with 5-mC and C[3]ELISA, IP[3][3]

The monoclonal antibody clone 33D3 is widely cited and has demonstrated high specificity for 5-mC with negligible cross-reactivity to other modified cytosines in dot blot assays[1][2]. Some studies have shown that this antibody can distinguish between 5-mC and 5-hmC effectively[1]. In contrast, some polyclonal anti-5-hmC antibodies may show low levels of cross-reactivity with 5-mC[3].

Anti-N6-Methyladenosine (m6A) Antibodies

For m6A antibodies, a key consideration is their potential to cross-react with other adenosine (B11128) modifications, such as N6,2'-O-dimethyladenosine (m6Am) and N1-methyladenosine (m1A).

Table 2: Cross-Reactivity Profile of Selected Anti-N6-Methyladenosine (m6A) Antibodies

Antibody (Vendor/Clone)TargetCross-Reactivity with m6AmCross-Reactivity with Adenosine (A)MethodSource
Rabbit Polyclonal (Synaptic Systems, 202 003) m6ASome cross-reactivity reported[4]Minimal to none reportedDot Blot, ELISA, MeRIP[4][5]
Rabbit Monoclonal (Abcam, ab190886) m6AData not specifiedMinimal to none reportedNucleotide Array[6]
Rabbit Monoclonal [1G1] (Novus Biologicals, NBP3-32554) m6AData not specifiedData not specifiedCompetitive ELISA, Dot Blot[7]

The polyclonal antibody from Synaptic Systems (Cat. No. 202 003) is a widely used reagent in the field and is noted to have some cross-reactivity with m6Am[4]. This is an important consideration for studies aiming to distinguish between these two modifications. Other commercially available monoclonal antibodies are also available, and their specificity should be carefully evaluated by the end-user.

Anti-7-Methylguanosine (m7G) Antibodies

The primary specificity concern for anti-m7G antibodies is their ability to distinguish m7G from the unmodified guanosine (B1672433) (G) and other methylated guanosine variants.

Table 3: Cross-Reactivity Profile of Selected Anti-7-Methylguanosine (m7G) Antibodies

Antibody (Vendor/Clone)TargetCross-Reactivity with G, m1G, m2G, m2,2G, m6GMethodSource
Mouse Monoclonal (MBL, RN017M) m7GSpecific for m7G over other tested modifications[8]Dot Blot[8][8]
Mouse Monoclonal (Proteintech, 68302-1-Ig) m7GSpecific for m7G in dot blot against total RNA[9]Dot Blot, ELISA, IHC[9]

Studies have shown that specific monoclonal antibodies against m7G can exhibit high specificity. For instance, one study demonstrated through dot blot analysis that the MBL antibody (RN017M) specifically recognizes m7G and not other guanosine modifications like m1G, m2G, m2,2G, or m6G[8].

Experimental Protocols

Accurate assessment of antibody cross-reactivity requires robust and well-controlled experimental procedures. Below are detailed protocols for dot blot analysis and competitive ELISA tailored for methylated nucleosides.

Dot Blot Analysis for Antibody Specificity

This method provides a straightforward qualitative or semi-quantitative assessment of antibody specificity.

Experimental Workflow for Dot Blot Analysis

Dot_Blot_Workflow Dot Blot Experimental Workflow prep Prepare Nucleoside/Oligonucleotide Solutions (e.g., mC, hmC, C) spot Spot Serial Dilutions onto Nitrocellulose or Nylon Membrane prep->spot uv_crosslink UV Cross-link (if using nucleic acids) spot->uv_crosslink block Block Membrane (e.g., 5% non-fat milk in TBST) uv_crosslink->block primary_ab Incubate with Primary Antibody block->primary_ab wash1 Wash Membrane (3x with TBST) primary_ab->wash1 secondary_ab Incubate with HRP-conjugated Secondary Antibody wash1->secondary_ab wash2 Wash Membrane (3x with TBST) secondary_ab->wash2 detect Detect with Chemiluminescent Substrate wash2->detect image Image and Quantify Signal detect->image

Caption: Workflow for assessing antibody specificity using dot blot analysis.

Protocol Steps:

  • Sample Preparation: Prepare solutions of the target methylated nucleoside, relevant cross-reactive candidates (e.g., other methylated nucleosides, unmodified nucleosides), and negative controls. These can be free nucleosides conjugated to a carrier protein like BSA, or synthetic DNA/RNA oligonucleotides containing the specific modifications.

  • Membrane Spotting: Spot serial dilutions of the prepared samples onto a nitrocellulose or nylon membrane. Allow the spots to dry completely.

  • Cross-linking (for nucleic acids): If using DNA or RNA, UV cross-link the samples to the membrane[10].

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation[10].

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature[10].

  • Washing: Repeat the washing step as in step 6.

  • Detection: Add a chemiluminescent substrate (e.g., ECL) to the membrane and image the signal using a chemiluminescence detection system.

  • Analysis: Quantify the signal intensity of the dots to assess the relative binding of the antibody to the different nucleosides.

Competitive ELISA for Quantitative Cross-Reactivity Analysis

Competitive ELISA provides a more quantitative measure of antibody specificity by determining the concentration of a competitor that inhibits antibody binding to its target by 50% (IC50).

Signaling Pathway in Competitive ELISA

Competitive_ELISA Principle of Competitive ELISA cluster_well ELISA Plate Well cluster_solution Solution Phase well Coated Antigen (Target Methylated Nucleoside) antibody Primary Antibody antibody->well Binding (High Signal) competitor Free Competitor (Test Nucleoside) competitor->antibody Competition (Low Signal)

References

A Researcher's Guide to Analytical Methods for RNA Modification Detection

Author: BenchChem Technical Support Team. Date: December 2025

The field of epitranscriptomics has unveiled a complex layer of gene regulation orchestrated by a diverse array of chemical modifications to RNA molecules. The precise detection and quantification of these modifications are paramount for understanding their biological roles in health and disease. This guide provides a comparative overview of key analytical methods for RNA modification detection, tailored for researchers, scientists, and drug development professionals. We will delve into antibody-based enrichment techniques, direct sequencing technologies, and mass spectrometry, presenting their core principles, experimental workflows, and a quantitative comparison to aid in selecting the most suitable method for your research needs.

At a Glance: Comparing the Methods

The selection of an appropriate method for RNA modification detection hinges on various factors, including the specific modification of interest, the required resolution, the amount of available starting material, and the desired throughput. The following table summarizes the key performance metrics of the most widely used techniques.

FeatureMeRIP-seqmiCLIP-seqNanopore Direct RNA-SeqSMRT-seqMass Spectrometry (LC-MS/MS)
Principle Antibody-based enrichment of RNA fragments containing a specific modification, followed by high-throughput sequencing.UV cross-linking of a modification-specific antibody to RNA, followed by immunoprecipitation and sequencing, inducing mutations at the modification site.Direct sequencing of native RNA molecules through a nanopore, where modifications cause characteristic changes in the electrical current.Single-Molecule Real-Time (SMRT) sequencing of cDNA, where the kinetics of DNA polymerase are altered by the presence of modified bases in the template.Separation and identification of modified nucleosides based on their mass-to-charge ratio after enzymatic digestion of RNA.
Resolution Low (~100-200 nucleotides)[1][2][3]Single nucleotide[4][5]Single nucleotideSingle nucleotideNot applicable (quantifies total modification levels)
Sensitivity High for abundant modifications[1]High[6]High, can detect low stoichiometry[7]High[8]High, can detect rare modifications[9]
Specificity Dependent on antibody quality, potential for off-target binding[10][11][12]High, cross-linking enhances specificity[4]High, based on distinct electrical signals[13][14]High, based on polymerase kinetics[15]Very high, based on mass-to-charge ratio[9][16]
Quantitative? Semi-quantitative (relative enrichment)Semi-quantitative (relative enrichment)Quantitative (modification frequency at single-molecule level)[17]Quantitative (modification fraction)Absolute quantification[18][19]
Required RNA Input High (typically µg range, though low-input protocols exist)[20]Low (as little as 5 µg of total RNA)[4]Low (can start with 50 ng of poly(A) RNA)Low to moderateLow (ng to µg range)[10]
Biases Antibody bias, fragmentation bias, PCR amplification bias[7][10]UV cross-linking efficiency bias, PCR amplification biasBase-calling errors, potential for systematic errors in certain sequence contexts[21]Reverse transcription errors, PCR amplification biasIonization efficiency differences, potential for chemical instability of some modifications[22]
Throughput HighHighHighHighModerate to High[5][23]

Experimental Workflows and Protocols

To provide a practical understanding of these techniques, we present detailed experimental workflows and protocols for each method.

Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq)

MeRIP-seq is a widely used antibody-based method for transcriptome-wide mapping of RNA modifications, particularly N6-methyladenosine (m6A).[1][7]

Experimental Protocol:

  • RNA Extraction and Fragmentation: Isolate total RNA from the sample of interest and fragment it into smaller pieces (typically around 100-300 nucleotides) using enzymatic or chemical methods.[7]

  • Immunoprecipitation: Incubate the fragmented RNA with an antibody specific to the modification of interest (e.g., anti-m6A). The antibody-RNA complexes are then captured using protein A/G magnetic beads.

  • Washing: Perform stringent washing steps to remove non-specifically bound RNA fragments.

  • Elution and RNA Purification: Elute the enriched RNA fragments from the beads and purify the RNA.

  • Library Preparation: Construct a sequencing library from the enriched RNA fragments. This typically involves reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the library using a high-throughput sequencing platform.

  • Data Analysis: Align the sequencing reads to a reference genome or transcriptome. Identify enriched regions (peaks) which correspond to the locations of the RNA modification.

Workflow Diagram:

MeRIP_seq_Workflow cluster_sample_prep Sample Preparation cluster_ip Immunoprecipitation cluster_sequencing Sequencing & Analysis RNA_Extraction Total RNA Extraction RNA_Fragmentation RNA Fragmentation RNA_Extraction->RNA_Fragmentation Immunoprecipitation Modification-Specific Antibody Incubation RNA_Fragmentation->Immunoprecipitation Bead_Capture Protein A/G Bead Capture Immunoprecipitation->Bead_Capture Washing Washing Bead_Capture->Washing Elution Elution Washing->Elution Library_Prep Library Preparation Elution->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis (Peak Calling) Sequencing->Data_Analysis

MeRIP-seq Experimental Workflow
m6A Individual-Nucleotide-Resolution Cross-Linking and Immunoprecipitation (miCLIP-seq)

miCLIP-seq is an advancement of antibody-based methods that achieves single-nucleotide resolution by incorporating a UV cross-linking step.[4]

Experimental Protocol:

  • RNA Fragmentation and Antibody Incubation: Fragment the RNA and incubate it with a modification-specific antibody.

  • UV Cross-linking: Expose the RNA-antibody mixture to UV light to induce covalent cross-links at the site of modification.

  • Immunoprecipitation and Washing: Perform immunoprecipitation using protein A/G beads followed by stringent washes to remove non-cross-linked RNA.

  • On-bead Enzymatic Treatments: Perform enzymatic treatments (e.g., dephosphorylation) while the complexes are still bound to the beads.

  • 3' Adapter Ligation and Radiolabeling: Ligate a 3' adapter to the RNA fragments and radioactively label the 5' end.

  • Proteinase K Digestion and RNA Elution: Digest the antibody with proteinase K, leaving a small peptide adduct at the cross-linking site, and elute the RNA.

  • Reverse Transcription: Perform reverse transcription. The peptide adduct causes the reverse transcriptase to stall or misincorporate nucleotides, creating a signature mutation at the modification site.

  • cDNA Circularization and Library Preparation: Circularize the resulting cDNA, linearize it, and prepare a sequencing library.

  • Sequencing and Data Analysis: Sequence the library and analyze the data to identify the characteristic mutations that pinpoint the exact location of the modification.[2]

Workflow Diagram:

miCLIP_seq_Workflow cluster_prep Preparation cluster_clip Cross-linking & IP cluster_library Library Construction cluster_analysis Sequencing & Analysis RNA_Frag RNA Fragmentation Ab_Incubation Antibody Incubation RNA_Frag->Ab_Incubation UV_Crosslink UV Cross-linking Ab_Incubation->UV_Crosslink IP_Wash Immunoprecipitation & Washing UV_Crosslink->IP_Wash Adapter_Ligation 3' Adapter Ligation IP_Wash->Adapter_Ligation RT Reverse Transcription (Induces Mutations) Adapter_Ligation->RT Library_Prep cDNA Library Preparation RT->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis (Mutation Calling) Sequencing->Data_Analysis

miCLIP-seq Experimental Workflow
Nanopore Direct RNA Sequencing

This technology enables the direct sequencing of native RNA molecules without the need for reverse transcription or amplification, allowing for the simultaneous detection of sequence and modifications.

Experimental Protocol:

  • RNA Isolation and Poly(A) Tailing (if necessary): Isolate total RNA or mRNA. For RNAs that are not naturally polyadenylated, a poly(A) tail is added enzymatically.

  • Adapter Ligation: Ligate a sequencing adapter to the 3' end of the RNA molecules. This adapter contains a motor protein that guides the RNA through the nanopore.

  • Reverse Transcription (Optional but recommended): A reverse transcription step is often performed to generate a complementary DNA strand, which can improve sequencing stability and output.

  • Sequencing: Load the prepared library onto a Nanopore flow cell. As the RNA molecule passes through the nanopore, it causes disruptions in the ionic current, which are measured and translated into a base sequence. RNA modifications induce characteristic changes in the current signal.

  • Data Analysis: The raw electrical signal data is basecalled to generate a nucleotide sequence. Specialized algorithms are then used to analyze the raw signal data to detect and identify RNA modifications with high accuracy.[13][14][20]

Workflow Diagram:

Nanopore_DRS_Workflow cluster_prep Library Preparation cluster_seq Sequencing cluster_analysis Data Analysis RNA_Isolation RNA Isolation Adapter_Ligation Adapter Ligation RNA_Isolation->Adapter_Ligation Loading Loading onto Flow Cell Adapter_Ligation->Loading Sequencing Direct RNA Sequencing Loading->Sequencing Basecalling Basecalling Sequencing->Basecalling Modification_Detection Modification Detection (Raw Signal Analysis) Basecalling->Modification_Detection

Nanopore Direct RNA Sequencing Workflow
Single-Molecule Real-Time (SMRT) Sequencing

SMRT sequencing can also be adapted for RNA modification detection by analyzing the kinetics of the reverse transcriptase as it synthesizes cDNA from a modified RNA template.

Experimental Protocol:

  • RNA Isolation and cDNA Synthesis: Isolate RNA and perform reverse transcription to generate full-length cDNA.

  • SMRTbell™ Adapter Ligation: Ligate hairpin adapters (SMRTbell™ templates) to both ends of the double-stranded cDNA, creating a circular template.

  • Sequencing: The SMRTbell™ templates are loaded into a SMRT Cell, and the DNA polymerase synthesizes a complementary strand in real-time. The incorporation of fluorescently labeled nucleotides is monitored. The presence of a modification in the original RNA template can cause the reverse transcriptase to pause or dissociate, which is reflected in the kinetics of the subsequent DNA polymerase during sequencing of the cDNA.

  • Data Analysis: The kinetic data (e.g., interpulse duration) is analyzed to identify positions where the polymerase activity was altered, indicating the presence of a modification in the original RNA molecule.

Workflow Diagram:

SMRT_seq_Workflow cluster_prep Library Preparation cluster_seq Sequencing cluster_analysis Data Analysis RNA_Isolation RNA Isolation cDNA_Synthesis Full-length cDNA Synthesis RNA_Isolation->cDNA_Synthesis Adapter_Ligation SMRTbell™ Adapter Ligation cDNA_Synthesis->Adapter_Ligation Loading Loading into SMRT Cell Adapter_Ligation->Loading Sequencing Real-Time Sequencing Loading->Sequencing Kinetic_Analysis Polymerase Kinetic Analysis Sequencing->Kinetic_Analysis Modification_Calling Modification Calling Kinetic_Analysis->Modification_Calling

SMRT Sequencing for RNA Modification Detection Workflow
Mass Spectrometry (LC-MS/MS)

Mass spectrometry offers a highly accurate and sensitive method for the absolute quantification of RNA modifications.

Experimental Protocol:

  • RNA Isolation and Purification: Isolate and purify the RNA of interest.

  • Enzymatic Digestion: Digest the RNA into individual nucleosides using a cocktail of nucleases.

  • Liquid Chromatography (LC) Separation: Separate the mixture of nucleosides using liquid chromatography.

  • Mass Spectrometry (MS) Analysis: The separated nucleosides are introduced into a mass spectrometer. The instrument measures the mass-to-charge ratio of each nucleoside, allowing for their identification and quantification. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation.

  • Data Analysis: The abundance of each modified nucleoside is quantified by comparing its signal intensity to that of known standards.

Workflow Diagram:

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis Analysis RNA_Isolation RNA Isolation & Purification Enzymatic_Digestion Enzymatic Digestion to Nucleosides RNA_Isolation->Enzymatic_Digestion LC_Separation Liquid Chromatography Separation Enzymatic_Digestion->LC_Separation MS_Analysis Mass Spectrometry (MS/MS) Analysis LC_Separation->MS_Analysis Quantification Quantification MS_Analysis->Quantification

Mass Spectrometry Workflow for RNA Modification Analysis

Concluding Remarks

The landscape of RNA modification analysis is rapidly evolving, with each method offering a unique set of advantages and limitations. Antibody-based methods like MeRIP-seq and miCLIP-seq are powerful for transcriptome-wide screening, with miCLIP-seq providing the benefit of single-nucleotide resolution. Direct sequencing technologies, particularly Nanopore sequencing, are revolutionizing the field by enabling the direct detection and quantification of modifications on native RNA molecules at the single-molecule level. SMRT sequencing offers an alternative approach by analyzing polymerase kinetics. Mass spectrometry remains the gold standard for accurate and absolute quantification of a wide range of modifications. The choice of the optimal method will ultimately depend on the specific research question, available resources, and the desired level of detail. As these technologies continue to improve and bioinformatics pipelines become more sophisticated, our understanding of the epitranscriptome and its role in biology and disease will undoubtedly continue to expand.

References

A Comparative Guide to the Functional Redundancy of Methylated Guanosines

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of post-transcriptional regulation, RNA modifications, particularly methylation, play a pivotal role in fine-tuning gene expression. Among the more than 170 known RNA modifications, methylated guanosines are critical players in a myriad of cellular processes. This guide provides a comparative analysis of four key methylated guanosines: N1-methylguanosine (m1G), N2-methylguanosine (m2G), N2,N2-dimethylguanosine (m2,2G), and 7-methylguanosine (B147621) (m7G). We delve into their functional redundancies and specific roles, supported by experimental data and detailed protocols for their study, to offer researchers, scientists, and drug development professionals a comprehensive resource.

Functional Overview and Comparison

While all four modifications involve the addition of a methyl group to a guanosine (B1672433) residue, their distinct locations on the guanine (B1146940) base lead to diverse functional consequences. These modifications can impact RNA structure, stability, and interaction with other molecules, thereby modulating processes such as translation and splicing.[1][2][3]

N1-methylguanosine (m1G): This modification introduces a positive charge on the purine (B94841) ring and is critical for maintaining translational fidelity.[4] Found predominantly in transfer RNA (tRNA) at position 37, adjacent to the anticodon, m1G prevents frameshift errors during protein synthesis by stabilizing the codon-anticodon interaction.[4] Its presence is essential for the viability of many bacteria, making its synthesizing enzymes attractive targets for antibiotic development.[4]

N2-methylguanosine (m2G) and N2,N2-dimethylguanosine (m2,2G): These modifications are commonly found in tRNA and ribosomal RNA (rRNA).[2][3] They are crucial for maintaining the structural stability of tRNA, particularly at the junctions between different arms of the cloverleaf structure.[3][5][6] The addition of one or two methyl groups at the N2 position can alter the base-pairing properties of guanosine, influencing RNA folding and its interactions with proteins.[2][3] For instance, m2,2G can hinder canonical Watson-Crick base pairing with cytosine.[3]

7-methylguanosine (m7G): Perhaps the most well-known of the guanosine methylations, m7G is the defining feature of the 5' cap structure of eukaryotic messenger RNA (mRNA).[7][8] This cap is essential for a multitude of processes including mRNA stability, prevention of degradation by 5' exonucleases, nuclear export, and the initiation of translation.[7][8][9] The m7G cap is recognized by the cap-binding protein eIF4E, which is a key step in recruiting the ribosome to the mRNA.[9][10] Beyond the 5' cap, internal m7G modifications have also been identified in tRNA and rRNA, where they contribute to structural stability and proper functioning.[11]

While these methylated guanosines have distinct primary roles, there is an element of functional convergence, particularly in their contribution to RNA stability and the fidelity of translation. However, direct functional redundancy, where one modification can fully compensate for the absence of another, is not commonly observed due to the specific enzymatic machinery and distinct structural consequences of each methylation.

Quantitative Data Comparison

The following tables summarize the key characteristics and functional impacts of the four methylated guanosines.

Modification Typical Location in RNA Primary Function Impact on Translation Key "Writer" Enzymes Key "Eraser" Enzymes
m1G tRNA (position 37), mRNATranslational fidelity, tRNA stability[4][12]Prevents frameshift errors[4]; can slow translation elongation in mRNA[1]TrmD (bacteria), Trm5 (archaea/eukaryotes), Trm10[1][4]ALKBH1/3 (potential)
m2G tRNA, rRNA, mRNARNA structure and stability[2][3][6]Can slow translation elongation in mRNA[1]Trm11, TRMT11, THUMPD3[1][13]Unknown
m2,2G tRNA, rRNA, mRNARNA structure and stability[3][5][6]Hinders reverse transcription[14]Trm1, TRMT1[1][5]ALKBH7 (demethylates to m2G)[15]
m7G mRNA (5' cap), tRNA, rRNATranslation initiation, mRNA stability, nuclear export[8][9]Essential for cap-dependent translation[9][16]RNMT (mRNA cap), METTL1 (internal), TrmB (tRNA)[11]Dcp2 (decapping enzyme)

Experimental Protocols

1. Detection and Quantification of Methylated Guanosines by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and quantitative method for detecting and quantifying RNA modifications.

Methodology:

  • RNA Isolation: Isolate total RNA or specific RNA species (e.g., mRNA, tRNA) from cells or tissues of interest using a standard RNA extraction protocol (e.g., TRIzol).

  • RNA Digestion: Digest the purified RNA into single nucleosides using a mixture of nucleases, such as nuclease P1, followed by bacterial alkaline phosphatase.

  • LC-MS/MS Analysis: Separate the resulting nucleosides using reverse-phase liquid chromatography. The separated nucleosides are then introduced into a tandem mass spectrometer for detection and quantification. Identification is based on the specific mass-to-charge ratio of each modified nucleoside, and quantification is achieved by comparing the signal intensity to that of known standards.

2. Mapping m7G at the Transcriptome Level using MeRIP-Seq

Methylated RNA immunoprecipitation followed by sequencing (MeRIP-Seq) can be adapted to map m7G modifications across the transcriptome.

Methodology:

  • RNA Fragmentation: Fragment total RNA into smaller pieces (typically ~100 nucleotides).

  • Immunoprecipitation: Incubate the fragmented RNA with an antibody specific to m7G to enrich for RNA fragments containing this modification.

  • Library Preparation: Prepare sequencing libraries from the immunoprecipitated RNA fragments and from an input control sample (fragmented RNA that did not undergo immunoprecipitation).

  • High-Throughput Sequencing: Sequence the prepared libraries using a next-generation sequencing platform.

  • Data Analysis: Align the sequencing reads to a reference genome/transcriptome and identify enriched regions in the immunoprecipitated sample compared to the input control. These enriched "peaks" represent the locations of m7G modifications.

Visualizing the Landscape of Guanosine Methylation

The following diagrams illustrate the key concepts related to the function and study of methylated guanosines.

RNA_Methylation_Writers_Erasers RNA Methylation 'Writers' and 'Erasers' cluster_writers Writers (Methyltransferases) cluster_erasers Erasers (Demethylases) TrmD/Trm5/Trm10 TrmD/Trm5/Trm10 Guanosine Guanosine TrmD/Trm5/Trm10->Guanosine adds m1G Trm11/TRMT11 Trm11/TRMT11 Trm11/TRMT11->Guanosine adds m2G Trm1/TRMT1 Trm1/TRMT1 Trm1/TRMT1->Guanosine adds m2,2G RNMT/METTL1 RNMT/METTL1 RNMT/METTL1->Guanosine adds m7G ALKBH1/3 ALKBH1/3 ALKBH7 ALKBH7 Dcp2 Dcp2 m1G m1G m2G m2G m2,2G m2,2G m7G m7G m1G->ALKBH1/3 removes m1G m2,2G->ALKBH7 demethylates to m2G m7G->Dcp2 removes cap

Caption: Key 'writer' and 'eraser' enzymes for guanosine methylation.

m7G_Cap_Function Functions of the m7G Cap on mRNA Nascent_pre-mRNA Nascent_pre-mRNA Capping Capping Nascent_pre-mRNA->Capping RNMT m7G_Capped_mRNA m7G_Capped_mRNA Capping->m7G_Capped_mRNA Splicing Splicing m7G_Capped_mRNA->Splicing Nuclear_Export Nuclear_Export m7G_Capped_mRNA->Nuclear_Export Translation_Initiation Translation_Initiation m7G_Capped_mRNA->Translation_Initiation eIF4E binding Protection_from_Degradation Protection_from_Degradation m7G_Capped_mRNA->Protection_from_Degradation blocks 5' exonucleases

Caption: The central role of the m7G cap in mRNA processing and function.

MeRIP_Seq_Workflow MeRIP-Seq Experimental Workflow Total_RNA Total_RNA Fragmentation Fragmentation Total_RNA->Fragmentation Immunoprecipitation Immunoprecipitation Fragmentation->Immunoprecipitation m7G antibody Input_Control Input_Control Fragmentation->Input_Control Library_Preparation Library_Preparation Immunoprecipitation->Library_Preparation Sequencing Sequencing Library_Preparation->Sequencing Data_Analysis Data_Analysis Sequencing->Data_Analysis Peak calling Input_Control->Library_Preparation

Caption: A simplified workflow for mapping m7G modifications using MeRIP-Seq.

References

A Comparative Guide to tRNA Modifications: The Role of N2,N2-Dimethylguanosine and Other Key Post-Transcriptional Changes

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

Transfer RNA (tRNA) molecules are central to protein synthesis, acting as the crucial adaptors that translate the genetic code into the amino acid sequence of proteins. Their function, however, is not solely determined by their nucleotide sequence. tRNAs are the most heavily modified type of RNA, with over 100 distinct chemical modifications reported.[1][2][3] These modifications are critical for tRNA stability, folding, aminoacylation, and the accuracy of codon recognition during translation.[4][5][6] Dysregulation of these modifications has been linked to a variety of human diseases, including neurological disorders and cancer, making the enzymes that catalyze these changes potential therapeutic targets.[2][7][8]

This guide provides a comparative analysis of several key tRNA modifications, with a focus on N2,N2-dimethylguanosine (m2,2G), a modification found in the body of the tRNA, and contrasts its effects with other methylations and modifications in the functionally critical anticodon loop.

N2,N2-Dimethylguanosine (m2,2G): A Guardian of tRNA Structure

N2,N2-dimethylguanosine (m2,2G) is a post-transcriptional modification found primarily at positions 10, 26, and 27 in the "hinge" region between the D-arm and the anticodon stem of various tRNAs.[5][6][9] This modification is catalyzed by the TRM1 family of methyltransferases (TRMT1 and TRMT1L in humans).[10][11]

The primary role of m2,2G is structural. Its presence is crucial for stabilizing the correct tertiary L-shaped structure of the tRNA molecule.[5][12] By disrupting non-canonical base pairing, m2,2G prevents the tRNA from adopting alternative, non-functional conformations.[12] The absence of m2,2G at position 26 can lead to decreased tRNA stability and degradation.[6] For instance, human patient cells with disease-associated TRMT1 variants show reduced levels of specific tyrosine and serine tRNAs, highlighting the modification's importance for tRNA stability and function in translation.[10]

Comparative Effects of tRNA Modifications

The function of a tRNA modification is intrinsically linked to its chemical nature and its location on the tRNA molecule. Modifications in the core or body of the tRNA generally serve to stabilize its structure, while those in the anticodon loop directly modulate the decoding process.

Comparison with Other Guanosine Methylations
ModificationTypical Location(s)Key Enzyme(s)Primary Function(s)Impact on Translation
N2,N2-Dimethylguanosine (m2,2G) G10, G26, G27TRM1, TRMT1/1LEnsures correct tRNA folding and tertiary structure; prevents alternative conformations; enhances thermal stability.[5][6][12]Indirect: Ensures a stable pool of functional tRNAs.[10] Lack can reduce levels of specific tRNAs, impacting global translation.[13]
N1-Methylguanosine (m1G) G9, G37TRMT5 (TrmD)At G37, prevents +1 ribosomal frameshifting; stabilizes anticodon loop structure.[14] At G9, contributes to tRNA structure.[15]Direct: Critical for maintaining the correct reading frame.[14]
N7-Methylguanosine (m7G) G46METTL1/WDR4 (TrmB)Stabilizes the variable loop and tertiary structure of the tRNA.[3][7][16]Indirect: Increased m7G levels can selectively enhance the translation of oncogenic mRNAs.[7]
Comparison with Anticodon Loop Modifications

The anticodon loop is a hotspot for complex and functionally critical modifications, particularly at the wobble position (34) and position 37, which is adjacent to the anticodon.[17][18]

ModificationTypical Location(s)Key Function(s)Impact on Translation
5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) U34 (Wobble Position)Restricts "wobble" pairing, ensuring accurate decoding of specific codons (e.g., Lys AAA/AAG).[17][19]Direct: Essential for accurate and efficient recognition of cognate codons.[20] Absence can interfere with signaling pathways like TOR.[19]
N6-threonylcarbamoyladenosine (t6A) A37 (3' to anticodon)Promotes precise codon binding at the ribosomal A-site; prevents frameshifting by stabilizing the codon-anticodon interaction.[1][19][21]Direct: Enhances decoding efficiency and fidelity for a large group of tRNAs.[7]

Experimental Protocols for tRNA Modification Analysis

The quantitative analysis of tRNA modifications is essential for understanding their roles in biological processes. Liquid Chromatography-Mass Spectrometry (LC-MS) and high-throughput sequencing are two powerful, complementary approaches.

Protocol: Quantitative Analysis by LC-MS/MS

This method allows for the precise identification and quantification of modified nucleosides from a total tRNA sample.[22][23]

  • tRNA Isolation: Isolate total RNA from cells or tissues. Purify the tRNA fraction using methods like PAGE electrophoresis or HPLC.[23][24]

  • Enzymatic Digestion: Completely hydrolyze the purified tRNA down to its constituent nucleosides using a cocktail of enzymes, such as nuclease P1 followed by phosphodiesterase I and alkaline phosphatase.

  • LC Separation: Separate the individual nucleosides using reversed-phase high-performance liquid chromatography (HPLC).

  • MS/MS Detection and Quantification: The eluate from the HPLC is directed into a tandem mass spectrometer (MS/MS). The instrument is operated in a dynamic multiple reaction monitoring (MRM) mode, which allows for highly sensitive and specific detection of each canonical and modified nucleoside based on its unique mass-to-charge ratio and fragmentation pattern.[22][24]

  • Data Analysis: Quantify the amount of each modified nucleoside relative to the amount of canonical nucleosides (e.g., A, C, G, U) to determine its abundance.

Protocol: High-Throughput tRNA Sequencing (tRNA-Seq)

Sequencing-based methods can map the location of modifications across all tRNAs in a sample by detecting "signatures" left by the modifications during reverse transcription (RT).[25]

  • Library Preparation:

    • Isolate total tRNA.

    • To overcome RT stalling caused by certain modifications (e.g., m1A, m1G), treat the tRNA with a demethylase enzyme like AlkB.[26]

    • Ligate specialized adapters to the 3' and 5' ends of the tRNA molecules.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the adapter-ligated tRNAs using a reverse transcriptase. Some modifications interfere with this process, causing either the RT to stop (termination) or to misincorporate a nucleotide at that position.[25][26][27]

  • Sequencing: Amplify the cDNA library and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference library of tRNA genes. Identify modification sites by analyzing the frequency of RT termination events and nucleotide misincorporations at specific positions. Comparing results from AlkB-treated and untreated samples can help identify specific methylations.[27]

Visualizing Workflows and Functional Relationships

Diagrams created using Graphviz help to illustrate the complex relationships and workflows in tRNA modification research.

experimental_workflow Experimental Workflow for LC-MS/MS Analysis of tRNA Modifications cluster_sample_prep Sample Preparation cluster_analysis Analysis CellCulture Cells or Tissue TotalRNA Total RNA Isolation CellCulture->TotalRNA Purify_tRNA tRNA Purification (HPLC/PAGE) TotalRNA->Purify_tRNA Hydrolysis Enzymatic Hydrolysis to Nucleosides Purify_tRNA->Hydrolysis LC_Separation HPLC Separation Hydrolysis->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Data_Analysis Quantification & Identification MSMS_Detection->Data_Analysis

Caption: Workflow for tRNA modification analysis using LC-MS/MS.

functional_roles Functional Roles of tRNA Modifications in Translation cluster_core Core Modifications (Body/Stems) cluster_anticodon Anticodon Loop Modifications tRNA_precursor tRNA Precursor m22G m2,2G (e.g., at G26) tRNA_precursor->m22G Maturation m7G m7G (e.g., at G46) tRNA_precursor->m7G Maturation m1G37 m1G (at G37) tRNA_precursor->m1G37 Maturation mcm5s2U34 mcm5s2U (at U34) tRNA_precursor->mcm5s2U34 Maturation Mature_tRNA Mature L-Shaped tRNA Translation Accurate & Efficient Protein Synthesis Mature_tRNA->Translation Core_Function Structural Integrity & Stability m22G->Core_Function m7G->Core_Function Core_Function->Mature_tRNA Ensures proper folding Anticodon_Function Codon Recognition & Reading Frame Maint. m1G37->Anticodon_Function mcm5s2U34->Anticodon_Function Anticodon_Function->Mature_tRNA Fine-tunes decoding site

Caption: Different modifications ensure tRNA structure and decoding function.

signaling_pathway tRNA Modifications as Sensors in Cellular Signaling Stress Cellular Stress (e.g., Amino Acid Starvation) Mod_Enzymes tRNA Modification Enzyme Activity/Levels Stress->Mod_Enzymes Downregulates Uncharged_tRNA Increased Uncharged tRNAs Stress->Uncharged_tRNA tRNA_Mod_Status Altered tRNA Modification Status (e.g., hypomodification) Mod_Enzymes->tRNA_Mod_Status Translation_Rate Altered Translation of Specific Codons tRNA_Mod_Status->Translation_Rate GAAC_Pathway GAAC Pathway (Gcn2) Uncharged_tRNA->GAAC_Pathway Activates TOR_Pathway TOR Pathway Translation_Rate->TOR_Pathway Modulates Stress_Response Stress Response Activation GAAC_Pathway->Stress_Response TOR_Pathway->Stress_Response

Caption: tRNA modification status can integrate stress signals into pathways.

References

Quantitative Comparison of Dimethylguanosine Levels in Rodent Tissues: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The following table summarizes the quantitative findings on 1,7-Dimethylguanosine (B1197267) levels in the liver and kidney of rats following exposure to dimethylnitrosamine. The data is presented as the ratio of 1,7-Dimethylguanosine to 7-methylguanine (B141273), providing a relative measure of its abundance in these tissues under specific experimental conditions.

TissueTime After Administration1,7-Dimethylguanosine : 7-methylguanine Ratio
Liver4 hours0.017[1]
Kidney4 hours0.091[1]
Liver24 hoursLower than at 4 hours[1]
Kidney24 hoursLower than at 4 hours[1]

Note: The data presented is for the isomer 1,7-Dimethylguanosine, as specific quantitative data for 1,3-Dimethylguanosine in different tissues is not currently available in published literature.

Experimental Protocols

The quantification of modified nucleosides such as dimethylguanosine in biological tissues typically involves sophisticated analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). These methods offer high sensitivity and specificity, which are crucial for detecting and quantifying low-abundance molecules in complex biological matrices.

Sample Preparation for Tissue Analysis

A generalized workflow for the extraction and preparation of nucleosides from mammalian tissues for mass spectrometry analysis is as follows:

  • Tissue Homogenization: The tissue sample is rapidly homogenized in a suitable buffer to release the cellular contents.

  • Nucleic Acid Extraction: Total RNA, which contains modified nucleosides like dimethylguanosine, is extracted from the homogenate using standard molecular biology techniques.

  • Enzymatic Digestion: The extracted RNA is subjected to enzymatic digestion to break it down into its constituent nucleosides. This is typically achieved using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

  • Solid-Phase Extraction (SPE): The resulting nucleoside mixture is then purified and concentrated using solid-phase extraction to remove interfering substances.

  • Derivatization (for GC-MS): For GC-MS analysis, the nucleosides are often chemically modified (derivatized) to increase their volatility and improve their chromatographic properties.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry is a powerful technique for the direct quantification of nucleosides without the need for derivatization.

  • Chromatographic Separation: The prepared nucleoside sample is injected into a liquid chromatograph. The different nucleosides are separated based on their chemical properties as they pass through a chromatography column.

  • Mass Spectrometric Detection: As the separated nucleosides exit the column, they are ionized and introduced into a tandem mass spectrometer. The mass spectrometer is set to detect and quantify the specific mass-to-charge ratio of the target molecule (e.g., 1,3-Dimethylguanosine) and its characteristic fragment ions, ensuring high specificity and sensitivity.

Visualizations

Experimental Workflow for Modified Nucleoside Quantification

The following diagram illustrates a typical workflow for the quantification of modified nucleosides, such as 1,3-Dimethylguanosine, in tissue samples using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis tissue Tissue Sample homogenization Homogenization tissue->homogenization rna_extraction RNA Extraction homogenization->rna_extraction digestion Enzymatic Digestion rna_extraction->digestion spe Solid-Phase Extraction digestion->spe lcms LC-MS/MS Analysis spe->lcms data Data Acquisition & Quantification lcms->data

A generalized workflow for tissue sample preparation and LC-MS/MS analysis.
Putative Role of Dimethylguanosine in Purine (B94841) Metabolism

Dimethylguanosine is a modified form of guanosine (B1672433), a fundamental component of nucleic acids. Its metabolism is intrinsically linked to the broader pathways of purine metabolism. The diagram below illustrates the central role of purine metabolism and the point at which guanosine modification would occur.

purine_metabolism cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_core Core Purine Metabolism cluster_breakdown Catabolism prpp PRPP imp IMP prpp->imp Multiple Steps gmp GMP imp->gmp hypoxanthine Hypoxanthine hypoxanthine->imp xanthine Xanthine hypoxanthine->xanthine guanine Guanine guanine->gmp guanine->xanthine guanosine Guanosine gmp->guanosine dimethylguanosine 1,3-Dimethylguanosine guanosine->dimethylguanosine Methylation uric_acid Uric Acid xanthine->uric_acid

Simplified purine metabolism pathway showing the position of guanosine modification.

References

The Stabilizing Influence of N2,N2-Dimethylguanosine on tRNA Folding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The post-transcriptional modification N2,N2-dimethylguanosine (m2,2G), particularly at position 26 (m2,2G26), plays a critical role in ensuring the correct three-dimensional folding and thermal stability of transfer RNA (tRNA). This modification acts as a structural gatekeeper, preventing the formation of alternative, non-functional tRNA conformations that could disrupt protein synthesis. While the user's query specified "1,3-Dimethylguanosine," extensive database and literature searches indicate this is likely a misnomer for the well-documented and functionally significant m2,2G modification. This guide provides a comparative analysis of tRNA structure and stability with and without the m2,2G modification, supported by experimental data and detailed methodologies for researchers in molecular biology and drug development.

Impact of N2,N2-Dimethylguanosine on tRNA Stability: A Quantitative Look

The presence of modified nucleosides, including m2,2G, significantly enhances the thermal stability of tRNA molecules. This is particularly crucial for organisms living in high-temperature environments (thermophiles). The melting temperature (Tm), the temperature at which half of the tRNA molecules are unfolded, is a key indicator of this stability.

tRNA SpeciesModification StatusMelting Temperature (Tm)Reference
Thermus thermophilus tRNAPheFully Modified (contains m2,2G26)84.5 °C[1]
Thermus thermophilus tRNAPheUnmodified (in vitro transcript)76 °C[1]
Schizosaccharomyces pombe precursor tRNASerm2,2G26 presentRequired for correct folding[1]
Saccharomyces cerevisiae tRNA mixtureDihydrouridine (D20/D20a) deficientLower Tm than wild-type[1]

Table 1: Comparison of tRNA melting temperatures with and without modifications. The presence of a full suite of modifications, including N2,N2-dimethylguanosine, substantially increases the thermal stability of tRNA.

The Mechanism of m2,2G-Mediated tRNA Folding

The L-shaped tertiary structure of a functional tRNA is crucial for its role in protein synthesis. This structure is maintained by a series of complex interactions between different parts of the tRNA molecule. The N2,N2-dimethylguanosine modification at position 26, located in the "hinge" region between the D-arm and the anticodon-arm, is instrumental in preventing misfolding. Specifically, the dimethylation of the guanine (B1146940) base at the N2 position sterically hinders the formation of an alternative, non-canonical base pair with a cytosine residue at position 11. This blockage forces the tRNA into its correct, functional L-shaped conformation. In thermophilic archaea, m2,2G at position 10 has been shown to be necessary to form a wobble interaction with U25, preventing the extension of the D-arm stem and subsequent misfolding[2]. Similarly, m2,2G26 in tRNALys from Haloferax volcanii supports the correct folding of the anticodon stem[2].

tRNA_Folding_Pathway Unfolded Unfolded tRNA Transcript Misfolded Alternative Misfolded Conformation Unfolded->Misfolded Spontaneous Misfolding TRM1 Trm1 Enzyme (m2,2G Methyltransferase) Unfolded->TRM1 CorrectlyFolded Correctly Folded L-Shape (Functional) Modification Addition of m2,2G26 TRM1->Modification Modification->CorrectlyFolded Blocks Alternative Base Pairing

A simplified workflow illustrating the role of m2,2G26 in directing tRNA to its functional conformation.

Experimental Protocols for Validating tRNA Folding and Stability

To investigate the role of m2,2G and other modifications in tRNA folding, researchers employ a variety of techniques to compare modified and unmodified tRNA molecules.

Preparation of Unmodified tRNA via In Vitro Transcription

This method is used to generate tRNA transcripts that lack any post-transcriptional modifications.

Protocol:

  • Template Preparation: A DNA template encoding the tRNA of interest is generated, typically by PCR or by annealing synthetic oligonucleotides. The template must include a T7 RNA polymerase promoter sequence upstream of the tRNA gene[3][4].

  • Transcription Reaction: The in vitro transcription reaction is assembled containing the DNA template, T7 RNA polymerase, and all four ribonucleoside triphosphates (ATP, GTP, CTP, and UTP) in a transcription buffer[3][5].

  • Incubation: The reaction is incubated at 37°C for several hours to allow for RNA synthesis[3].

  • Purification: The resulting tRNA transcripts are purified from the reaction mixture using denaturing polyacrylamide gel electrophoresis (PAGE)[3][6]. The tRNA band is excised from the gel, and the RNA is eluted.

  • Refolding: To ensure proper structure, the purified tRNA is refolded by heating it to 95°C for 2 minutes, followed by a slow cooling process in the presence of magnesium ions[6].

Purification of Natively Modified tRNA

This protocol allows for the isolation of fully modified tRNA from cellular sources.

Protocol:

  • Cell Lysis and RNA Extraction: Total RNA is extracted from cultured cells (e.g., E. coli, yeast, or mammalian cells) using methods such as phenol-chloroform extraction or commercial kits[7].

  • tRNA Enrichment: The tRNA fraction is enriched from the total RNA. This can be achieved by size-exclusion chromatography or by using specialized purification kits that selectively bind small RNAs[7][8].

  • Specific tRNA Isolation (Optional): For studying a single tRNA species, affinity purification methods can be employed. This involves using a biotinylated DNA oligonucleotide probe that is complementary to the target tRNA to capture it on streptavidin-coated beads[9][10].

  • Final Purification: The purified tRNA is typically subjected to a final purification step, such as HPLC, to ensure high purity for downstream applications[7].

Analysis of tRNA Stability by Thermal Melting (UV-Vis Spectroscopy)

This technique measures the change in UV absorbance of a tRNA solution as the temperature is increased, allowing for the determination of the melting temperature (Tm).

Protocol:

  • Sample Preparation: Purified tRNA (either modified or unmodified) is diluted in a buffer containing appropriate salts (e.g., NaCl) and magnesium ions, which are crucial for tRNA stability.

  • Spectrophotometer Setup: A UV-Vis spectrophotometer equipped with a temperature controller is used. The absorbance is monitored at 260 nm.

  • Melting Curve Acquisition: The temperature is slowly increased at a constant rate (e.g., 1°C per minute), and the absorbance at 260 nm is recorded at regular intervals.

  • Data Analysis: As the tRNA unfolds, the absorbance at 260 nm increases. The melting temperature (Tm) is determined by finding the midpoint of this transition in the absorbance versus temperature curve.

Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of tRNA in solution.

Protocol:

  • Isotope Labeling (for detailed structural studies): For more complex structural determination, tRNA can be isotopically labeled with 13C and/or 15N. This is typically achieved by performing in vitro transcription with labeled NTPs or by expressing the tRNA in bacteria grown in labeled media[11][12].

  • Sample Preparation: The purified tRNA is dissolved in a specific NMR buffer, and D2O is added for the lock signal. The concentration of the tRNA needs to be relatively high for good signal-to-noise[13].

  • NMR Data Acquisition: A series of NMR experiments are performed on a high-field NMR spectrometer. These experiments can include 1D proton spectra to observe imino protons involved in base pairing, and 2D experiments (like NOESY and TOCSY) to determine through-space and through-bond connectivities between protons, respectively[11][14].

  • Structure Calculation: The distance and dihedral angle restraints derived from the NMR data are used as input for computational programs to calculate the three-dimensional structure of the tRNA[14].

Experimental_Workflow cluster_Preparation tRNA Preparation cluster_Analysis Comparative Analysis IVT In Vitro Transcription (Unmodified tRNA) ThermalMelt Thermal Melting (Tm) IVT->ThermalMelt NMR NMR Spectroscopy IVT->NMR Purification Purification from Cells (Modified tRNA) Purification->ThermalMelt Purification->NMR MS Mass Spectrometry Purification->MS Modification Analysis Data_Stability Data_Stability ThermalMelt->Data_Stability Stability Data Data_Structure Data_Structure NMR->Data_Structure 3D Structure Data_Modification Data_Modification MS->Data_Modification Modification Profile

Workflow for the comparative analysis of modified and unmodified tRNA.

Alternative Modifications and Folding Mechanisms

While m2,2G is a key player in ensuring proper tRNA folding, it is part of a larger network of post-transcriptional modifications that collectively contribute to tRNA stability and function. Other important modifications include:

  • Pseudouridine (Ψ): The most abundant tRNA modification, Ψ enhances the rigidity of the sugar-phosphate backbone and can improve base stacking, thereby stabilizing the tRNA structure. The modification of U55 to Ψ55 in the T-loop is particularly important for maintaining the L-shaped structure[15].

  • Dihydrouridine (D): Found in the D-loop, this modification disrupts the planarity of the uracil (B121893) ring, leading to a more flexible local structure that is important for tertiary interactions with the T-loop[15].

  • 1-methyladenosine (m1A): This modification, often found at position 58, disrupts Watson-Crick base pairing and is crucial for the correct folding of certain tRNAs, especially mitochondrial tRNAs[16].

  • 2-thiouridine (s2U) derivatives: Found at the wobble position of the anticodon, these modifications restrict codon recognition and also contribute to the overall stability of the anticodon loop[15].

References

Safety Operating Guide

Navigating the Safe Disposal of 1,3'-Dimethylguanosine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 1,3'-Dimethylguanosine, ensuring the protection of personnel and the environment.

Hazard Profile and Safety Precautions

Based on analogous compounds, this compound should be considered a potential irritant to the skin, eyes, and respiratory system[1]. Some related compounds are also classified as harmful if swallowed, inhaled, or if they come into contact with the skin. Therefore, strict adherence to safety protocols is paramount.

Summary of Potential Hazards (Based on Analogous Compounds)

Hazard ClassificationDescriptionSource
Skin IrritationMay cause skin irritation upon contact.[1]
Eye IrritationMay cause serious eye irritation.[1]
Respiratory IrritationMay cause respiratory irritation if inhaled.[1]
Acute Toxicity (Oral)Harmful if swallowed.
Acute Toxicity (Dermal)Harmful in contact with skin.
Acute Toxicity (Inhalation)Harmful if inhaled.

It is important to note that available data for analogous compounds do not indicate that they are classified as carcinogens by major regulatory bodies such as IARC, NTP, or OSHA[1]. However, due to the nature of nucleoside analogs, treating the compound with care as a potential mutagen is a recommended precautionary measure.

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the following personal protective equipment should be worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn to protect against eye irritation[1][2].

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Step-by-Step Disposal Protocol

The primary and most crucial guideline for the disposal of this compound is that it must be managed as hazardous chemical waste and disposed of through an approved waste disposal plant[1]. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unadulterated this compound powder and any materials grossly contaminated with it (e.g., weighing papers, contaminated gloves, absorbent pads) in a designated, compatible, and clearly labeled hazardous waste container.

    • The container must be in good condition, with a secure, tight-fitting lid to prevent leaks or spills.

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless compatibility has been verified.

  • Sharps Waste:

    • Any sharps (e.g., needles, pipette tips) contaminated with this compound should be placed in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.

2. Waste Container Labeling:

Proper labeling is critical for safe handling and disposal. All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

  • The name of the principal investigator and the laboratory location

3. Storage of Chemical Waste:

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure containers are kept closed at all times, except when adding waste.

  • Store in a well-ventilated area[1].

  • Segregate the waste from incompatible materials.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Follow all institutional and local regulations for waste pickup procedures.

Spill Management Protocol

In the event of a spill of this compound powder:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary personal protective equipment.

  • Contain the Spill: Prevent the powder from becoming airborne. Do not use a dry brush or sweep.

  • Clean the Spill:

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).

    • Carefully collect the absorbed material using a scoop or dustpan and place it into a designated hazardous waste container.

    • Avoid generating dust during the cleanup process.

  • Decontaminate the Area: Once the bulk of the material has been collected, decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Dispose of Cleanup Materials: All materials used for the cleanup, including contaminated PPE, must be placed in the hazardous waste container.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.

Disposal Workflow for this compound

G cluster_generation Waste Generation cluster_handling In-Lab Handling & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal A This compound Waste (Solid, Liquid, Sharps) B Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B C Segregate Waste Types B->C D Solid Waste Container C->D E Liquid Waste Container C->E F Sharps Waste Container C->F G Label Container: 'Hazardous Waste' 'this compound' Date, PI, Location D->G E->G F->G H Store in Designated Satellite Accumulation Area G->H I Keep Container Closed H->I J Contact EHS or Licensed Waste Contractor I->J K Scheduled Waste Pickup J->K L Transport to Approved Waste Disposal Facility K->L

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.